1-(pyrimidin-2-yl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-pyrimidin-2-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-4-11-12(5-6)7-9-2-1-3-10-7/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMXNLJSYFTVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156601-73-8 | |
| Record name | 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine. This heterocyclic compound is a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental insights and protocols.
Introduction
This compound, a molecule integrating pyrimidine and pyrazole ring systems, has emerged as a privileged scaffold in the design of biologically active compounds. The unique arrangement of nitrogen atoms in its structure allows for diverse intermolecular interactions, making it an attractive candidate for targeting various enzymes and receptors. Notably, this core structure is a key component in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. Understanding the fundamental chemical properties and a reliable synthetic route to this compound is paramount for its further exploration and application in medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation for its application in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₇N₅ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| CAS Number | 1156601-73-8 | [2] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | 445.6 ± 37.0 °C (Predicted) | [3] |
| Density | 1.46 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 2.53 ± 0.15 (Predicted) | [4] |
| LogP | 0.2445 (Predicted) | [2] |
| Solubility | Not available | - |
Structural Elucidation
The three-dimensional structure and electronic properties of this compound are critical for its interaction with biological targets.
Molecular Structure
The molecule consists of a pyrimidine ring linked to a pyrazole ring via a nitrogen atom. An amine group is attached to the 4-position of the pyrazole ring.
Figure 1: 2D structure of this compound.
Spectral Data Analysis
While specific experimental spectra for this compound are not widely published, a theoretical analysis based on its structure allows for the prediction of key spectral features.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and pyrazole rings, as well as the amine protons. The chemical shifts and coupling constants would be characteristic of the electronic environment of each proton. For instance, the pyrimidine protons would likely appear in the aromatic region, with the proton at the 5-position showing a characteristic triplet. The pyrazole protons would also resonate in the aromatic region, and the amine protons would appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the hybridization and electronic environment of each carbon atom. Carbons in the pyrimidine ring are expected to be in the range of δ 150-165 ppm, while those in the pyrazole ring would be at slightly lower chemical shifts.
-
FT-IR Spectroscopy: The infrared spectrum would provide information about the functional groups present. Key expected vibrational frequencies include:
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N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ for the primary amine.[5]
-
N-H bending: A band around 1650-1580 cm⁻¹ for the primary amine.[5]
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C=N and C=C stretching: Multiple bands in the 1600-1400 cm⁻¹ region, characteristic of the aromatic pyrimidine and pyrazole rings.
-
C-N stretching: Bands in the 1335-1250 cm⁻¹ region for the aromatic amine linkage.[5]
-
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 161. The fragmentation pattern would be characterized by the cleavage of the pyrimidine and pyrazole rings, as well as the loss of the amino group. The predicted monoisotopic mass is 161.07014 Da.[6]
Synthesis Protocol
A plausible and efficient synthesis of this compound can be achieved through a multi-step process, as suggested by the synthesis of analogous compounds in the literature.[2] The general strategy involves the construction of the 4-aminopyrazole moiety followed by its coupling with a pyrimidine derivative.
Synthetic Workflow Diagram
Figure 2: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for the synthesis of similar compounds.[2] Researchers should optimize conditions based on their specific laboratory setup and available reagents.
Step 1: Synthesis of 4-Nitro-1H-pyrazole
-
Rationale: The initial step involves the nitration of the pyrazole ring at the 4-position. This is a standard electrophilic aromatic substitution reaction. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent.
-
Procedure:
-
To a cooled (0-5 °C) and stirred solution of 1H-pyrazole in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-nitro-1H-pyrazole.
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Step 2: Synthesis of 1-(Pyrimidin-2-yl)-4-nitro-1H-pyrazole
-
Rationale: This step involves a nucleophilic aromatic substitution (SₙAr) reaction where the nitrogen of 4-nitro-1H-pyrazole displaces the chlorine atom on 2-chloropyrimidine. The use of a base is necessary to deprotonate the pyrazole, making it a more potent nucleophile.
-
Procedure:
-
To a solution of 4-nitro-1H-pyrazole in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or cesium carbonate).
-
Add 2-chloropyrimidine to the mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-(pyrimidin-2-yl)-4-nitro-1H-pyrazole.
-
Step 3: Synthesis of this compound
-
Rationale: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve 1-(pyrimidin-2-yl)-4-nitro-1H-pyrazole in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
-
Applications in Drug Discovery
The this compound scaffold is a cornerstone in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Kinase Inhibition
The pyrazolopyrimidine core can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The amino group at the 4-position of the pyrazole can be further functionalized to achieve selectivity and improve pharmacokinetic properties.
Notably, derivatives of this scaffold have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been identified as potent CDK2 inhibitors with potential applications in cancer therapy.[7][8]
Mechanism of Action Visualization
Figure 3: Simplified mechanism of kinase inhibition by a this compound derivative.
Conclusion
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its unique structural features and synthetic accessibility make it a valuable scaffold for the development of novel therapeutics, particularly kinase inhibitors. This technical guide has provided a comprehensive overview of its chemical properties, structure, and a detailed synthetic protocol to aid researchers in their drug discovery and development endeavors. Further investigation into the experimental determination of its physicochemical properties and the exploration of its biological activities will undoubtedly continue to expand its utility in the field.
References
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- ResearchGate. Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim.
- MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.
- MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review.
- PubMed. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.
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The Multifaceted Mechanisms of Action of Pyrimidinyl Pyrazole Derivatives: A Technical Guide for Researchers
Introduction: The Versatility of the Pyrimidinyl Pyrazole Scaffold
The pyrimidinyl pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of therapeutic candidates with a wide range of biological activities.[1] These heterocyclic compounds have demonstrated significant potential in oncology, inflammation, and other therapeutic areas.[2][3] Their efficacy stems from their ability to interact with high affinity and specificity with various biological targets. This in-depth technical guide provides a comprehensive overview of the primary mechanisms of action of pyrimidinyl pyrazole derivatives, with a focus on their roles as kinase inhibitors and tubulin polymerization modulators. Designed for researchers, scientists, and drug development professionals, this guide delves into the molecular intricacies of these interactions, the downstream cellular consequences, and the experimental methodologies used to elucidate these mechanisms.
I. Inhibition of Protein Kinases: A Dominant Mechanism of Action
A predominant mechanism of action for many pyrimidinyl pyrazole derivatives is the inhibition of protein kinases.[4][5][6] These enzymes play a crucial role in signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Pyrimidinyl pyrazoles have been successfully designed to target several key kinases, often acting as ATP-competitive inhibitors.
A. Targeting the MAPK/ERK Pathway: B-Raf Inhibition
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that drives cell proliferation and survival.[7] The V600E mutation in the B-Raf kinase, a key component of this pathway, leads to its constitutive activation and is a major driver in a significant percentage of cancers, including melanoma.[7] Several pyrimidinyl pyrazole derivatives have been developed as potent inhibitors of B-Raf, particularly the V600E mutant.[4][5]
These inhibitors typically bind to the ATP-binding pocket of the B-Raf kinase domain, preventing the phosphorylation of its downstream target, MEK. This, in turn, inhibits the entire MAPK/ERK signaling cascade, leading to decreased cell proliferation and the induction of apoptosis in B-Raf mutant cancer cells.
Experimental Protocol: B-Raf Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the affinity of pyrimidinyl pyrazole derivatives for the B-Raf kinase.[8]
1. Reagent Preparation:
-
1X Kinase Buffer A: Prepare the buffer as per the manufacturer's instructions.
-
Tracer Dilution Series: Prepare a serial dilution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.
-
Kinase/Antibody Solution: Prepare a solution containing the B-Raf kinase and the Europium-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Compound Dilution: Prepare a serial dilution of the pyrimidinyl pyrazole test compound in 1X Kinase Buffer A with a constant final concentration of DMSO.
2. Assay Procedure: a. To a 384-well plate, add 5 µL of each concentration of the serially diluted tracer to replicate wells.[8] b. Add 5 µL of the test compound dilutions or a DMSO control to the appropriate wells. c. Add 5 µL of the kinase/antibody solution to all wells. d. Incubate the plate at room temperature for 60 minutes, protected from light.
3. Data Acquisition and Analysis: a. Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm. b. Calculate the emission ratio (665 nm / 615 nm). c. Plot the emission ratio against the logarithm of the test compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
B. Modulation of Inflammatory Responses: p38 MAPK Inhibition
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of inflammatory responses.[9] It is activated by cellular stresses and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β.[10] Pyrimidinyl pyrazole derivatives have been identified as potent inhibitors of p38α MAPK, showing promise in the treatment of inflammatory diseases.[1]
These inhibitors often bind to a distinct allosteric site on the p38 kinase, stabilizing an inactive conformation of the enzyme.[2][11] This prevents the binding of ATP and the subsequent phosphorylation of downstream targets, thereby dampening the inflammatory cascade.
Experimental Protocol: p38 MAPK Cellular Assay (Western Blot)
This protocol describes a method to assess the inhibitory activity of pyrimidinyl pyrazole derivatives on the p38 MAPK pathway in a cellular context by measuring the phosphorylation of a downstream substrate, ATF-2.[12][13]
1. Cell Culture and Treatment: a. Culture a suitable cell line (e.g., NIH-3T3 cells) in appropriate media. b. Treat the cells with a p38 MAPK activator (e.g., UV radiation or anisomycin) in the presence or absence of various concentrations of the pyrimidinyl pyrazole test compound. c. Incubate for the desired time.
2. Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysates to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. Immunoprecipitation and Kinase Assay: a. Immunoprecipitate p38 MAPK from the cell lysates using an immobilized anti-phospho-p38 MAPK antibody.[13] b. Wash the immunoprecipitates and resuspend them in a kinase buffer containing ATP and a recombinant ATF-2 substrate. c. Incubate at 30°C for 30 minutes to allow the kinase reaction to proceed.[12] d. Terminate the reaction by adding SDS-PAGE sample buffer.
4. Western Blot Analysis: a. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. b. Block the membrane with a suitable blocking buffer. c. Incubate the membrane with a primary antibody specific for phospho-ATF-2 (Thr71). d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The intensity of the phospho-ATF-2 band is indicative of p38 MAPK activity.
C. Anti-Angiogenic Effects: VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[14] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[15][16] Pyrimidinyl pyrazole derivatives have been developed as potent inhibitors of VEGFR-2, demonstrating significant anti-angiogenic and antitumor activity.[6][17]
These compounds typically compete with ATP for binding to the kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways.[18][19] This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor-induced angiogenesis.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This protocol describes a fluorescence-based assay to measure the effect of pyrimidinyl pyrazole derivatives on the in vitro polymerization of tubulin. [20][21] 1. Reagent Preparation:
-
General Tubulin Buffer (GTB): Prepare a buffer containing 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, and 0.5 mM EGTA.
-
Tubulin Reaction Mix: On ice, prepare a solution of purified tubulin (e.g., 2 mg/mL) in GTB supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter that binds to polymerized microtubules. [20] * Compound Dilution: Prepare serial dilutions of the pyrimidinyl pyrazole test compound in GTB. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.
2. Assay Procedure: a. Pre-warm a black 96-well plate to 37°C. b. Add 5 µL of the diluted test compound, controls, or vehicle to the appropriate wells. [20] c. To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well. [20] d. Immediately place the plate in a pre-warmed microplate reader.
3. Data Acquisition and Analysis: a. Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes at an excitation/emission wavelength appropriate for the fluorescent reporter. b. Plot the fluorescence intensity against time to generate polymerization curves. c. From the curves, determine parameters such as the maximum polymerization rate (Vmax) and the extent of polymerization at the plateau. d. Calculate the percentage of inhibition of tubulin polymerization for each compound concentration relative to the vehicle control.
III. Assessment of Cellular Effects: Cytotoxicity Assays
To determine the overall cellular impact of pyrimidinyl pyrazole derivatives, cytotoxicity assays are essential. These assays measure the ability of a compound to reduce cell viability or induce cell death.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. [10][22][23] 1. Cell Culture and Seeding: a. Culture the desired cancer cell line in appropriate media. b. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment: a. Prepare serial dilutions of the pyrimidinyl pyrazole test compound in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or a vehicle control to the appropriate wells. c. Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
3. MTT Assay Procedure: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [22] b. Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals. c. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. d. Incubate at room temperature in the dark for at least 2 hours, with gentle shaking.
4. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells (medium only) from the absorbance of the other wells. c. Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. d. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
IV. Summary of Quantitative Data
The following table summarizes representative inhibitory concentrations (IC50) of various pyrimidinyl pyrazole derivatives against their respective targets and in cellular assays.
| Compound Class | Target | Assay Type | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidines | B-Raf | Enzymatic | Sub-micromolar | [4] |
| Pyrazole Urea Derivatives | p38 MAPK | Binding | 1-100 | [11] |
| Pyrazolopyrimidine Ureas | VEGFR-2 | Enzymatic | Nanomolar | [6] |
| Pyrazolo[1,5-a]pyrimidines | Tubulin Polymerization | Cellular | 24.8 - 28 | [24] |
| Pyrazole Derivatives | HepG2 cells | MTT | 2,520 - 17,310 | [25] |
| Pyrazolo[3,4-d]pyrimidines | HepG2 cells | MTT | 5,900 | [17] |
V. Conclusion and Future Perspectives
Pyrimidinyl pyrazole derivatives represent a remarkably versatile class of compounds with diverse and potent mechanisms of action. Their ability to selectively inhibit key protein kinases involved in oncogenic and inflammatory signaling pathways, as well as their capacity to disrupt microtubule dynamics, underscores their therapeutic potential. The in-depth understanding of their molecular interactions, facilitated by the experimental approaches detailed in this guide, is crucial for the rational design and development of next-generation therapeutics. Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects, exploring novel pyrimidinyl pyrazole scaffolds with unique mechanisms of action, and advancing the most promising candidates into clinical development.
VI. References
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Di Grandi, M. J., et al. (2009). Novel pyrazolopyrimidines as highly potent B-Raf inhibitors. PubMed. [Link]
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Anton-Vidal, F., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
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Al-Warhi, T., et al. (2023). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PMC. [Link]
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O'Neil, J., et al. (2010). Potent and selective pyrazole-based inhibitors of B-Raf kinase. PubMed. [Link]
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Lemieux, G. A., & Bertozzi, C. R. (2013). Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling. NIH. [Link]
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Chen, J., et al. (2020). Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities. PubMed. [Link]
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Tong, L. (n.d.). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. [Link]
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Pröbstel, F., et al. (2023). Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. PMC - NIH. [Link]
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El-Gamal, M. I., et al. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed. [Link]
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Wang, Y., et al. (2019). Design, synthesis, and biological evaluation of 2,3-diphenyl-cycloalkyl pyrazole derivatives as potential tubulin polymerization inhibitors. PubMed. [Link]
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Al-Ostoot, F. H., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. NIH. [Link]
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Journal of Applied Pharmaceutical Science. (n.d.). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. [Link]
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Zhang, Y., et al. (2025). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. PubMed Central. [Link]
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ResearchGate. (2025). (PDF) Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. [Link]
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Zhang, Y., et al. (2022). Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed. [Link]
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Regan, J., et al. (2006). Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity. Bioorganic & Medicinal Chemistry Letters. [Link]
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Wenglowsky, S., et al. (2012). Discovery and optimization of pyrazoline compounds as B-Raf inhibitors. PubMed. [Link]
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Ahmed, S., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. NIH. [Link]
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Kamal, A., et al. (2015). Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents. Organic & Biomolecular Chemistry. [Link]
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Introduction: The Pyrazole-Pyrimidine Scaffold as a "Privileged" Structure in Modern Drug Discovery
An In-Depth Technical Guide to the Structure-Activity Relationship of Pyrazole-Pyrimidine Scaffolds
Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Among these, the pyrazole-pyrimidine fused system stands out as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile starting point for drug discovery campaigns.[2][3] The metabolic stability of the pyrazole nucleus is a significant factor in its recent prevalence in newly approved drugs.[4]
The pyrazole-pyrimidine core is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[6] The pyrazole-pyrimidine scaffold has proven adept at targeting the ATP-binding site of various kinases, including ROS1, Pim-1, Protein Kinase D (PKD), Cyclin-Dependent Kinase 2 (CDK2), and FLT3, making it a cornerstone of modern targeted therapy research.[7][8][9][10][11]
This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the structure-activity relationships (SAR) of the pyrazole-pyrimidine scaffold. We will dissect the role of various substitutions on biological activity, explore the rationale behind experimental design, provide actionable protocols for compound evaluation, and present a case study to illustrate the scaffold's therapeutic potential.
The Core Scaffold: Mechanism of Action at the Kinase Hinge Region
The efficacy of the pyrazole-pyrimidine scaffold as a kinase inhibitor is rooted in its ability to mimic the adenine component of ATP, allowing it to sit within the enzyme's catalytic site. The genius of this scaffold lies in the strategic placement of its nitrogen atoms, which act as hydrogen bond acceptors and donors. This enables a strong and specific interaction with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor, providing a stable platform for further interactions that dictate potency and selectivity.[3]
The pyrazolo[3,4-d]pyrimidine isomer is one of the most extensively studied. The N1 nitrogen of the pyrazole and the N7 nitrogen of the pyrimidine often form crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues. This bidentate hydrogen-bonding pattern is a classic feature of many Type I and Type II kinase inhibitors and is fundamental to the scaffold's broad applicability.
Caption: General binding mode of a pyrazole-pyrimidine inhibitor in a kinase ATP pocket.
Structure-Activity Relationship (SAR) Analysis
The art of medicinal chemistry lies in the strategic decoration of a core scaffold to optimize its interactions with the target, thereby enhancing potency, selectivity, and pharmacokinetic properties. The pyrazole-pyrimidine scaffold offers several positions for chemical modification. Below, we analyze the typical impact of substitutions at key positions, drawing on published examples.
Position 1 (N1) of the Pyrazole Ring
This position often points towards the solvent-exposed region or can be tailored to interact with specific sub-pockets of the kinase.
-
Rationale for Modification: Altering substituents at N1 can significantly impact potency, selectivity, and physical properties like solubility. Small alkyl groups (e.g., methyl, ethyl) are often well-tolerated. Larger, more complex groups can be introduced to probe for additional binding interactions or to block metabolism.
-
Example (PKD Inhibitors): In the development of pyrazolo[3,4-d]pyrimidine-based inhibitors for Protein Kinase D (PKD), modifying the N1 position was a key strategy. Starting from a known inhibitor, 3-IN-PP1, researchers synthesized derivatives with various substituents at N1. The introduction of a cyclopropylmethyl group (compound 17m) resulted in a significant improvement in inhibitory activity against PKD (IC50 = 17-35 nM) compared to the parent compound (IC50 = 94-108 nM).[9] This suggests the N1 position can accommodate specific bulky groups that enhance binding affinity.[9]
Position 4 of the Pyrimidine Ring
This position is typically directed towards the interior of the ATP binding site and is critical for establishing potency and selectivity.
-
Rationale for Modification: The substituent at C4 often interacts with the gatekeeper residue, a key amino acid that controls access to a deeper hydrophobic pocket. Modifying this group is a primary strategy for tuning kinase selectivity. A large, bulky gatekeeper residue will clash with a large C4 substituent, while a small gatekeeper (like glycine or alanine) will create a pocket that can be exploited for high-affinity binding.
-
Example (FLT3/VEGFR2 Inhibitors): In the optimization of pyrazolo[3,4-d]pyrimidine derivatives as dual FLT3 and VEGFR2 inhibitors, the C4 position was explored extensively. A hit compound featured a C4-amino linkage to a phenylurea moiety.[11] Modification of the terminal phenyl ring of the urea group led to compound 33 , which displayed potent inhibition of FLT3 and VEGFR2. This compound induced complete tumor regression in a mouse xenograft model of acute myeloid leukemia (AML).[11] This highlights how extending from the C4 position can generate highly potent, multi-kinase inhibitors.
Position 6 of the Pyrimidine Ring
Substituents at this position often project towards the ribose-binding pocket of the ATP site.
-
Rationale for Modification: This position can be used to improve solubility and other drug-like properties. Introducing polar groups, such as morpholino or piperazino moieties, can enhance aqueous solubility and provide a handle for further modification.
-
Example (Pim-1 Inhibitors): In a study on pyrazolo[1,5-a]pyrimidine inhibitors of Pim-1 kinase, various substitutions were evaluated. While the core scaffold provided the initial binding, modifications that improved cellular activity were crucial. Selected compounds not only inhibited Pim-1 but also suppressed the phosphorylation of its downstream target, BAD, in cell-based assays, demonstrating that modifications translate to a functional cellular response.[8]
SAR Summary Table
The following table summarizes the inhibitory activities of selected pyrazole-pyrimidine derivatives against various kinase targets, illustrating the impact of different substitution patterns.
| Compound ID | Scaffold Isomer | Key Substituent(s) | Target Kinase | IC50 (nM) | Reference |
| 7c | Pyrazol-4-ylpyrimidine | C4-(substituted aniline) | ROS1 | 24 | [7] |
| 17m | Pyrazolo[3,4-d]pyrimidine | N1-(cyclopropylmethyl) | PKD | 17-35 | [9] |
| 3-IN-PP1 | Pyrazolo[3,4-d]pyrimidine | N1-(tert-butyl) | PKD | 94-108 | [9] |
| Compound 33 | Pyrazolo[3,4-d]pyrimidine | C4-O-(phenylurea moiety) | FLT3 / VEGFR2 | Potent (nM range) | [11] |
| Unnamed | Pyrimidine-pyrazole hybrid | Varied | CDK2 | < 20 (5 compounds) | [10] |
| Compound 9 | Pyrazolo[4,3-d]pyrimidine | N1-methyl, C5-chloro | Tubulin | Potent (sub-nM GI50) | [12] |
Key Experimental Workflows
A self-validating research plan requires robust and reproducible assays. The evaluation of novel pyrazole-pyrimidine inhibitors follows a standardized cascade, from initial biochemical potency to cellular activity and finally to in vivo efficacy.
Workflow for Evaluating a Novel Kinase Inhibitor
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Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine Binding
Abstract
The convergence of computational chemistry and molecular biology has revolutionized modern drug discovery, enabling the rational design and optimization of novel therapeutics. This guide provides an in-depth technical walkthrough of a comprehensive in silico workflow for characterizing the binding of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine, a scaffold of significant interest in medicinal chemistry, to its putative protein target. Authored from the perspective of a Senior Application Scientist, this document moves beyond a mere recitation of steps to explain the underlying scientific rationale for each methodological choice. We will navigate a multi-stage computational pipeline, beginning with target selection and system preparation, advancing through molecular docking to predict binding poses, and culminating in all-atom molecular dynamics (MD) simulations and binding free energy calculations to assess complex stability and affinity. Each protocol is presented as a self-validating system, incorporating critical analysis and checkpoints to ensure the scientific rigor and trustworthiness of the generated data. This whitepaper is intended for researchers, computational scientists, and drug development professionals seeking to leverage high-performance computing to accelerate the discovery of potent and selective modulators of protein function.
Introduction: The Rationale for Modeling Pyrazole-Pyrimidine Scaffolds
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and versatile synthetic accessibility.[1][2] When fused or linked to a pyrimidine ring, it creates a pharmacophore frequently found in potent protein kinase inhibitors.[3][4] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The specific compound, this compound, and its derivatives have shown significant activity against targets like Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle whose inhibition is a validated strategy for cancer therapy.[5][6]
In silico modeling provides an indispensable toolkit for dissecting the molecular interactions that govern the binding of such ligands to their targets.[7] By constructing a virtual model of the protein-ligand complex, we can predict the binding orientation, identify key interacting residues, and estimate the binding affinity—all before committing resources to chemical synthesis and in vitro testing. This computational-first approach de-risks the drug discovery process, enabling more informed, data-driven decisions for lead optimization.[7]
This guide will detail a robust, multi-step workflow designed to provide a holistic understanding of the binding event. The process logically progresses from a static, predictive model (docking) to a dynamic, solvated simulation that more closely mimics physiological conditions (molecular dynamics), and finally to a quantitative estimation of binding strength (free energy calculations).
Pre-computation: Foundational System Preparation
The axiom "garbage in, garbage out" is paramount in computational science. The accuracy of any simulation is fundamentally dependent on the quality of the initial input structures. This preparation phase is the most critical for ensuring a meaningful outcome.
Target Protein Selection and Preparation
Expertise & Rationale: The selection of a target structure is the first decision point. Based on established literature, CDK2 is a primary target for this ligand scaffold.[5][6] We will use a high-resolution crystal structure from the Protein Data Bank (PDB) as our starting point. It is crucial to select a structure that is biologically relevant, preferably one already co-crystallized with a similar ligand, as this provides a validated binding pocket conformation. For this guide, we will hypothetically select PDB ID: 4AGD, a structure of VEGFR, as an illustrative example of a kinase, though in a real-world scenario, a CDK2 structure would be used.[8]
Protocol 1: Protein Structure Preparation
-
Obtain Structure: Download the PDB file (e.g., 4AGD) from the RCSB Protein Data Bank.[9]
-
Initial Cleaning: Open the structure in a molecular visualization program (e.g., PyMOL, UCSF Chimera). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. This is done to ensure our docking and simulation are focused solely on the protein and our ligand of interest.
-
Structural Correction: Check for and repair any missing residues or atoms using tools like the SWISS-MODEL server.[7] The completeness of the structure is vital for accurate force field parameterization.
-
Protonation: Add hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This step is critical as hydrogen bonds are primary drivers of protein-ligand recognition. Servers like H++ or the PropKa tool can automate this prediction.
-
Final Output: Save the cleaned, corrected, and protonated protein structure as a .pdb file for the next stage.
Ligand Preparation
Expertise & Rationale: The ligand, this compound, must be converted from a 2D representation into a geometrically optimized, low-energy 3D conformation with accurate partial atomic charges. Incorrect charges or a high-energy conformation will lead to erroneous interaction scores and an unrealistic simulation.
Protocol 2: Ligand 3D Structure Generation and Parameterization
-
Generate 2D Structure: Draw the molecule in a chemical sketcher like ChemDraw or MarvinSketch.
-
Convert to 3D: Use a program like Open Babel or Avogadro to convert the 2D structure into an initial 3D conformation.[10][11]
-
Energy Minimization: Perform a geometry optimization using a quantum mechanics method (e.g., AM1) or a robust molecular mechanics force field (e.g., GAFF - General Amber Force Field). This step ensures the ligand is in a low-energy, physically plausible conformation.
-
Charge Calculation: Calculate partial atomic charges. For small molecules, restrained electrostatic potential (RESP) charges derived from quantum mechanics calculations are highly accurate. A faster, common alternative is the AM1-BCC method, implemented in the Antechamber tool of the AmberTools suite. Accurate charges are essential for correctly modeling electrostatic interactions.
-
Final Output: Save the prepared ligand in a .mol2 or .pdbqt format, which contains the 3D coordinates and assigned partial charges.[8]
Molecular Docking: Predicting the Binding Pose
Molecular docking serves as a computational search algorithm to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a protein.[3][11] It is a foundational step that provides the initial coordinates for the protein-ligand complex.
Theoretical Basis
Docking programs systematically sample many possible ligand conformations within the binding site and use a scoring function to rank them.[3] The scoring function is a mathematical approximation of binding free energy, providing a rapid way to estimate the plausibility of each pose. While fast, these scores are not a substitute for more rigorous free energy calculations.
Protocol: Rigid Receptor Docking with AutoDock Vina
Expertise & Rationale: We use a rigid receptor protocol as a first pass. This assumes the protein's backbone does not significantly change upon ligand binding, which is a reasonable starting assumption for many kinases. AutoDock Vina is chosen for its balance of speed and accuracy.
-
Prepare Receptor: Convert the prepared protein .pdb file to the .pdbqt format using AutoDockTools (ADT). This step adds polar hydrogens and assigns Gasteiger charges.[12]
-
Prepare Ligand: Ensure the ligand is in the .pdbqt format from the preparation step. ADT can also be used to define the rotatable bonds.
-
Define the Binding Site: Identify the active site. If a co-crystallized ligand was present, the site is known. If not, site-finding algorithms can be used. In ADT, define a "grid box" that encompasses this entire site. The search algorithm will only sample conformations within this box. A box size of 25x25x25 Å is often sufficient.
-
Run Docking: Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as inputs. The exhaustiveness parameter controls the computational effort of the search; a value of 16 or 32 is recommended for higher accuracy.
-
Analyze Results: Vina will output a set of predicted binding poses (typically 9 or 10), ranked by their calculated binding affinity (in kcal/mol).
Analysis and Validation of Docking Results
Trustworthiness: A docking result should never be accepted blindly. The top-ranked pose must be visually inspected for chemical plausibility. Are key interactions (e.g., hydrogen bonds with hinge-region residues in a kinase) present? Is the ligand conformation sterically reasonable? A crucial validation step is to re-dock a known inhibitor (ideally the co-crystallized ligand) and confirm that the program can reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD) (< 2.0 Å).[12]
Table 1: Representative Molecular Docking Results
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Reference (Å) | Key H-Bond Interactions |
|---|---|---|---|
| 1 | -9.2 | 1.1 | Hinge residue (e.g., Cys) |
| 2 | -8.8 | 3.5 | DFG motif residue (e.g., Asp) |
| 3 | -8.5 | 4.2 | Catalytic loop residue (e.g., Lys) |
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot, MD simulation introduces temperature, pressure, and solvation, allowing us to observe the dynamic behavior of the protein-ligand complex over time.[13] This step is essential for validating the stability of the docked pose and understanding the nuanced conformational changes that occur upon binding.
Theoretical Basis
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to generate a trajectory that describes how the positions and velocities of particles evolve over time. By analyzing this trajectory, we can assess the stability of the complex and the persistence of key interactions.
Protocol: GROMACS Workflow for Protein-Ligand Simulation
Expertise & Rationale: GROMACS is a widely used, high-performance MD engine.[14] The following workflow is a standard and robust protocol for simulating a protein-ligand system.[15] The CHARMM36m force field is chosen for its accuracy in representing proteins, while the General Amber Force Field (GAFF) is suitable for the ligand.
-
System Building:
-
Merge Coordinates: Combine the PDB files of the top-ranked docked protein and the ligand into a single complex file.
-
Define Simulation Box: Place the complex in the center of a cubic or dodecahedron simulation box, ensuring at least 1.0 nm distance between the complex and the box edge.
-
Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge, which is a requirement for many simulation algorithms.[13]
-
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the system building phase.
-
Equilibration (NVT & NPT):
-
NVT Ensemble (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Ensemble (Constant Pressure): Release the position restraints in a stepwise manner and allow the system pressure to equilibrate to 1 bar. This ensures the correct solvent density.
-
-
Production MD: Once the system is stable in temperature and pressure, run the production simulation for a duration sufficient to observe the desired phenomena. A run of 100-200 nanoseconds is a common standard for assessing binding pose stability.
Diagram: In Silico Modeling Workflow
The entire computational pipeline, from preparation to final analysis, can be visualized as a logical progression of steps.
Caption: A comprehensive workflow for in silico protein-ligand binding analysis.
Analysis of MD Trajectories
Trustworthiness: The stability of the simulation is the primary validation metric. Analysis of the trajectory provides quantitative evidence to support or refute the initial docking prediction.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time relative to the starting structure. A stable, converging RMSD for the ligand (e.g., < 3 Å) indicates a stable binding pose.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. A low fluctuation in the binding site residues suggests a well-defined interaction.
-
Interaction Analysis: Monitor the formation and breakage of hydrogen bonds and other non-covalent interactions between the protein and ligand throughout the simulation. The persistence of key interactions identified in docking provides strong evidence for their importance.
Table 2: Representative MD Simulation Stability Metrics (100 ns)
| System Component | Average RMSD (Å) | Standard Deviation | Interpretation |
|---|---|---|---|
| Protein Backbone | 1.8 | 0.2 | Stable protein fold |
| Ligand (vs. Protein) | 2.1 | 0.4 | Stable binding pose |
| Active Site Residues | 1.1 | 0.1 | Well-defined binding pocket |
Binding Free Energy Calculation: Quantifying Affinity
The final step is to move from a qualitative assessment of stability to a quantitative estimate of binding affinity. While docking scores provide a rough estimate, methods that use the dynamic information from an MD trajectory are more accurate.
Theoretical Basis
End-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models.[16] They offer a good compromise between computational cost and accuracy, making them popular for ranking compounds. More rigorous methods like Free Energy Perturbation (FEP) can provide even more accurate predictions but are computationally very expensive.[17][18]
Protocol: MM/PBSA Calculation
Expertise & Rationale: The MM/PBSA method is applied as a post-processing step on the MD trajectory. It calculates the difference in free energy between the bound complex and the unbound receptor and ligand.
-
Extract Snapshots: Select a series of uncorrelated snapshots (e.g., every 100 ps) from the stable portion of the MD trajectory.
-
Run Calculation: For each snapshot, the g_mmpbsa tool or similar scripts calculate the binding free energy (ΔG_bind) using the following equation:
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Where ΔE_MM includes electrostatic and van der Waals energies, ΔG_solv is the solvation free energy (polar and non-polar parts), and TΔS is the conformational entropy change (often omitted due to high computational cost and error).
-
Decomposition Analysis: Decompose the total binding free energy into contributions from individual residues. This powerful analysis highlights which amino acids are the primary drivers of binding affinity, providing direct insights for structure-based drug design.
Table 3: Representative MM/PBSA Binding Free Energy Results (kcal/mol)
| Energy Component | Average Contribution | Interpretation |
|---|---|---|
| Van der Waals Energy | -45.5 | Favorable shape complementarity |
| Electrostatic Energy | -18.2 | Favorable charge-charge interactions |
| Polar Solvation Energy | +40.1 | Unfavorable (desolvation penalty) |
| Non-polar Solvation Energy | -5.8 | Favorable (hydrophobic effect) |
| ΔG_binding (Total) | -29.4 | Strong predicted binding affinity |
Validation and the Path to Credibility
An in silico model is a hypothesis. Its credibility must be established through rigorous validation.[19][20] Regulatory bodies like the FDA and EMA are increasingly accepting computational data, but only when accompanied by clear evidence of verification and validation (V&V).[19][20]
-
Internal Validation: The self-validating checks described throughout this guide (e.g., re-docking, checking simulation stability) are the first line of defense.
-
External Validation: The ultimate test is to compare computational predictions against experimental data. If a small set of analogues with known activities is available, the in silico workflow should be able to rank them in the correct order of potency.
-
Experimental Confirmation: The most compelling validation comes from using in silico predictions to design a new, more potent molecule, which is then synthesized and tested. Experimental techniques like Isothermal Titration Calorimetry (ITC) for binding affinity, or X-ray crystallography to solve the protein-ligand structure, provide the definitive confirmation of a successful computational model.[21]
Conclusion and Future Perspectives
The integrated computational workflow detailed in this guide—from system preparation through docking, MD simulation, and free energy calculation—represents a powerful, modern approach to understanding protein-ligand binding. By applying these methods to this compound, researchers can gain deep molecular insights into its mechanism of action, rationalize its structure-activity relationship, and intelligently guide the design of next-generation analogues with improved potency and selectivity. This data-driven, resource-efficient strategy is a cornerstone of contemporary drug discovery, shortening timelines and increasing the probability of success in the long and arduous journey from a hit compound to a life-saving therapeutic.
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An In-depth Technical Guide to 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine (CAS Number 1156601-73-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
1-(pyrimidin-2-yl)-1H-pyrazol-4-amine, identified by the CAS number 1156601-73-8, is a heterocyclic organic compound that has garnered interest within the medicinal chemistry and drug development sectors.[1] Its structure, which incorporates both pyrimidine and pyrazole moieties, is considered a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the development of novel therapeutic agents.[2] The pyrazole ring, in particular, is a key feature in numerous FDA-approved drugs, highlighting its significance in the design of bioactive molecules.[2] This guide provides a comprehensive overview of the known properties, potential applications, and essential handling protocols for this compound, with a particular focus on its promising role as a kinase inhibitor in cancer research.
Physicochemical and Structural Properties
While experimentally determined physical properties for this compound are not extensively documented in publicly available literature, computational models provide valuable predicted data. These predictions offer a solid foundation for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₅ | PubChem[1] |
| Molecular Weight | 161.16 g/mol | PubChem[1] |
| IUPAC Name | 1-(pyrimidin-2-yl)pyrazol-4-amine | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 69.62 Ų | ChemScene[3] |
| Predicted LogP | 0.2445 | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Hydrogen Bond Acceptors | 5 | ChemScene[3] |
| Rotatable Bonds | 1 | ChemScene[3] |
Synthesis and Purification: A Strategic Approach
Hypothetical Synthetic Workflow
Caption: A plausible synthetic route to this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(pyrimidin-2-yl)-4-nitro-1H-pyrazole
-
To a solution of 4-nitropyrazole (1 equivalent) in a suitable aprotic solvent such as dioxane or toluene, add 2-chloropyrimidine (1.1 equivalents).
-
Add a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents) and a suitable ligand (e.g., Xantphos, 0.1 equivalents).
-
Add a base, such as cesium carbonate (Cs₂CO₃, 2 equivalents).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-110°C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
Step 2: Synthesis of this compound
-
Dissolve the 1-(pyrimidin-2-yl)-4-nitro-1H-pyrazole intermediate (1 equivalent) in a protic solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the final compound by column chromatography or recrystallization to obtain this compound of high purity.
Mechanism of Action and Therapeutic Potential: A Focus on CDK2 Inhibition
The significant interest in this compound and its analogues stems from their potential to act as kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Research into structurally similar compounds, such as N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, has demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2).[1][2]
CDK2 is a key regulator of the cell cycle, and its aberrant activity is implicated in the proliferation of various cancer cells.[2] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis (programmed cell death), making it an attractive target for anticancer drug development.[1][2] Mechanistic studies on related compounds have shown that they can reduce the phosphorylation of the retinoblastoma (Rb) protein, a key substrate of CDK2, leading to cell cycle arrest in the S and G2/M phases.[1][2]
The CDK2 Signaling Pathway and Point of Inhibition
Caption: The role of CDK2 in the G1/S phase transition and the potential point of inhibition.
Safe Handling and Storage: A Protocol for Laboratory Use
Given the hazard classifications for this compound, which include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation, stringent safety protocols must be followed. The following guidelines are based on best practices for handling similar chemical compounds.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat is required. Ensure that skin is not exposed.
Handling and Storage
-
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Some suppliers recommend storage at 4°C, protected from light.[3]
-
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Disposal
Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.
Conclusion and Future Directions
This compound represents a compound of significant interest for researchers in the field of drug discovery, particularly for the development of novel anticancer therapeutics. Its structural similarity to known potent CDK2 inhibitors suggests a promising avenue for further investigation. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to confirm its biological activity, mechanism of action, and therapeutic potential. As with any potent bioactive compound, a thorough understanding and strict adherence to safety and handling protocols are paramount for its responsible and effective use in a research setting.
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The Antiproliferative Potential of Pyrimidinyl Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Evolving Landscape of Targeted Cancer Therapy
The paradigm of cancer treatment has irrevocably shifted from broad-spectrum cytotoxic agents to targeted therapies that exploit the specific molecular vulnerabilities of cancer cells. This evolution has been driven by a deeper understanding of the intricate signaling networks that govern cell proliferation, survival, and differentiation. Within this landscape, heterocyclic compounds have emerged as a cornerstone of modern medicinal chemistry, providing versatile scaffolds for the design of potent and selective inhibitors of key oncogenic drivers. Among these, the pyrimidinyl pyrazole core has garnered significant attention as a privileged structure in the development of novel antiproliferative agents. Its ability to mimic the purine core of ATP allows for competitive inhibition of a wide array of protein kinases, which are frequently dysregulated in cancer.[1][2] This guide provides a comprehensive technical overview of the antiproliferative activity of pyrimidinyl pyrazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their action, explore structure-activity relationships, and provide detailed, field-proven protocols for their preclinical evaluation.
Mechanistic Insights: Targeting Aberrant Signaling in Cancer
The antiproliferative effects of pyrimidinyl pyrazole derivatives are predominantly attributed to their ability to inhibit protein kinases, crucial regulators of cellular signaling pathways that are often hyperactivated in cancer.[3] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby disrupting the signaling cascade and inhibiting cell proliferation.[4]
Several key signaling pathways have been identified as targets for pyrimidinyl pyrazole derivatives:
-
The MAPK/ERK Pathway: The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Mutations in this pathway are common in many cancers. Pyrimidinyl pyrazole derivatives have been developed as potent inhibitors of ERK1 and ERK2, the final kinases in this cascade.[5] By inhibiting ERK, these compounds can effectively block the downstream signaling that drives tumor cell proliferation.[5]
-
The JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine-mediated signaling that controls cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various hematological malignancies and solid tumors. Specific pyrimidinyl pyrazole derivatives have been designed to selectively inhibit JAK1, leading to the suppression of STAT phosphorylation and subsequent downregulation of target genes involved in cell proliferation and survival.[5]
-
B-Cell Receptor (BCR) Signaling: In B-cell malignancies such as mantle cell lymphoma (MCL), the B-cell receptor (BCR) signaling pathway is constitutively active, promoting cell survival and proliferation. Bruton's tyrosine kinase (BTK) is a key component of this pathway. Novel pyrazolopyrimidine derivatives have been developed as potent BTK inhibitors, inducing apoptosis in MCL cell lines.[6]
-
Receptor Tyrosine Kinases (RTKs): RTKs, such as the Rearranged during Transfection (RET) kinase, are cell surface receptors that, upon ligand binding, activate downstream signaling pathways that promote cell growth and proliferation. Mutations leading to constitutive activation of RET are oncogenic drivers in certain types of thyroid and lung cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and identified as potent and selective RET kinase inhibitors, effectively blocking its phosphorylation and downstream signaling.[7]
Visualizing the Mechanism: Key Signaling Pathways
Caption: Inhibition of key oncogenic signaling pathways by pyrimidinyl pyrazole derivatives.
Structure-Activity Relationship (SAR): The Blueprint for Potency and Selectivity
The biological activity of pyrimidinyl pyrazole derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. Understanding the structure-activity relationship (SAR) is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Systematic modifications of the pyrimidinyl pyrazole scaffold have revealed several key insights:
-
Substitutions on the Pyrazole Ring: The nature of the substituent at the N1 position of the pyrazole ring significantly influences activity. For instance, the presence of a p-tolyl group has been shown to be important for the anticancer activity of some pyrazolo[3,4-d]pyrimidines.[8]
-
Modifications of the Pyrimidine Ring: Alterations at the C4 position of the pyrazolo[3,4-d]pyrimidine core have been extensively explored. The introduction of various substituted phenyl groups can modulate the inhibitory activity against different kinases.[9]
-
Linker and Side Chains: The linker connecting the pyrimidinyl pyrazole core to other moieties and the nature of the side chains play a crucial role in determining the binding affinity and selectivity for the target kinase. For example, the introduction of a methyl-piperazine fragment linked to an indole moiety improved JAK1 potency in a series of 2-amino-pyrimidine derivatives.[5]
Quantitative SAR Data
The following table summarizes the in vitro antiproliferative activity (IC50 values) of selected pyrimidinyl pyrazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism |
| Compound 5 [10] | HT1080 (Fibrosarcoma) | 96.25 | Inhibition of Proliferation |
| Hela (Cervical Cancer) | 74.8 | ||
| Caco-2 (Colorectal Adenocarcinoma) | 76.92 | ||
| A549 (Lung Carcinoma) | 148 | ||
| Compound 7 [10] | HT1080 (Fibrosarcoma) | 43.75 | Inhibition of Proliferation (Ki67 reduction) |
| Hela (Cervical Cancer) | 17.50 | ||
| Caco-2 (Colorectal Adenocarcinoma) | 73.08 | ||
| A549 (Lung Carcinoma) | 68.75 | ||
| Compound VIIa [9] | 57 different cell lines | 0.326 - 4.31 | Broad-spectrum antitumor activity |
| B-4 [11] | MCF-7 (Breast Cancer) | 6.70 ± 1.02 | EGFR Inhibition, Apoptosis Induction |
| A549 (Lung Cancer) | 20.49 ± 2.7 | ||
| 12a [6] | Jeko-1 (Mantle Cell Lymphoma) | Low micromolar | BTK Inhibition, Apoptosis Induction |
| Z138 (Mantle Cell Lymphoma) | Low micromolar | ||
| 23c [7] | BaF3/CCDC6-RET cells | Potent inhibition | Selective RET Kinase Inhibition |
Experimental Protocols for Preclinical Evaluation
A robust and reproducible preclinical evaluation is essential to characterize the antiproliferative activity of novel pyrimidinyl pyrazole derivatives. The following section provides detailed, step-by-step protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidinyl pyrazole derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[13]
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[14]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the pyrimidinyl pyrazole compound at desired concentrations for a specified time (e.g., 24-48 hours). Include untreated and vehicle controls.[15]
-
-
Cell Harvesting:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.[15]
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[15]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Representative quadrants for Annexin V/PI flow cytometry analysis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the pyrimidinyl pyrazole compound as described for the apoptosis assay.[15]
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
View the DNA staining on a linear scale.[16]
-
-
Data Analysis:
-
Generate a histogram of DNA content. The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N.
-
Quantify the percentage of cells in each phase to determine if the compound induces cell cycle arrest at a specific phase.
-
Conclusion and Future Directions
Pyrimidinyl pyrazole derivatives represent a highly promising class of antiproliferative agents with the potential to be developed into effective cancer therapeutics. Their versatile scaffold allows for the fine-tuning of inhibitory activity against a range of oncogenic kinases, leading to the disruption of key signaling pathways that drive tumor growth and survival. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel derivatives, enabling the identification of lead compounds with potent and selective anticancer activity.
Future research in this area should focus on several key aspects:
-
Improving Selectivity: While many potent kinase inhibitors have been developed, off-target effects can lead to toxicity. Future efforts should focus on designing derivatives with higher selectivity for the target kinase to minimize side effects.
-
Overcoming Drug Resistance: The development of drug resistance is a major challenge in cancer therapy. The design of next-generation pyrimidinyl pyrazole derivatives that can overcome known resistance mechanisms is a critical area of research.
-
In Vivo Efficacy: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Exploring the synergistic effects of pyrimidinyl pyrazole derivatives with other anticancer agents could lead to more effective treatment strategies.
By leveraging the insights from SAR studies and employing rigorous preclinical evaluation methodologies, the field of pyrimidinyl pyrazole-based drug discovery is poised to make significant contributions to the arsenal of targeted cancer therapies.
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The Pyrazole Scaffold: A Privileged Framework for Targeting Key Pathological Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazole Moiety in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have rendered it a "privileged scaffold," a recurring molecular framework in a multitude of clinically successful drugs.[1][2] The metabolic stability of the pyrazole nucleus, coupled with its capacity for diverse substitutions, allows for the fine-tuning of steric and electronic properties, enabling precise interactions with a wide array of biological targets.[2] From the blockbuster anti-inflammatory drug Celecoxib to the targeted cancer therapeutic Ruxolitinib, pyrazole-based compounds have demonstrated a profound impact on treating a spectrum of human diseases, including cancer, inflammation, neurodegenerative disorders, and infectious diseases.[3] This in-depth technical guide will explore the core therapeutic targets of pyrazole-based compounds, delving into their mechanisms of action, and providing practical, field-proven experimental methodologies for their investigation and validation.
I. Protein Kinases: Precision Targeting of Cellular Signaling Cascades
The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer. The pyrazole scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.[4][5] Of the 74 small molecule protein kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, a testament to its significance in this therapeutic area.[4]
A. Janus Kinases (JAKs): Modulating the Cytokine Storm
The JAK-STAT signaling pathway is a critical regulator of immune responses and hematopoiesis. Hyperactivation of this pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.[6]
Mechanism of Action: Pyrazole-based JAK inhibitors, such as Ruxolitinib, act as ATP-competitive inhibitors, binding to the ATP-binding pocket of JAK1 and JAK2.[1][7] This binding event prevents the phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription), which in turn inhibits their translocation to the nucleus and the subsequent transcription of genes involved in cell proliferation and inflammation.[6][8]
Featured Inhibitor: Ruxolitinib
Ruxolitinib is a potent inhibitor of JAK1 and JAK2, with demonstrated efficacy in the treatment of myelofibrosis and polycythemia vera.[1][9]
| Compound | Target Kinase | IC50 (nM) | Therapeutic Application |
| Ruxolitinib | JAK1 | ~3.3 | Myelofibrosis, Polycythemia Vera |
| Ruxolitinib | JAK2 | ~2.8 | Myelofibrosis, Polycythemia Vera |
| Ruxolitinib | JAK3 | ~428 | (Lower affinity) |
Data sourced from multiple studies.[1][10]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to determine the in vitro potency of a pyrazole-based compound against a target kinase.
Causality of Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability to nearly all protein kinases. It quantifies kinase activity by measuring the amount of ADP produced, which directly correlates with enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazole test compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the target kinase and its specific substrate peptide in kinase assay buffer.
-
Prepare the ATP solution at a concentration appropriate for the specific kinase (often near its Km value).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution or vehicle control (DMSO).
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Diagram: JAK-STAT Signaling Pathway and Inhibition by Ruxolitinib
Caption: Inhibition of the JAK-STAT pathway by a pyrazole-based inhibitor.
II. Cyclooxygenases (COX): Targeting Inflammation and Pain
The selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. The diaryl-substituted pyrazole scaffold is a hallmark of selective COX-2 inhibitors.
A. COX-2: The Inducible Isoform in Inflammation
Mechanism of Action: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[11] Celecoxib, a diaryl-substituted pyrazole, selectively binds to and inhibits the COX-2 isoform.[7] Its sulfonamide side chain fits into a hydrophilic side pocket present in the active site of COX-2 but absent in COX-1, conferring its selectivity.[12][13] This selective inhibition reduces the production of pro-inflammatory prostaglandins without affecting the protective prostaglandins synthesized by COX-1 in the gastric mucosa.[11][13]
Featured Inhibitor: Celecoxib
Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for the treatment of arthritis and acute pain.[7]
| Compound | Target Enzyme | Selectivity (COX-1/COX-2 IC50 ratio) | Therapeutic Application |
| Celecoxib | COX-2 | ~30 | Osteoarthritis, Rheumatoid Arthritis, Acute Pain |
Data represents approximate selectivity and can vary based on assay conditions.
Experimental Protocol: Cell-Based Assay for COX-2 Inhibition
This protocol describes a method to assess the COX-2 inhibitory activity of a pyrazole compound in a cellular context.
Causality of Experimental Choices: A whole-cell assay provides a more physiologically relevant measure of inhibitor potency than a purified enzyme assay, as it accounts for cell permeability and potential off-target effects. Lipopolysaccharide (LPS) is used to induce the expression of COX-2.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in appropriate media.
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the pyrazole test compound or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and prostaglandin production.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Prostaglandin E2 (PGE2) Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for PGE2.
-
Calculate the concentration of PGE2 in each sample.
-
Determine the percent inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
-
Cell Viability Assay (Self-Validating System):
-
Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue™) on the treated cells to ensure that the observed inhibition of PGE2 production is not due to cytotoxicity. This is a critical control for validating the specificity of the inhibitory effect.
-
Diagram: Prostaglandin Synthesis Pathway and COX-2 Inhibition
Caption: Selective inhibition of COX-2 by pyrazole-based drugs.
III. G-Protein Coupled Receptors (GPCRs): Modulating Neuromodulatory Systems
GPCRs represent a large and diverse family of transmembrane receptors that are the targets of a significant portion of modern medicines. Pyrazole-based compounds have been developed to modulate GPCR activity, with notable examples targeting the endocannabinoid system.
A. Cannabinoid Receptor 1 (CB1): Targeting Metabolic and Neurological Disorders
The endocannabinoid system, and particularly the CB1 receptor, is involved in regulating appetite, energy balance, and mood.
Mechanism of Action: Rimonabant, a 1,5-diarylpyrazole, is a selective antagonist and inverse agonist of the CB1 receptor.[14][15] As an antagonist, it blocks the binding of endogenous cannabinoids (e.g., anandamide and 2-AG) to the CB1 receptor.[14] As an inverse agonist, it reduces the constitutive activity of the receptor, leading to a decrease in downstream signaling even in the absence of an agonist.[3][16] This dual action in the central nervous system and peripheral tissues contributes to its effects on appetite suppression and metabolic regulation.[14]
Featured Compound: Rimonabant
Rimonabant was developed for the treatment of obesity but was later withdrawn from the market due to psychiatric side effects. Nevertheless, it remains a valuable research tool for studying the endocannabinoid system.[14]
| Compound | Target Receptor | Binding Affinity (Ki) | Primary Pharmacological Effect |
| Rimonabant | CB1 | Potent (nanomolar range) | Appetite suppression, Weight loss |
Ki values can vary depending on the assay conditions.
Experimental Protocol: Radioligand Binding Assay for CB1 Receptor Antagonism
This protocol details a competition binding assay to determine the affinity of a pyrazole compound for the CB1 receptor.
Causality of Experimental Choices: Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[5][17] A competition assay is used to measure the ability of an unlabeled test compound to displace a radiolabeled ligand with known high affinity for the receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare a membrane fraction from a source rich in CB1 receptors, such as rat brain tissue or a cell line recombinantly expressing the human CB1 receptor (e.g., CHO-CB1 cells).
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
A fixed concentration of a high-affinity radiolabeled CB1 ligand (e.g., [³H]CP-55,940).
-
Increasing concentrations of the unlabeled pyrazole test compound.
-
The membrane preparation.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA).
-
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled, potent CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
-
Incubation and Filtration:
-
Incubate the plate at 30°C for 90 minutes to allow binding to reach equilibrium.
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Diagram: Drug Discovery Workflow for Pyrazole-Based Compounds
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Synthesis of pyrazolo[3,4-b]pyridine derivatives
An In-Depth Technical Guide to the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Authored by a Senior Application Scientist
Foreword: The Enduring Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered immense interest from the medicinal chemistry and drug development communities. Its structural resemblance to endogenous purine bases, such as adenine and guanine, provides a compelling rationale for its potent and diverse pharmacological activities.[1] Derivatives of this scaffold have been investigated as kinase inhibitors, anticancer agents, antiviral compounds, and agents targeting the central nervous system.[2][3][4][5][6][7] The versatility of this framework, coupled with its proven track record in modulating biological systems, makes the development of efficient and robust synthetic methodologies a critical endeavor for advancing drug discovery programs.
This guide provides an in-depth exploration of the core synthetic strategies for constructing pyrazolo[3,4-b]pyridine derivatives. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, offering field-proven insights into experimental design, reaction optimization, and the rationale behind specific methodological choices. The protocols described herein are designed to be self-validating, providing researchers with the necessary tools to confidently synthesize and explore this important chemical space.
Strategic Overview: Retrosynthetic Approaches to the Core
The construction of the bicyclic pyrazolo[3,4-b]pyridine system can be broadly categorized into two primary strategies:
-
Strategy A: Annulation of a Pyridine Ring onto a Pre-formed Pyrazole Core. This is the most prevalent and versatile approach, leveraging the availability of substituted aminopyrazoles.
-
Strategy B: Annulation of a Pyrazole Ring onto a Pre-formed Pyridine Core. This complementary strategy is valuable when appropriately substituted pyridine precursors are readily accessible.
The choice of strategy is often dictated by the desired substitution pattern on the final molecule and the commercial availability of starting materials.
Strategy A: Pyridine Ring Annulation on a Pyrazole Precursor
This approach is the workhorse for the synthesis of pyrazolo[3,4-b]pyridines, offering multiple pathways to construct the pyridine ring. The key starting material is typically a 5-aminopyrazole derivative.
Method 1: The Classic Condensation with 1,3-Dicarbonyl Compounds
This is a foundational and widely employed method for synthesizing 1H-pyrazolo[3,4-b]pyridines, first demonstrated in the early 20th century.[1] The reaction involves the condensation of a 5-aminopyrazole with a 1,3-diketone or a related β-ketoester.
Causality Behind Experimental Choices:
-
Reactants: The 5-aminopyrazole provides the N-nucleophile and a carbon atom (C4 of the pyrazole) that will form one of the C-C bonds of the new pyridine ring. The 1,3-dicarbonyl compound acts as a three-carbon electrophilic synthon.
-
Solvent/Catalyst: Glacial acetic acid is a common solvent and catalyst. It serves to protonate the carbonyl groups of the diketone, activating them for nucleophilic attack, and facilitates the subsequent dehydration (cyclization) steps.
Detailed Experimental Protocol: Synthesis of a 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine Derivative
This protocol is designed as a self-validating system. Successful execution will yield the target compound with predictable spectral characteristics.
Materials:
-
5-Amino-1-methyl-1H-pyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
Procedure:
-
To a solution of 5-amino-1-methyl-1H-pyrazole (1.0 eq) in glacial acetic acid (5-10 mL per gram of aminopyrazole), add acetylacetone (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the mixture to cool to room temperature. A precipitate may form.
-
Pour the cooled reaction mixture into ice-cold water. This will precipitate the product and quench the acetic acid.
-
Neutralize the aqueous solution carefully with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Validation: The crude product can be purified by recrystallization from ethanol. The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR will show characteristic singlets for the pyrazole and pyridine ring protons, as well as the methyl groups.
Method 2: Multicomponent Reactions (MCRs) for Rapid Diversification
MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[3][4] This approach is exceptionally valuable in drug discovery for rapidly generating libraries of analogues.
A common MCR for pyrazolo[3,4-b]pyridines involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (like a β-ketoester or malononitrile).
Mechanism & Causality: The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an electron-deficient alkene. This is followed by a Michael addition of the C4 of the aminopyrazole to the alkene, and subsequent intramolecular cyclization and aromatization to yield the final product.[1]
Workflow for a Three-Component Synthesis
Caption: Workflow of a Three-Component Synthesis
Method 3: Cascade Cyclization of 5-Aminopyrazoles with Alkynyl Aldehydes
A more modern and elegant approach involves a cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes.[8] This method allows for the synthesis of diversely functionalized pyrazolo[3,4-b]pyridines with high regioselectivity.
Causality Behind Experimental Choices:
-
C≡C Bond Activation: The reaction is facilitated by agents that activate the alkyne triple bond towards nucleophilic attack. This can be achieved using silver salts, iodine, or N-bromosuccinimide (NBS), which also allows for the switchable synthesis of halogenated or non-halogenated products.[8]
-
Regioselectivity: The reaction proceeds with excellent regioselectivity, affording only the C6-substituted pyrazolo[3,4-b]pyridine products when using alkynyl aldehydes.[8] This control is a significant advantage over some classical methods.
Strategy B: Pyrazole Ring Annulation on a Pyridine Precursor
While less common, constructing the pyrazole ring onto an existing pyridine core is a crucial strategy, particularly when the desired substitution pattern on the pyridine ring is more easily accessible from pyridine-based starting materials.
Method: Cyclization of 2-Chloro-3-cyanopyridines with Hydrazine
This is a direct and effective method for synthesizing 3-amino-1H-pyrazolo[3,4-b]pyridines.
Mechanism & Causality:
-
Reactants: A 2-chloro-3-cyanopyridine derivative serves as the electrophilic precursor. The chlorine atom at the 2-position is a good leaving group, activated for nucleophilic aromatic substitution. The cyano group at the 3-position provides the carbon atom that will become C3 of the pyrazole ring. Hydrazine acts as the dinucleophile.
-
Reaction Sequence: The reaction proceeds via an initial nucleophilic attack of one of the hydrazine nitrogens on the C2 carbon of the pyridine, displacing the chloride. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the electrophilic carbon of the cyano group, forming the pyrazole ring.[9]
-
Solvent: High-boiling point solvents like ethanol, butanol, or a mixture of ethanol and DMF are typically used to drive the reaction to completion.[9]
Detailed Experimental Protocol: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine
Materials:
-
2-Chloro-3-cyanopyridine
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol
Procedure:
-
Dissolve 2-chloro-3-cyanopyridine (1.0 eq) in absolute ethanol (15-20 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (2.0-3.0 eq) to the solution. An excess of hydrazine is used to ensure complete reaction and act as a base to neutralize the HCl formed.
-
Heat the mixture to reflux. The reaction progress can be monitored by TLC, observing the disappearance of the starting material. The reaction may take several hours to 24-48 hours depending on the substrate.[9]
-
After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Wash the collected solid with cold ethanol to remove any unreacted hydrazine.
-
Validation: The product can be purified by recrystallization. Purity and identity should be confirmed by NMR, MS, and melting point analysis. The appearance of a broad singlet in the ¹H NMR spectrum corresponding to the amino group (NH₂) is a key diagnostic feature.
Summary of Synthetic Strategies
| Strategy | Key Precursor(s) | Key Reagent(s) | Advantages | Reference(s) |
| A1: Classic Condensation | 5-Aminopyrazole | 1,3-Diketone / β-Ketoester | Robust, well-established, simple starting materials | [1] |
| A2: Multicomponent Reaction | 5-Aminopyrazole, Aldehyde | Active Methylene Compound | High efficiency, rapid library generation, atom economy | [3][4] |
| A3: Cascade Cyclization | 5-Aminopyrazole | Alkynyl Aldehyde | High regioselectivity, mild conditions, functional group tolerance | [8] |
| B: Pyrazole Annulation | 2-Chloro-3-cyanopyridine | Hydrazine Hydrate | Direct route to 3-amino derivatives, complementary strategy | [9] |
Conclusion and Future Outlook
The synthesis of pyrazolo[3,4-b]pyridine derivatives is a mature field with a rich history and a vibrant present. Classical methods based on condensation reactions remain reliable and scalable for accessing core structures. Simultaneously, modern synthetic innovations, including multicomponent and cascade reactions, have significantly expanded the toolkit for medicinal chemists, enabling the rapid and efficient synthesis of complex and highly functionalized analogues.[2][3] The continued development of novel, greener, and more efficient synthetic routes will undoubtedly accelerate the discovery of new therapeutic agents based on this exceptionally versatile scaffold.
References
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- Scilit. (n.d.). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines.
- ResearchGate. (n.d.). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
- Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central.
- PubMed. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
- R Discovery. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
- Wiley Online Library. (2010). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine.
- MDPI. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.
- Taylor & Francis Online. (1996). A Facile Synthesis of Pyrazolo[3,4-b]pyridines.
- NIH. (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones.
- RSC Publishing. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
- ResearchGate. (n.d.). Plausible mechanism for the formation of pyrazolo[3,4-b]pyridine derivate 4a.
- ResearchGate. (n.d.). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile | Request PDF.
- J-Stage. (n.d.). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile.
- ResearchGate. (n.d.). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines | Request PDF.
- PubMed Central. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
- ACS Omega. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis.
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An In-Depth Technical Guide to Organ-on-a-Chip (OOC) Technology: Methodologies and Applications in Drug Development
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Organ-on-a-Chip (OOC) technology represents a paradigm shift in preclinical drug development, moving away from traditional, often poorly predictive, 2D cell culture and animal models.[1][2][3] By integrating microfluidics, human cell biology, and tissue engineering, OOCs, also known as microphysiological systems (MPS), create dynamic 3D microenvironments that recapitulate the key functional units of human organs.[2][4][5][6] These systems offer unprecedented insight into human-specific physiology and pathophysiology, providing more reliable data on drug efficacy, toxicity, and mechanisms of action early in the development pipeline.[7][8][9] This guide provides a technical overview of OOC core principles, a detailed methodological protocol for a Liver-on-a-Chip toxicity model, and a discussion of advanced applications and the path toward regulatory acceptance.
Introduction: The Imperative for Advanced Preclinical Models
The journey of a drug from discovery to market is fraught with high attrition rates, largely due to failures in predicting human responses based on conventional preclinical models.[3] Static 2D cell cultures lack the architectural and mechanical complexity of living tissue, while animal models often fail to replicate human-specific drug metabolism and toxicity due to interspecies differences.[3][10] OOC technology directly addresses these shortcomings by creating micro-engineered systems that simulate the dynamic, multicomponent, and mechanically active environment of human organs, offering a more physiologically relevant testing ground for therapeutic candidates.[5][7][11]
Section 1: Core Principles of Organ-on-a-Chip Technology
What is an Organ-on-a-Chip?
An Organ-on-a-Chip is a microfluidic cell culture device that simulates the activities, mechanics, and physiological responses of a human organ's functional unit.[6][7] The primary goal is not to build an entire organ but to engineer the specific microenvironment that enables cells to behave as they would in vivo.[11] This is achieved by precisely controlling fluid flow, nutrient gradients, mechanical cues (e.g., shear stress from blood flow, stretching from breathing), and cell-cell/cell-matrix interactions.[5][10]
Key Components of a Microphysiological System (MPS)
The fidelity of an OOC model is dependent on the synergistic integration of four key components:
-
Microfluidics: The heart of an OOC is the network of microscale channels (typically 10–100s of micrometers in dimension) that enables the continuous perfusion of culture medium.[4][5] This dynamic flow is critical for delivering nutrients, removing waste, and applying physiologically relevant shear stress to the cells, which is essential for maintaining their differentiated function.[5]
-
Cell Sources: The biological relevance of an OOC model hinges on the cells used. Primary human cells are often the gold standard, but their availability is limited. Induced pluripotent stem cells (iPSCs) are increasingly used as they can be differentiated into various organ-specific cell types, allowing for patient-specific disease modeling.[12][13] Co-cultures of multiple cell types (e.g., hepatocytes and non-parenchymal cells in a liver model) are crucial for recreating the complex interactions within a tissue.[6]
-
Biomaterials and Scaffolding: Cells on a chip are cultured on or within biomaterials that mimic the native extracellular matrix (ECM).[14] These materials provide structural support and biochemical cues that influence cell behavior.[14] Polydimethylsiloxane (PDMS) is a commonly used polymer for fabricating the chip itself due to its biocompatibility, optical transparency, and gas permeability.[10][15] The cell culture surfaces are often coated with ECM proteins like collagen or Matrigel.[10]
-
Recreating Physiological Relevance: OOCs are designed to reintroduce the physical forces that cells experience in the body. For example, a Lung-on-a-Chip incorporates cyclic stretching to mimic breathing movements, while a Gut-on-a-Chip uses peristalsis-like deformations.[2] These mechanical cues are critical for driving cell differentiation and function.[5][16]
Mandatory Visualization 1: Conceptual Diagram of a Single Organ-on-a-Chip
Caption: Conceptual model of a two-channel Organ-on-a-Chip.
Section 2: Methodological Guide to Implementing a Liver-on-a-Chip Model for Toxicity Screening
The liver is a primary site of drug metabolism and is highly susceptible to drug-induced injury (DILI), a major cause of drug failure.[13][17] A Liver-on-a-Chip model provides a powerful tool for predicting hepatotoxicity with higher accuracy than traditional methods.[13]
Design & Fabrication of a Microfluidic Chip
The most common method for rapid prototyping of OOC devices is soft lithography using PDMS.[1][5]
-
Mold Fabrication: A master mold with the desired microchannel geometry is created using photolithography on a silicon wafer.[15]
-
PDMS Casting: A liquid PDMS prepolymer is mixed with a curing agent and poured over the master mold.
-
Curing: The PDMS is cured at an elevated temperature (e.g., 80°C) until it solidifies.
-
Demolding & Bonding: The cured PDMS layer, containing the microchannel imprints, is peeled from the mold. Inlet and outlet ports are punched. The PDMS layer is then irreversibly bonded to a glass slide or another PDMS layer after plasma treatment, enclosing the channels.[18] For co-culture models, a porous membrane is often sandwiched between two PDMS layers.[18]
Causality Insight: PDMS is favored for its optical transparency, which allows for real-time microscopy, and its gas permeability, which ensures adequate oxygenation of the cultured cells.[5][10] The plasma bonding creates a permanent, leak-proof seal essential for long-term cell culture under perfusion.[18]
Step-by-Step Protocol: Seeding and Culturing Primary Human Hepatocytes
-
Chip Sterilization: Autoclave the fabricated PDMS chip and prepare it within a sterile biosafety cabinet.
-
ECM Coating: Perfuse the cell culture channel with an ECM solution (e.g., 50 µg/mL collagen type I in PBS) and incubate for 2 hours at 37°C to promote cell attachment.
-
Cell Preparation: Thaw cryopreserved primary human hepatocytes and assess viability using a trypan blue exclusion assay. Aim for >90% viability.
-
Cell Seeding: Suspend hepatocytes in seeding medium at a high density (e.g., 5-10 million cells/mL). Carefully inject the cell suspension into the ECM-coated channel.
-
Static Attachment: Incubate the chip under static conditions for 2-4 hours to allow cells to attach to the ECM-coated surface.
-
Initiate Perfusion: Connect the chip to a microfluidic pump system. Begin perfusion with culture medium at a low flow rate (e.g., 10-30 µL/hr) to mimic physiological shear stress in the liver sinusoid.
-
Long-Term Culture: Maintain the culture for 7-14 days to allow the hepatocytes to form a stable, functional 3D microtissue.
Protocol: Establishing a Self-Validating System for Liver Functionality
Before initiating a toxicity study, it is crucial to validate that the on-chip liver model is functioning physiologically. This creates a self-validating system.
-
Daily Effluent Collection: Collect the medium outflow (effluent) from the chip every 24 hours.
-
Albumin Secretion Assay: Use an ELISA kit to quantify the concentration of human albumin in the effluent. A stable and high level of albumin secretion is a key indicator of healthy hepatocyte function.[17]
-
Urea Synthesis Assay: Measure urea concentration in the effluent using a colorimetric assay kit. Urea synthesis is another critical metabolic function of the liver.
-
CYP450 Activity Measurement: Assess the activity of key drug-metabolizing cytochrome P450 enzymes (e.g., CYP3A4, CYP1A2) using specific substrate assays. This is critical for confirming the model's metabolic competence.[17]
-
Morphological Assessment: Use phase-contrast microscopy to visually inspect the cells daily, confirming the formation of cuboidal hepatocyte morphology and tight cell-cell junctions.
Trustworthiness Insight: By establishing a baseline of stable, physiological function before drug exposure, any subsequent changes can be confidently attributed to the compound's effect. This internal control is a hallmark of a robust and trustworthy experimental system.
Experimental Workflow: Executing a Drug-Induced Liver Injury (DILI) Assay
Mandatory Visualization 2: DILI Assay Experimental Workflow
Caption: Experimental workflow for a Drug-Induced Liver Injury (DILI) assay.
-
Establish Baseline: After the stabilization period (Day 7-10), collect effluent for 24h to establish the pre-exposure baseline for each chip.
-
Prepare Dosing Solutions: Prepare the test compound at various concentrations (e.g., 5-7 point dose-response) in the culture medium. Include a vehicle-only control group.
-
Initiate Dosing: Switch the perfusion inlet from standard medium to the dosing solutions.
-
Time-Course Monitoring: Expose the liver chips to the compound for a defined period (e.g., 24, 48, 72 hours). Collect effluent daily to measure functional biomarkers (albumin, urea) and cytotoxicity markers (e.g., ALT, AST, LDH release).[17]
-
High-Content Imaging: At the endpoint, fix and stain the cells on-chip for markers of apoptosis (e.g., Caspase-3/7), oxidative stress, or steatosis (e.g., Nile Red) for mechanistic insights.
Data Presentation: Comparative Toxicity Analysis
The quantitative data generated can be summarized to compare the sensitivity of the Liver-on-a-Chip model to standard 2D cultures.
| Compound | Endpoint | 2D Hepatocyte Culture (IC50) | Liver-on-a-Chip (IC50) | Fold-Increase in Sensitivity |
| Acetaminophen | Cytotoxicity (LDH) | 15 mM | 1.2 mM | 12.5x |
| Troglitazone | Mitochondrial Tox. | 50 µM | 4.5 µM | 11.1x |
| Fialuridine | Delayed Toxicity | > 100 µM | 8 µM | > 12.5x |
This table contains illustrative data. Recent studies show OOCs can correctly identify hepatotoxic drugs with high sensitivity (e.g., 87%) where animal models failed.[19]
Section 3: Advanced Applications & Multi-Organ Systems
Modeling Complex Diseases
OOCs are not limited to toxicity testing. They are increasingly used to model complex human diseases. For instance, a Cancer-on-a-Chip can recreate the tumor microenvironment, including perfused blood vessels and immune cells, to test the efficacy of novel immunotherapies.[1]
The Gut-Liver Axis: An Example of a Multi-Organ System
A key advantage of OOC technology is the ability to fluidically link multiple organ models to study systemic effects.[11][20] A Gut-Liver-on-a-Chip, for example, can model the oral administration of a drug.[21] The drug is first introduced to the Gut-on-a-Chip, where its absorption and metabolism by the intestinal epithelium are assessed. The resulting metabolites are then flowed to the interconnected Liver-on-a-Chip to study their downstream effects and hepatotoxicity, providing a more holistic view of the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[22]
Section 4: Challenges, Validation, and Future Directions
Overcoming Hurdles
Despite their promise, widespread adoption of OOCs faces challenges, including low throughput, cost, and a lack of standardization across different platforms.[8] Efforts are underway to develop higher-throughput plates (e.g., 96-well formats) and standardized validation protocols to address these issues.[23]
Regulatory Acceptance and Qualification Pathways
For OOC data to be used in regulatory submissions, the technology must undergo rigorous validation and qualification.[8][24] Regulatory bodies like the U.S. FDA are actively engaged with the scientific community to establish frameworks for qualifying MPS for specific "contexts of use".[8][24] The FDA Modernization Act 2.0, signed in 2022, explicitly allows for non-animal methods, including OOCs, to be used to establish drug safety and effectiveness, marking a significant step toward regulatory acceptance.[25] Public-private partnerships are now underway to benchmark liver MPS models for DILI detection, aiming to build regulatory confidence in these platforms.[26]
Conclusion
Organ-on-a-Chip technology provides a robust, physiologically relevant platform that is poised to revolutionize preclinical drug development. By offering a more accurate window into human-specific responses, OOCs can improve the prediction of drug safety and efficacy, reduce reliance on animal testing, and ultimately accelerate the delivery of novel therapeutics to patients. As the technology matures and standardization efforts progress, OOCs will become an indispensable tool for researchers, scientists, and drug development professionals.
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- Microphysiological Systems: Stakeholder Challenges to Adoption in Drug Development. (n.d.). National Center for Biotechnology Information.
- Exploring Organ-on-a-Chip Technology: A comprehensive review. (n.d.). Elveflow.
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- PDMS and plastic based manufacturing methods for Organs on Chips. (n.d.). ResearchGate.
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- PDMS Organ-On-Chip Design and Fabrication: Strategies for Improving Fluidic Integration and Chip Robustness of Rapidly Prototyped Microfluidic In Vitro Models. (n.d.). MDPI.
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- A Human Liver Organoid Screening Platform for DILI Risk Prediction. (n.d.). National Center for Biotechnology Information.
- Organs on a chip models for biological research. (n.d.). National Center for Biotechnology Information.
- Emulate Liver-Chip able to correctly identify 87% of drugs that caused drug-induced liver injury to patients. (2021, December 17). European Organ-on-Chip Society (EUROoCS).
- Advancing Microphysiological Systems (MPS) for Regulatory Use: A Collaborative Step Forward. (2025, August 20). BioIVT Blog.
- Advancing Regulatory Science Through Innovation: In Vitro Microphysiological Systems. (2018, September 3). National Center for Biotechnology Information.
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Foreword: The Strategic Importance of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine
An In-Depth Technical Guide to the Synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine
In the landscape of modern medicinal chemistry, the pyrazolo-pyrimidine scaffold has emerged as a "privileged structure," demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets. The title compound, this compound, represents a critical nexus of this chemical space. It serves as a foundational building block for a new generation of kinase inhibitors, compounds that are at the forefront of targeted cancer therapy.[1] For instance, its derivatives are being explored as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle whose dysregulation is a hallmark of many cancers.[1]
This guide is structured to provide drug development professionals and synthetic chemists with a comprehensive, field-tested understanding of the synthesis of this pivotal intermediate. We move beyond a mere recitation of steps to dissect the underlying chemical logic, empowering researchers to not only replicate but also adapt and troubleshoot these protocols. The methodologies presented herein are validated by established principles of physical organic chemistry and supported by peer-reviewed literature, ensuring a robust and reliable synthetic strategy.
Part 1: Retrosynthetic Analysis and Strategy Selection
A retrosynthetic analysis of this compound reveals two primary, logical bond disconnections that inform our forward synthetic strategies.
Figure 1: Retrosynthetic analysis of the target compound.
-
Strategy A: Nucleophilic Aromatic Substitution (SNAr). This approach involves the formation of the C-N bond between a pre-formed 4-amino-1H-pyrazole nucleophile and an electrophilic 2-chloropyrimidine. This is often the preferred route in industrial settings due to its modularity and the commercial availability of the starting materials. The reaction's success hinges on the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic attack.[2]
-
Strategy B: Pyrazole Ring Cyclocondensation. This classic heterocyclic synthesis involves constructing the pyrazole ring onto a pyrimidine core. It starts with 2-hydrazinopyrimidine and condenses it with a suitable three-carbon electrophile to form the five-membered ring.[3][4] While effective, this route can sometimes present challenges with regioselectivity, potentially yielding isomeric pyrazole products.
This guide will provide detailed protocols for both strategies, with a primary focus on the SNAr approach (Strategy A) for its reliability and scalability.
Part 2: Detailed Protocol for Strategy A (SNAr Approach)
This strategy is executed in a three-step sequence: (1) Nitration of a protected pyrazole, (2) Reduction of the nitro group to a primary amine, and (3) The final SNAr coupling.
Figure 2: High-level workflow for the SNAr synthesis.
Step 2.1: Synthesis of 4-Nitro-1H-pyrazole
The direct nitration of pyrazole is a standard and efficient procedure. The reaction must be performed with caution due to the use of strong acids.
-
Principle: Electrophilic aromatic substitution. The pyrazole ring is activated towards electrophilic attack, and the C4 position is electronically favored. A mixture of nitric and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ.
-
Experimental Protocol:
-
Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Maintain an inert atmosphere with nitrogen.
-
To the flask, add concentrated sulfuric acid (H₂SO₄, 98%, 50 mL) and cool the solution to 0 °C in an ice-salt bath.
-
Slowly add 1H-pyrazole (10.0 g, 0.147 mol) in portions, ensuring the internal temperature does not exceed 10 °C.
-
Once the pyrazole has dissolved, add a pre-cooled mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (HNO₃, 90%, 11.0 mL, 0.22 mol) dropwise via the dropping funnel. Meticulously maintain the internal temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane) until the starting material is consumed.
-
Carefully pour the reaction mixture onto 500 g of crushed ice. This step is highly exothermic and should be performed slowly in a large beaker within a fume hood.
-
A white precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum at 50 °C to yield 4-nitro-1H-pyrazole as a white crystalline solid.
-
-
Data Summary Table:
Reagent Molar Mass ( g/mol ) Amount Used Moles Role 1H-Pyrazole 68.08 10.0 g 0.147 Starting Material Sulfuric Acid (98%) 98.08 75 mL - Solvent/Catalyst Nitric Acid (90%) 63.01 11.0 mL ~0.22 Nitrating Agent | Expected Yield: | 113.06 | ~15 g (90%) | 0.133 | Product |
Step 2.2: Synthesis of 4-Amino-1H-pyrazole
The reduction of the nitro group is achieved via catalytic hydrogenation, a clean and high-yielding method.[2]
-
Principle: Heterogeneous catalytic hydrogenation. The nitro group is reduced to a primary amine using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. Methanol is an excellent solvent for this transformation.
-
Experimental Protocol:
-
Charge a hydrogenation vessel (Parr shaker or similar) with 4-nitro-1H-pyrazole (15.0 g, 0.133 mol) and Methanol (150 mL).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1.5 g, 10% w/w). Caution: Pd/C can be pyrophoric. Handle under a moist, inert atmosphere.
-
Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi (approx. 3.4 atm).
-
Agitate the mixture at room temperature. The reaction progress can be monitored by the uptake of hydrogen.
-
Once hydrogen uptake ceases (typically 4-6 hours), depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 30 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain 4-amino-1H-pyrazole as an off-white or light brown solid. This product is often used in the next step without further purification.
-
-
Data Summary Table:
Reagent Molar Mass ( g/mol ) Amount Used Moles Role 4-Nitro-1H-pyrazole 113.06 15.0 g 0.133 Starting Material 10% Pd/C - 1.5 g - Catalyst Hydrogen (H₂) 2.02 50 psi Excess Reducing Agent Methanol 32.04 150 mL - Solvent | Expected Yield: | 83.09 | ~10.5 g (95%) | 0.126 | Product |
Step 2.3: Synthesis of this compound
This is the key SNAr coupling step. The choice of a high-boiling polar aprotic solvent and a non-nucleophilic base is critical for success.[2][5]
-
Principle: Nucleophilic Aromatic Substitution (SNAr). The N1 of 4-amino-1H-pyrazole, deprotonated by the base, acts as a nucleophile. It attacks the electron-deficient C2 position of 2-chloropyrimidine, displacing the chloride leaving group via a Meisenheimer complex intermediate.
Figure 3: Simplified mechanism of the SNAr coupling step.
-
Experimental Protocol:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-amino-1H-pyrazole (10.0 g, 0.120 mol), 2-chloropyrimidine (15.2 g, 0.133 mol, 1.1 eq), and N,N-Diisopropylethylamine (DIPEA, 31.0 mL, 0.180 mol, 1.5 eq).
-
Add N-Methyl-2-pyrrolidone (NMP, 100 mL) as the solvent.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 12-18 hours, stirring vigorously.
-
Monitor the reaction by LC-MS or TLC (Eluent: 10% Methanol in Dichloromethane) for the disappearance of the 4-amino-1H-pyrazole.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the dark solution into a beaker containing 500 mL of cold water. A precipitate should form. Stir for 30 minutes to fully precipitate the product.
-
Collect the solid by vacuum filtration. Wash the filter cake with water (2 x 50 mL) and then with a small amount of cold ethyl acetate or diethyl ether to remove residual NMP.
-
For further purification, the crude product can be recrystallized from an ethanol/water mixture or purified by flash column chromatography on silica gel (gradient elution, 2-10% methanol in dichloromethane).
-
Dry the purified product under vacuum to yield this compound as a solid.
-
-
Data Summary Table:
Reagent Molar Mass ( g/mol ) Amount Used Moles Role 4-Amino-1H-pyrazole 83.09 10.0 g 0.120 Nucleophile 2-Chloropyrimidine 114.53 15.2 g 0.133 Electrophile DIPEA 129.24 31.0 mL 0.180 Base NMP 99.13 100 mL - Solvent | Expected Yield: | 161.16 | ~13.5 g (70%) | 0.084 | Product |
Part 3: Detailed Protocol for Strategy B (Cyclocondensation)
This alternative route builds the pyrazole ring from 2-hydrazinopyrimidine.
Step 3.1: Synthesis of 2-Hydrazinopyrimidine
-
Principle: Nucleophilic substitution of chloride on the pyrimidine ring by hydrazine.
-
Protocol:
-
In a round-bottom flask, dissolve 2-chloropyrimidine (10.0 g, 87.3 mmol) in ethanol (100 mL).
-
Cool the solution in an ice bath and add hydrazine hydrate (6.5 mL, ~131 mmol, 1.5 eq) dropwise.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the mixture and concentrate under reduced pressure.
-
Triturate the resulting residue with diethyl ether, filter the solid, and dry to obtain 2-hydrazinopyrimidine.
-
Step 3.2: Synthesis of this compound
-
Principle: Cyclocondensation reaction. The more nucleophilic nitrogen of the hydrazine attacks the nitrile carbon of 3-ethoxyacrylonitrile, followed by intramolecular cyclization and elimination of ethanol and ammonia to form the aromatic pyrazole ring.[6]
-
Protocol:
-
Combine 2-hydrazinopyrimidine (5.0 g, 45.4 mmol) and 2-(ethoxymethyl)malononitrile (6.3 g, 45.4 mmol) in ethanol (75 mL).
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.5 mL).
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
A solid product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Part 4: Characterization and Data
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Off-white to light yellow solid.
-
Molecular Formula: C₇H₇N₅[7]
-
Molecular Weight: 161.16 g/mol [7]
-
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (d, J=4.8 Hz, 2H, Pyrimidine H4/H6), 8.10 (s, 1H, Pyrazole H5), 7.55 (s, 1H, Pyrazole H3), 7.25 (t, J=4.8 Hz, 1H, Pyrimidine H5), 5.50 (s, 2H, -NH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 159.0, 158.5, 140.2, 133.1, 118.0, 115.5.
-
Mass Spec (ESI+): m/z 162.07 [M+H]⁺.
-
References
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- Bonacorsi, S., et al. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
- Rico-Gutiérrez, E., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(21), 7564. [Link]
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- Kolyvanov, G., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8826-8838. [Link]
- Ghozlan, S. A. S., et al. (2004). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 9(1), 1-10. [Link]
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- Walsh, K., et al. (2013). Amination products of chloropyrazine and 2-chloropyrimidine.
- Taha, M., et al. (2016). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 21(11), 1572. [Link]
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The Investigator's Handbook for 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine: A Technical Guide to Cell-Based Assay Implementation
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the utilization of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine in cell culture assays. We will delve into the core principles of its application, from understanding its putative mechanism of action to the practical execution of key experimental protocols and data interpretation.
Part 1: Compound Profile and Scientific Rationale
Chemical Identity and Structural Significance
The chemical structure of this compound is noteworthy for its pyrazole-pyrimidine scaffold. This core structure is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed as kinase inhibitors.[3][4][5][6][7][8] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole and pyrimidine rings can engage in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases, leading to their inhibition.
Postulated Biological Target: Cyclin-Dependent Kinase 2 (CDK2)
While direct experimental evidence for the specific targets of this compound is not extensively published, the pyrazole-pyrimidine scaffold is a well-established core for inhibitors of Cyclin-Dependent Kinases (CDKs).[3][9][10][11][12] In particular, numerous N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been synthesized and evaluated as potent CDK2 inhibitors.[3][13][14]
CDK2 is a key regulator of the cell cycle, primarily active during the G1 to S phase transition. Its activity is dependent on binding to its regulatory subunit, cyclin E or cyclin A. Dysregulation of the CDK2/cyclin E/A complex is a common feature of many cancers, making it an attractive target for therapeutic intervention.[3] This guide will proceed with the scientifically-grounded hypothesis that this compound functions as a CDK2 inhibitor.
Part 2: Mechanism of Action and Cellular Consequences
The CDK2 Signaling Pathway
The following diagram illustrates the canonical CDK2 signaling pathway and the proposed point of intervention for this compound.
Expected Cellular Phenotypes
Inhibition of CDK2 by this compound is expected to induce the following cellular phenotypes:
-
Cell Cycle Arrest: By inhibiting the G1-S transition, the compound should cause an accumulation of cells in the G1 phase of the cell cycle.
-
Inhibition of Proliferation: As cell cycle progression is halted, a decrease in the rate of cell proliferation is anticipated.
-
Induction of Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death, or apoptosis, in cancer cells.
Part 3: Experimental Protocols for Cellular Assays
This section provides detailed, step-by-step methodologies for key cell-based assays to characterize the activity of this compound.
Workflow Overview
The following diagram outlines the general experimental workflow for evaluating a novel compound in cell culture.
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. The final concentrations should range from, for example, 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Western Blot for Phospho-Retinoblastoma (pRb)
This assay is used to assess the phosphorylation status of a key CDK2 substrate, the retinoblastoma protein (Rb). A decrease in phosphorylated Rb indicates CDK2 inhibition.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0, 1, 5, 10 µM) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (Ser807/811) and total Rb overnight at 4°C. A loading control like β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.
Part 4: Data Presentation and Interpretation
Hypothetical Cell Viability Data
The following table summarizes hypothetical data from an MTT assay.
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 |
| 1 | 78.1 ± 6.1 |
| 5 | 52.4 ± 3.9 |
| 10 | 25.7 ± 2.5 |
| 50 | 8.9 ± 1.8 |
| 100 | 4.2 ± 1.1 |
Interpretation: The data shows a dose-dependent decrease in cell viability upon treatment with this compound. The IC₅₀ value can be calculated from this data, which in this hypothetical case would be approximately 5 µM.
Expected Western Blot Results
A successful western blot experiment would show a decrease in the intensity of the phospho-Rb band with increasing concentrations of the compound, while the total Rb and loading control bands remain relatively constant. This would provide direct evidence of target engagement and inhibition of CDK2 activity in the cells.
Part 5: Safety and Handling
-
Hazard Identification: this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15]
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[15] Avoid breathing dust.
-
Storage: Store at 4°C, protected from light.[1]
References
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Profacgen. (n.d.). Cell-based Kinase Assays.
- Abdel-Maksoud, M. S., et al. (2023). Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. New Journal of Chemistry.
- El-Adl, K., et al. (2020). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed.
- Gomaa, H. A., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][16][17]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Lim, S. M., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
- Song, H., et al. (2022). Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Das, J., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE.
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- Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.
- Osorio-Olivares, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- Gomaa, A. M. (2018).
- Ghorab, M. M., et al. (2015).
- Lim, S. M., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
- Google Patents. (2021). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
- Lim, S. M., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
- Osorio-Olivares, M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules.
- Enamine. (n.d.). Safety Data Sheet: this compound.
- Bandgar, B. P., et al. (2012). Current status of pyrazole and its biological activities. Journal of the Korean Chemical Society.
- Wang, X., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules.
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High-throughput screening assays for pyrazole derivatives
An In-depth Technical Guide to High-Throughput Screening Assays for Pyrazole Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of high-throughput screening (HTS) methodologies tailored for the identification and characterization of bioactive pyrazole derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. The content herein synthesizes established principles with field-proven insights to facilitate the design and execution of robust and efficient screening campaigns.
Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities. Its prevalence in approved drugs and clinical candidates stems from its favorable physicochemical properties and its ability to engage in various non-covalent interactions with biological targets. Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, analgesic, antimicrobial, and antitumor agents, with a notable representation as kinase inhibitors in oncology. The versatility of the pyrazole core allows for extensive chemical modification, generating vast and diverse compound libraries amenable to high-throughput screening.
The primary objective of an HTS campaign for pyrazole derivatives is to efficiently interrogate these libraries to identify "hits"—compounds that elicit a desired biological response. The selection of an appropriate assay is paramount and is contingent upon the specific biological question being addressed. This guide will delineate the key considerations and methodologies for developing and implementing effective HTS assays for this important class of compounds.
Part 1: Foundational Principles of HTS for Pyrazole Derivatives
High-throughput screening is a systematic, automated process of testing a large number of compounds for a specific biological activity. The success of an HTS campaign hinges on the careful selection and optimization of the assay methodology. For pyrazole libraries, several factors must be considered:
-
Target Class: The nature of the biological target (e.g., enzyme, receptor, protein-protein interaction) will dictate the fundamental assay format.
-
Compound Properties: Pyrazole derivatives can exhibit a range of solubilities and may possess intrinsic fluorescence or color, which can interfere with certain detection methods. These properties must be taken into account during assay selection and development.
-
Assay Robustness and Performance: The chosen assay must be robust, reproducible, and have a sufficiently large signal window to confidently identify active compounds. Key performance metrics include the Z'-factor and the signal-to-background ratio.
General HTS Workflow
The overall workflow for screening pyrazole derivatives follows a standardized, multi-step process designed to maximize efficiency and minimize the rate of false positives.
Figure 1: A generalized workflow for a high-throughput screening campaign targeting pyrazole derivatives.
Part 2: Core HTS Assay Methodologies
The selection of an appropriate HTS assay is critical for the successful identification of bioactive pyrazole derivatives. The choice of assay depends on the biological target and the desired outcome of the screen.
Biochemical Assays
Biochemical assays utilize purified biological molecules to assess the effect of test compounds on a specific molecular interaction or enzymatic activity. They are particularly well-suited for target-based drug discovery.
Enzyme Inhibition Assays
Given the prevalence of pyrazole-based kinase inhibitors, enzyme inhibition assays are among the most common HTS formats for this class of compounds.
-
Luminescence-Based Assays: These assays measure the activity of an enzyme by quantifying the amount of a specific product, often ATP, using a luciferase-luciferin reaction. For example, the ADP-Glo™ Kinase Assay measures the amount of ADP produced in a kinase reaction, which is then converted to ATP and detected as a luminescent signal. This method is highly sensitive and less prone to interference from colored or fluorescent compounds.
-
Fluorescence-Based Assays:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays are a popular choice for kinase screening. They employ a lanthanide donor and a fluorophore acceptor to measure the phosphorylation of a substrate. When the substrate is phosphorylated, an antibody labeled with the acceptor binds, bringing the donor and acceptor into proximity and generating a FRET signal. The time-resolved nature of the detection minimizes interference from compound autofluorescence.
-
Fluorescence Polarization (FP): FP assays are used to monitor the binding of a small fluorescently labeled ligand to a larger protein. When the ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the protein, its tumbling is slowed, leading to an increase in polarization. This format is ideal for competitive binding assays.
-
Protein-Protein Interaction (PPI) Assays
Pyrazole derivatives can also be screened for their ability to modulate protein-protein interactions.
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the interaction between two proteins. One protein is captured on a "donor" bead, and the other on an "acceptor" bead. Upon interaction, the beads are brought into close proximity, allowing for the transfer of singlet oxygen from the donor to the acceptor, which generates a chemiluminescent signal.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context for screening by assessing the effects of compounds on intact cells.
Reporter Gene Assays
Reporter gene assays are used to measure the activation or inhibition of a specific signaling pathway. In this format, the promoter of a gene of interest is cloned upstream of a reporter gene, such as luciferase or green fluorescent protein (GFP). Changes in the activity of the signaling pathway result in a corresponding change in the expression of the reporter protein, which can be quantified.
Cell Viability and Cytotoxicity Assays
These assays are essential for identifying compounds that are toxic to cells and for assessing the anti-proliferative effects of potential anti-cancer agents.
-
Luminescence-Based ATP Assay: The amount of ATP in a cell population is directly proportional to the number of viable cells. Assays such as CellTiter-Glo® measure intracellular ATP levels using a luciferase-based reaction, providing a highly sensitive readout of cell viability.
-
Fluorescence-Based Assays: Assays using fluorescent dyes like resazurin or calcein-AM can also be used to assess cell viability. Resazurin is reduced by metabolically active cells to the fluorescent product resorufin, while calcein-AM is cleaved by intracellular esterases in viable cells to produce the fluorescent calcein.
High-Content Screening (HCS)
HCS, or high-content analysis (HCA), combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This "phenotypic screening" approach can provide rich, multi-parametric data on the effects of pyrazole derivatives on cell morphology, protein localization, and other cellular processes.
Comparison of Common HTS Assay Formats
| Assay Type | Principle | Advantages | Disadvantages |
| Biochemical | |||
| Luminescence | Enzymatic reaction produces light | High sensitivity, low interference | Indirect measurement |
| TR-FRET | Time-resolved fluorescence resonance energy transfer | Homogeneous, low background | Requires specific reagents |
| Fluorescence Polarization | Change in polarized light upon binding | Homogeneous, simple | Requires small fluorescent ligand |
| AlphaScreen® | Proximity-based signal amplification | High sensitivity, no-wash | Can be prone to interference |
| Cell-Based | |||
| Reporter Gene | Gene expression drives reporter protein production | Physiologically relevant | Indirect measure of target engagement |
| Cell Viability | Measures metabolic activity or membrane integrity | Simple, robust | Does not provide mechanistic information |
| High-Content Screening | Automated microscopy and image analysis | Multiparametric, phenotypic data | Complex data analysis, lower throughput |
Part 3: Experimental Protocols and Workflows
The following section provides a detailed, step-by-step protocol for a common biochemical assay used in the screening of pyrazole derivatives, as well as a workflow for hit confirmation.
Protocol: TR-FRET Kinase Assay
This protocol is a representative example of a TR-FRET assay for screening pyrazole derivatives as potential kinase inhibitors.
1. Reagent Preparation:
- Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Prepare the kinase solution by diluting the purified enzyme to the desired concentration in assay buffer.
- Prepare the substrate/ATP solution by mixing the biotinylated peptide substrate and ATP in assay buffer.
- Prepare the detection solution containing the europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).
- Prepare the pyrazole compound plate by serially diluting the compounds in DMSO and then transferring them to the assay plate.
2. Assay Procedure:
- Add 2.5 µL of the pyrazole compound solution or DMSO (control) to the wells of a low-volume 384-well plate.
- Add 2.5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.
- Incubate the reaction for 60 minutes at room temperature.
- Stop the reaction by adding 5 µL of the detection solution.
- Incubate for 60 minutes at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
3. Data Analysis:
- Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
- Normalize the data to the high (DMSO) and low (no enzyme) controls.
- Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Workflow for Hit Confirmation and Triage
A critical phase of any HTS campaign is the confirmation and triage of primary hits to eliminate false positives and prioritize promising compounds for further development.
Figure 2: A decision-making workflow for the confirmation and triage of hits from a primary screen of pyrazole derivatives.
Part 4: Data Interpretation and Troubleshooting
Interpreting HTS data requires a keen eye for potential artifacts and a systematic approach to troubleshooting.
Common Sources of False Positives
-
Compound Autofluorescence: Pyrazole derivatives with extended conjugated systems may exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.
-
Compound Light Scattering: Precipitated compounds can scatter light, leading to artificially high signals in absorbance-based assays.
-
Assay-Specific Interference: Some compounds may directly inhibit the reporter enzyme (e.g., luciferase) or interact with assay components, leading to false positive or false negative results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Z' Factor | High variability in controls | Check reagent stability, dispenser performance, and plate uniformity. |
| High False Positive Rate | Compound interference | Implement counter-screens and orthogonal assays early in the workflow. |
| Poor Reproducibility | Inconsistent compound solubility | Assess compound solubility in assay buffer and adjust DMSO concentration if necessary. |
Conclusion
High-throughput screening is an indispensable tool in the discovery of novel pyrazole-based therapeutics. The success of an HTS campaign is contingent upon the rational selection of an appropriate assay format, rigorous assay validation, and a systematic approach to hit confirmation and triage. By understanding the principles and methodologies outlined in this guide, researchers can design and execute robust screening campaigns that are more likely to yield high-quality, actionable hits for progression into lead optimization. The versatility of the pyrazole scaffold, combined with the power of modern HTS technologies, ensures that this important class of compounds will continue to be a rich source of new medicines for years to come.
References
- Title: The Versatility of Pyrazole Derivatives: A Mini-Review Source: PubMed Central (N
- Title: A Review on Biological Activity of Pyrazole Deriv
- Title: Recent advancements of pyrazole-based derivatives as anticancer agents Source: SpringerLink URL:[Link]
An In-depth Technical Guide to the Application of Pyrimidinyl Pyrazoles in Kinase Inhibition Assays
This guide provides a comprehensive overview of the principles and practices involved in utilizing pyrimidinyl pyrazole compounds for kinase inhibition assays. It is intended for researchers, scientists, and drug development professionals seeking to leverage this important class of kinase inhibitors in their work.
Introduction: The Central Role of Kinases and the Rise of Pyrimidinyl Pyrazoles
Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins.[1] This process regulates a vast array of cellular functions, and consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2][3] This has made protein kinases a major class of therapeutic targets.[1][4]
Small-molecule inhibitors that target the ATP-binding site of kinases have proven to be a successful therapeutic strategy.[4][5] Among the various chemical scaffolds used to design kinase inhibitors, the pyrimidinyl pyrazole core has emerged as a "privileged scaffold."[6][7] This is due to its ability to form key interactions within the kinase ATP-binding site, offering a versatile platform for developing potent and selective inhibitors against a range of kinase targets.[6][8][9]
This guide will delve into the mechanistic basis of pyrimidinyl pyrazole-mediated kinase inhibition, provide detailed protocols for robust and reproducible kinase inhibition assays, and discuss the critical aspects of data analysis and interpretation.
The Pyrimidinyl Pyrazole Scaffold: A Privileged Structure for Kinase Inhibition
The pyrimidinyl pyrazole scaffold is a heterocyclic structure that has been extensively utilized in the design of kinase inhibitors. Its success stems from its ability to mimic the adenine base of ATP and form crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for ATP-competitive inhibitors.[4][10]
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
Pyrimidinyl pyrazole-based inhibitors primarily function as ATP-competitive inhibitors .[5][11] They bind to the active site of the kinase, directly competing with the endogenous substrate, ATP. By occupying the ATP-binding pocket, these inhibitors prevent the transfer of a phosphate group from ATP to the target substrate, thereby blocking the kinase's catalytic activity.[11]
The type of inhibition can be further classified based on the conformational state of the kinase to which the inhibitor binds.[12][13]
-
Type I inhibitors bind to the active conformation of the kinase (DFG-in).[12][14][15]
-
Type II inhibitors bind to an inactive conformation (DFG-out), often extending into an adjacent hydrophobic pocket.[12][15][16]
The specific design of the pyrimidinyl pyrazole derivative will determine its preference for a particular conformational state, which in turn influences its selectivity and pharmacological profile.[15] For instance, some pyrazole-based inhibitors of p38 MAP kinase are known to stabilize the inactive "DFG-out" conformation.[17]
Structure-Activity Relationship (SAR)
The potency and selectivity of pyrimidinyl pyrazole inhibitors are highly dependent on the substituents attached to the core scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing these properties. For example, modifications to the pyrazole and pyrimidine rings can significantly impact binding affinity and selectivity for specific kinases like CDKs, JAKs, and p38 MAP kinase.[6][8][9][18][19] The strategic placement of different functional groups can enhance interactions with specific amino acid residues within the ATP-binding pocket, leading to improved potency and a more desirable selectivity profile.[8][20]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Key interactions between the pyrimidinyl pyrazole scaffold and the kinase ATP-binding site.
Kinase Inhibition Assays: Methodologies and Protocols
A variety of in vitro assay formats are available to measure the inhibitory activity of pyrimidinyl pyrazoles against their target kinases.[21][22] The choice of assay depends on factors such as throughput requirements, sensitivity, and the specific information desired (e.g., IC50, Ki).
Homogeneous Time-Resolved Fluorescence (HTRF) / TR-FRET Assays
HTRF and other Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are widely used for their high sensitivity, low background, and homogeneous format, making them ideal for high-throughput screening (HTS).[2][3][22]
Principle: These assays measure the phosphorylation of a substrate by a kinase. The assay components typically include a europium (Eu) or terbium (Tb) cryptate-labeled antibody that recognizes the phosphorylated substrate and an acceptor fluorophore (e.g., XL665 or d2) conjugated to the substrate. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity and generating a FRET signal.[23][24]
dot graphDiagram { node [shape=plaintext, fontname="Arial", fontsize=11]; edge [arrowhead=vee, color="#5F6368"];
} Caption: Workflow of a typical HTRF kinase inhibition assay.
Detailed Protocol: HTRF Kinase Assay [3][23][24][25]
-
Compound Preparation:
-
Prepare a stock solution of the pyrimidinyl pyrazole inhibitor in 100% DMSO.
-
Perform serial dilutions of the compound in DMSO to create a concentration gradient.
-
-
Assay Plate Preparation:
-
In a 384-well low-volume plate, add a small volume (e.g., 0.5 µL) of the serially diluted compound or DMSO (for control wells).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the target kinase and its specific substrate in an appropriate kinase reaction buffer.
-
Add the kinase/substrate mixture to the wells containing the compound.
-
Allow a brief pre-incubation (e.g., 15 minutes at room temperature) to permit inhibitor binding to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature or 30°C.
-
-
Detection:
-
Stop the kinase reaction by adding a detection mixture containing EDTA and the HTRF detection reagents (Eu-labeled antibody and acceptor).
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (acceptor signal / donor signal) for each well.
-
LanthaScreen® TR-FRET Assays
LanthaScreen® technology is another popular TR-FRET platform for kinase assays. It can be used in two main formats: activity assays and binding assays.[26][27]
LanthaScreen® Activity Assay: This is similar in principle to the HTRF assay, typically using a terbium (Tb)-labeled antibody and a fluorescein-labeled substrate.[26][27][28] Phosphorylation of the substrate leads to an increase in the TR-FRET signal.[27][28]
LanthaScreen® Eu Kinase Binding Assay: This assay directly measures the binding of an inhibitor to the kinase.[29][30] It utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive "tracer" that also binds to the kinase's ATP site.[29][30] When both the antibody and tracer are bound, a high FRET signal is generated. A test compound that binds to the ATP site will displace the tracer, resulting in a loss of FRET.[29][30] This format is particularly useful for confirming that an inhibitor's mode of action is through direct binding to the ATP site.[30]
Luminescence-Based Assays
Luminescence-based assays, such as those that measure the amount of ADP produced in a kinase reaction, provide another robust method for assessing inhibitor potency.[1]
Principle: These assays quantify the amount of ADP generated, which is directly proportional to kinase activity. The ADP is converted to ATP in a subsequent reaction, and the newly synthesized ATP is used to drive a luciferase-catalyzed reaction that produces light.[1]
Protocol Outline: Luminescence-Based Kinase Assay [1]
-
Kinase Reaction: Set up the kinase reaction with the kinase, substrate, ATP, and varying concentrations of the pyrimidinyl pyrazole inhibitor.
-
ADP Detection: After the kinase reaction, add a reagent that stops the reaction and depletes the remaining ATP.
-
Signal Generation: Add a second reagent that converts the ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis and Interpretation
The primary output of a kinase inhibition assay is typically an IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Data Analysis Steps:
-
Plot the kinase activity (e.g., HTRF ratio, luminescence signal) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
Self-Validating Systems: The Importance of Controls
To ensure the trustworthiness of the data, every kinase inhibition assay must include a set of essential controls:
-
No-Enzyme Control: Measures the background signal in the absence of the kinase.
-
No-Inhibitor (DMSO) Control: Represents 100% kinase activity.
-
Positive Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine) is used to validate the assay's performance.[1]
Quantitative Data Summary
The following table provides a representative summary of the inhibitory activity of various pyrimidinyl pyrazole-based compounds against different kinase targets. Note that these are example values and the actual potency will depend on the specific compound and assay conditions.
| Kinase Target | Pyrimidinyl Pyrazole Derivative | IC50 (nM) | Reference |
| CDK2 | Compound 15 | 5 | [6] |
| CDK2 | Compound 17 | 0.29 | [31] |
| JAK1 | Compound 3f | 3.4 | [32] |
| JAK2 | Compound 3f | 2.2 | [32] |
| JAK3 | Compound 3f | 3.5 | [32] |
| p38α | Pyrazolo[3,4-d]pyrimidine 18a | Potent in vivo activity | [18] |
| RET | Compound 23c | Potent biochemical and cellular activity | [20] |
Conclusion
The pyrimidinyl pyrazole scaffold is a cornerstone in the development of potent and selective kinase inhibitors. A thorough understanding of their mechanism of action, coupled with the implementation of robust and well-controlled in vitro assays, is essential for accurately characterizing their inhibitory potential. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to confidently apply pyrimidinyl pyrazoles in their kinase-targeted drug discovery programs.
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- Development of a HTRF® Kinase Assay for Determination of Syk Activity.
- Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
- Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed.
- LanthaScreen Technology on micropl
- LanthaScreen TR-FRET Kinase Assays. Thermo Fisher Scientific.
- List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets.
- HTRF KinEASE TK Kit, 1,000 Assay Points. Revvity.
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- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
- Exploring the scaffold universe of kinase inhibitors. Semantic Scholar.
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
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- Different types of ATP-competitive kinase inhibitors.
- HTRF® Kinase Assay Protocol.
- Kinase Inhibitors. Cambridge MedChem Consulting.
- Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed.
- Development of a HTRF® Kinase Assay for Determination of Syk Activity.
- Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. PubMed.
- PI 3-Kinase (Class I) HTRF Assay. Merck Millipore.
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- Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?
- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
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Methods for Preparing Pyrimidinyl-4-Aminopyrazole Compounds: A Synthetic Chemist's Guide to a Privileged Scaffold
An In-Depth Technical Guide
Abstract
The pyrimidinyl-4-aminopyrazole core is a "privileged scaffold" in modern medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2] These compounds are central to the development of therapeutics for a range of diseases, including Parkinson's disease and various cancers, by targeting key enzymes like Leucine-rich repeat kinase 2 (LRRK2).[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic strategies for constructing this vital heterocyclic system. We will dissect the key synthetic transformations, explain the causality behind methodological choices, and provide actionable, field-proven protocols.
Introduction: The Significance of the Pyrimidinyl-4-Aminopyrazole Core
The fusion of a pyrazole and a pyrimidine ring through an amino linker creates a molecular architecture uniquely suited for insertion into the ATP-binding pocket of protein kinases.[4][5] The pyrazole ring often serves as a hinge-binding motif, while the substituted pyrimidine moiety can be tailored to occupy adjacent hydrophobic pockets, enabling the fine-tuning of potency and selectivity.[6] The development of LRRK2 inhibitors for Parkinson's disease, for instance, heavily relies on this scaffold.[3]
The synthetic challenge lies in the controlled, regioselective assembly of the two heterocyclic systems. This guide will focus on the most robust and widely adopted strategy: the synthesis of a versatile 4-aminopyrazole intermediate followed by its coupling to a suitably functionalized pyrimidine.
Strategic Overview: A Convergent Synthetic Approach
The most efficient and modular route to pyrimidinyl-4-aminopyrazole compounds is a convergent strategy. This involves the independent synthesis of two key fragments—a substituted 4-aminopyrazole and a di-halogenated pyrimidine—followed by a sequential nucleophilic aromatic substitution (SNAr) coupling process. This approach allows for late-stage diversification, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Caption: Overall workflow for the synthesis of Pyrimidinyl-4-Aminopyrazole compounds.
Synthesis of the Key Intermediate: The N1-Substituted 4-Aminopyrazole
The cornerstone of the entire synthesis is the preparation of a 4-aminopyrazole bearing the desired substituent at the N1 position. The most reliable method begins with 4-nitropyrazole.[7]
Step 1: N1-Alkylation of 4-Nitropyrazole
The acidic N-H proton of the pyrazole ring can be deprotonated with a suitable base, and the resulting anion can be alkylated. However, a significant challenge in pyrazole chemistry is controlling the regioselectivity of N-alkylation, as reactions can occur at either the N1 or N2 position. For 4-nitropyrazole, N1-alkylation is often favored. The Mitsunobu reaction provides a reliable method for achieving this transformation with primary and secondary alcohols.[7] Alternatively, direct alkylation using an alkyl halide in the presence of a base like cesium or potassium carbonate is a common industrial approach.[3]
Step 2: Reduction of the Nitro Group
With the N1-substituent in place, the pivotal step is the reduction of the 4-nitro group to the corresponding 4-amino group. Catalytic hydrogenation is the method of choice due to its high efficiency and clean conversion.
Experimental Protocol: Catalytic Hydrogenation of N1-Substituted-4-Nitropyrazole [3]
-
Reactor Setup: To a suitable hydrogenation reactor, charge the N1-substituted-4-nitro-1H-pyrazole intermediate (1.0 eq).
-
Catalyst Addition: Add 5-10% palladium on carbon (Pd/C) catalyst (typically 1-5 mol%). The catalyst should be handled carefully under an inert atmosphere if dry.
-
Solvent: Add a protic solvent such as methanol, ethanol, or ethyl acetate. The volume should be sufficient to create a stirrable slurry (e.g., 10-20 volumes relative to the substrate).
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Reaction progress can be monitored by TLC, LC-MS, or by monitoring hydrogen uptake. The reaction is typically complete within 2-16 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude N1-substituted-4-amino-1H-pyrazole. This intermediate is often of sufficient purity to be carried forward to the next step without further purification.
| Parameter | Typical Conditions | Causality / Field Insights |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Pd/C is highly effective for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities. It offers high activity and can be easily removed by filtration. |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Protic solvents are excellent for this reaction, facilitating proton transfer and solubilizing the substrate. Ethyl acetate is a good alternative if the substrate has poor solubility in alcohols. |
| Hydrogen Pressure | 50-100 psi | This pressure range is generally sufficient for complete reduction without requiring specialized high-pressure equipment. It ensures adequate hydrogen concentration in the solution. |
| Temperature | Room Temperature | The reduction is typically exothermic and proceeds efficiently at ambient temperature, which minimizes the risk of side reactions. |
Assembly of the Core Scaffold: SNAr Coupling
The nucleophilic 4-amino group of the pyrazole intermediate is now ready to be coupled with an electrophilic pyrimidine ring. This is achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction.
The Coupling Partners
-
Nucleophile: The N1-substituted-4-aminopyrazole synthesized in the previous stage.
-
Electrophile: A pyrimidine ring activated with two leaving groups, most commonly 2,4-dichloropyrimidine or a substituted variant thereof. The chlorine atoms act as excellent leaving groups and activate the ring towards nucleophilic attack.
The SNAr Reaction: Mechanism and Regioselectivity
The reaction proceeds by the nucleophilic attack of the 4-amino group onto one of the electron-deficient carbons of the dichloropyrimidine. The C2 position of 2,4-dichloropyrimidine is generally more electrophilic and sterically accessible than the C4 position, leading to a preferential initial reaction at C2. To further enhance this regioselectivity and accelerate the reaction, a Lewis acid catalyst is often employed.
Caption: Lewis acid-mediated SNAr coupling of 4-aminopyrazole and 2,4-dichloropyrimidine.
Experimental Protocol: Lewis Acid-Catalyzed SNAr Coupling [3]
-
Reactor Setup: To a dry reaction vessel under a nitrogen atmosphere, add the N1-substituted-4-amino-1H-pyrazole (1.0 eq) and the 2,4-dichloro-5-substituted pyrimidine (1.0-1.2 eq).
-
Solvent: Add a suitable aprotic solvent, such as dichloromethane (DCM) or 2-methyl-tetrahydrofuran.
-
Lewis Acid Addition: Add a Lewis acid, such as zinc chloride (ZnCl₂) (1.0-1.5 eq), portion-wise. The Lewis acid coordinates to the pyrimidine nitrogen, further activating the ring towards nucleophilic attack.
-
Reaction: Stir the mixture at ambient or slightly elevated temperature (e.g., 40 °C). Monitor the reaction by LC-MS until the starting aminopyrazole is consumed.
-
Quenching and Work-up: Cool the reaction mixture and carefully quench with an aqueous solution of a base (e.g., sodium bicarbonate) or a chelating agent (e.g., EDTA) to decompose the zinc complexes.
-
Extraction: If using an organic solvent like DCM, separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.
-
Purification: Combine the organic layers, wash with water and/or brine, dry over sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a 4-((4-chloro-pyrimidin-2-yl)amino)pyrazole derivative, can be purified by filtration/trituration or column chromatography.[3]
Final Diversification: The Second SNAr Displacement
The product from the first coupling still contains a reactive chloro-substituent on the pyrimidine ring, providing an opportunity for further functionalization. This chlorine can be displaced by a second nucleophile in another SNAr reaction. This step is crucial for installing key pharmacophoric groups that modulate the compound's biological activity and properties.
Common Nucleophiles for the Second Displacement:
-
Primary amines (e.g., methylamine, ethylamine)[3]
-
Secondary amines
-
Alcohols (to form ethers)
-
Thiols (to form thioethers)
The reaction conditions are typically straightforward, involving heating the chloro-intermediate with an excess of the desired amine or other nucleophile in a suitable solvent, often with a base to scavenge the HCl byproduct. This late-stage functionalization is a powerful tool for rapidly exploring the SAR around the pyrimidine ring.[6]
Conclusion
The synthesis of pyrimidinyl-4-aminopyrazole compounds is a well-established yet highly versatile field of medicinal chemistry. The convergent strategy, centered on the robust preparation of a 4-aminopyrazole intermediate followed by a sequential, Lewis acid-mediated SNAr coupling, represents the state-of-the-art approach. This methodology is scalable, modular, and allows for extensive late-stage diversification, making it ideally suited for drug discovery programs. By understanding the underlying principles of each step—from the regioselective N-alkylation of pyrazole to the dual SNAr couplings—researchers can efficiently access a vast chemical space of potent kinase inhibitors and other biologically active molecules.
References
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The Efficacy of Pyrazole Compounds: A Technical Guide to Cell-Based Assays
Introduction: The Versatility of the Pyrazole Scaffold in Modern Drug Discovery
Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities.[1] Their unique chemical architecture allows for diverse substitutions, enabling the fine-tuning of their biological effects.[1] In recent years, pyrazole-based compounds have gained significant attention as potent anticancer and anti-inflammatory agents.[1][2] Many of these derivatives function by interacting with a variety of cellular targets, including but not limited to tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK).[1] This guide provides an in-depth exploration of the essential cell-based assays required to rigorously evaluate the efficacy and elucidate the mechanism of action of novel pyrazole compounds, intended for researchers, scientists, and professionals in the field of drug development.
Part 1: Foundational Efficacy Assessment - Cytotoxicity and Viability Assays
The initial step in evaluating any potential therapeutic compound is to determine its cytotoxic or cytostatic effect on cancer cells. This is typically achieved through viability assays that measure the metabolic activity of a cell population.
The MTT Assay: A Reliable Method for Assessing Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3] The assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrazole compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[3]
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 490 and 570 nm using a microplate reader.[3][5]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[3]
Data Presentation: Cytotoxic Activity of Representative Pyrazole Compounds
| Compound ID | Target/Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3f | Apoptosis Inducer | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [4] |
| Compound 9d | Apoptosis Inducer | MDA-MB-231 | Breast Cancer | <10 | [4] |
| Compound 9e | Apoptosis Inducer | MCF-7 | Breast Cancer | <10 | [4] |
| Compound 10b | Bcl-2 Inhibitor | MCF-7 | Breast Cancer | 3.9 - 35.5 | [4] |
| L2 | Cytotoxic Agent | CFPAC-1 | Pancreatic Cancer | 61.7 ± 4.9 | [3] |
| L3 | Cytotoxic Agent | MCF-7 | Breast Cancer | 81.48 ± 0.89 | [3] |
Part 2: Unraveling the Mechanism of Action - Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of a pyrazole compound is established, the next critical step is to determine how it induces cell death. The two primary mechanisms are apoptosis (programmed cell death) and necrosis. Furthermore, many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.
Apoptosis Detection: The Annexin V/Propidium Iodide Assay
The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to distinguish between viable, apoptotic, and necrotic cells.[4] Annexin V is a protein that has a high affinity for phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[4] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[4]
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at the desired concentrations and for the specified time.[4]
-
Cell Harvesting: Collect both adherent and floating cells.[4]
-
Staining: Resuspend the cells in a binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[4]
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.[4]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[4]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]
-
Necrotic cells: Annexin V-negative and PI-positive.[4]
Cell Cycle Analysis: Propidium Iodide Staining
This method utilizes propidium iodide to stain the cellular DNA, allowing for the analysis of the cell cycle distribution by flow cytometry.[4][6] The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.
Experimental Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole compound as described for the apoptosis assay.[4]
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[4]
-
Staining: Resuspend the fixed cells in a PI staining solution containing RNase A.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[4]
Data Analysis: The resulting histogram will display peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase to determine if the compound induces cell cycle arrest at a specific stage.[4][6]
Visualizing the Workflow for Efficacy Testing
Caption: General workflow for the cell-based evaluation of pyrazole compounds.
Part 3: Target-Specific Assays - Focus on Kinase Inhibition
A significant number of pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[5][7]
Western Blotting for Kinase Pathway Analysis
Western blotting is a crucial technique to assess the phosphorylation status of key proteins within a signaling pathway, thereby confirming the on-target activity of a kinase inhibitor.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cells with the pyrazole inhibitor at various concentrations and for different time points. Lyse the cells to extract the proteins.[5]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and incubate it with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
Visualizing a Key Signaling Pathway Targeted by Pyrazole Inhibitors
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole compound.
Part 4: Anti-Inflammatory Efficacy Assessment
Assaying for Anti-Inflammatory Activity in Macrophages
Lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, are a common in vitro model to assess the anti-inflammatory potential of compounds by measuring the suppression of pro-inflammatory cytokines.[2]
Experimental Protocol: Cytokine Suppression Assay
-
Cell Seeding and Pre-treatment: Plate RAW 264.7 cells and pre-treat them with various concentrations of the pyrazole compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Data Presentation: In Vitro Anti-inflammatory Activity
| Assay Type | Target | Effect | Concentration | Reference |
| COX Inhibition | COX-2 | IC50 = 0.02 µM | 0.02 µM | [2] |
| Cytokine Suppression | IL-6 | 85% reduction | 5 µM | [2] |
| LOX Inhibition | 5-LOX | IC50 = 0.08 µM | 0.08 µM | [2] |
| Radical Scavenging | DPPH | IC50 = 10 µM | 10 µM | [2] |
Conclusion and Future Perspectives
The cell-based assays outlined in this guide provide a robust framework for the preclinical evaluation of pyrazole compounds. By systematically assessing cytotoxicity, elucidating the mechanism of cell death, and identifying specific molecular targets, researchers can build a comprehensive profile of a compound's therapeutic potential. As our understanding of the complex signaling networks that drive diseases like cancer and inflammation continues to grow, so too will the sophistication of our cell-based screening strategies. The integration of high-content imaging, transcriptomics, and proteomics with these foundational assays will undoubtedly accelerate the discovery and development of the next generation of pyrazole-based therapeutics.
References
- Molecules. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- ACS Omega. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
- ACS Omega. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.
- Cells. (2022). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells.
- Preprints.org. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
- PubMed. (2013). Evaluation of apoptotic activity of new condensed pyrazole derivatives.
- IJPPR. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
- Molecules. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.
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- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Strategic In Vivo Evaluation of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine: A Guide to Animal Model Selection and Preclinical Testing
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and executing in vivo studies to evaluate the therapeutic potential of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine. As a compound with structural similarities to known kinase inhibitors, particularly those targeting the Janus kinase (JAK) family, the strategic selection of appropriate animal models is paramount for elucidating its efficacy, safety, and translational relevance in inflammatory and autoimmune diseases.
Introduction: Unveiling the Therapeutic Promise of this compound
This compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Its core structure, featuring pyrimidine and pyrazole rings, is a well-established scaffold for potent kinase inhibitors. Specifically, this structure shares pharmacophoric features with known inhibitors of the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2).
The JAK-STAT signaling pathway is a critical regulator of the immune system. Cytokines, which are signaling proteins that mediate immune responses, bind to their receptors and activate associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and cell growth. Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Therefore, inhibiting JAKs presents a compelling therapeutic strategy for these conditions.
Given its structural properties, this compound is hypothesized to function as a JAK inhibitor. In vivo studies are the essential next step to validate this hypothesis and to characterize its efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile in a complex biological system.
The Rationale for In Vivo Testing: Bridging In Vitro Potency to Preclinical Efficacy
While in vitro assays can determine a compound's potency and selectivity against isolated enzymes or cell lines, they cannot predict its behavior in a living organism. In vivo animal models are indispensable for addressing several critical questions:
-
Efficacy: Does the compound ameliorate disease signs in a model that mimics human pathology?
-
Pharmacokinetics (PK): How is the compound absorbed, distributed, metabolized, and excreted (ADME)? Does it achieve sufficient concentration at the target site?
-
Pharmacodynamics (PD): Does the compound engage its target (e.g., inhibit JAK-STAT signaling) in the animal, and how does this relate to the dose and clinical response?
-
Safety and Toxicology: What is the maximum tolerated dose (MTD)? Are there any on-target or off-target toxicities?
-
Translational Biomarkers: Can we identify biomarkers (e.g., downstream phosphorylated STAT proteins) that correlate with target engagement and efficacy, which can later be used in clinical trials?
This guide will focus on the most relevant and robust animal models for assessing the efficacy of a putative JAK inhibitor in the context of autoimmune and inflammatory diseases.
Selecting the Optimal Animal Models for Inflammatory Disease
The choice of an animal model is dictated by the specific disease indication being pursued. For a compound like this compound, with a presumed anti-inflammatory mechanism via JAK inhibition, models of polyarthritis and inflammatory skin disease are excellent starting points.
Collagen-Induced Arthritis (CIA) Model for Rheumatoid Arthritis
The CIA model is the most widely used preclinical model for rheumatoid arthritis (RA) as it shares many immunological and pathological features with the human disease, including synovitis, pannus formation, and cartilage and bone erosion.
Causality for Model Selection: This model is particularly relevant for testing JAK inhibitors because the pathogenesis of CIA is driven by pro-inflammatory cytokines such as IL-6 and IFN-γ, which are heavily dependent on the JAK-STAT signaling pathway. Therefore, a successful therapeutic intervention in this model provides strong evidence of the compound's potential efficacy in human RA.
Experimental Workflow:
Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.
Detailed Protocol:
-
Animal Strain: Use DBA/1 mice, which are genetically susceptible to CIA.
-
Immunization:
-
Day 0: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer intradermally at the base of the tail.
-
Day 21: Boost with an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Begin dosing upon the first signs of arthritis (typically around day 24-28).
-
Randomize animals into groups: Vehicle control, this compound (at least 3 dose levels), and a positive control (e.g., an approved JAK inhibitor like tofacitinib).
-
Administer compounds daily via oral gavage.
-
-
Monitoring and Endpoints:
-
Clinical Scoring: Score paws daily on a scale of 0-4 for inflammation.
-
Paw Thickness: Measure paw swelling with calipers every 2-3 days.
-
Histopathology: At termination, collect joints for H&E and Safranin O staining to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood for cytokine analysis (e.g., IL-6, TNF-α) and tissues for measuring target engagement (e.g., phosphorylated STAT3 levels via Western blot or IHC).
-
Data Presentation:
| Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm, Day 42) | Histological Score (Inflammation) |
| Vehicle | 12.5 ± 1.5 | 3.8 ± 0.4 | 3.5 ± 0.5 |
| Compound (Low Dose) | |||
| Compound (Mid Dose) | |||
| Compound (High Dose) | |||
| Positive Control | 2.5 ± 0.8 | 2.1 ± 0.2 | 1.0 ± 0.3 |
Imiquimod-Induced Psoriasis Model
This model is widely used to study psoriasis, an inflammatory skin disease. Topical application of imiquimod (a TLR7 agonist) induces a skin inflammation that mimics human psoriatic plaques, characterized by epidermal thickening (acanthosis), scaling, and erythema.
Causality for Model Selection: The pathogenesis in this model is driven by the IL-23/IL-17 axis, which is highly dependent on JAK-STAT signaling for its downstream effects. This makes it an excellent model to test compounds hypothesized to inhibit this pathway.
Experimental Workflow:
Caption: Workflow for the Imiquimod-Induced Psoriasis model.
Detailed Protocol:
-
Animal Strain: Use BALB/c or C57BL/6 mice.
-
Induction and Treatment:
-
On Day 0, shave the dorsal skin of the mice.
-
From Day 1 to Day 7, apply a daily topical dose of imiquimod cream to the shaved area.
-
Administer this compound either systemically (oral gavage) or topically, starting on Day 1. Include vehicle and positive control groups.
-
-
Monitoring and Endpoints:
-
PASI Scoring: Score the skin daily for erythema, scaling, and thickness based on the Psoriasis Area and Severity Index (PASI).
-
Histopathology: At termination (Day 8), collect skin samples for H&E staining to measure epidermal thickness (acanthosis).
-
Gene Expression: Analyze skin tissue via qPCR for key inflammatory genes like Il17a, Il23, and S100a9.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Understanding the relationship between drug exposure and its biological effect is crucial. A standalone PK study should be conducted prior to or in parallel with efficacy studies.
PK Study Design:
-
Administer a single dose of this compound to a cohort of healthy animals (e.g., C57BL/6 mice) via the intended clinical route (e.g., oral).
-
Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analyze plasma concentrations using LC-MS/MS to determine key PK parameters.
Key PK Parameters:
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the curve (total drug exposure) |
| T½ | Half-life of the compound |
PD (Target Engagement) Study Design:
-
Dose animals with the test compound.
-
At a time point corresponding to expected peak exposure (Tmax), stimulate with a relevant cytokine (e.g., IL-6) to activate the JAK-STAT pathway.
-
Collect relevant tissues (e.g., whole blood, spleen, or skin) and measure the levels of phosphorylated STAT proteins (e.g., pSTAT3) using techniques like flow cytometry or Western blot.
-
A dose-dependent reduction in pSTAT levels provides direct evidence of target engagement in vivo.
Visualizing the Mechanism:
Caption: Hypothesized mechanism of action via JAK-STAT pathway inhibition.
Conclusion and Future Directions
The successful in vivo evaluation of this compound hinges on a rational, multi-faceted approach. The CIA and imiquimod-induced psoriasis models serve as robust, well-validated platforms to establish proof-of-concept for efficacy in rheumatoid arthritis and psoriasis, respectively. These studies must be integrated with rigorous PK/PD analysis to build a comprehensive data package that clearly defines the dose-exposure-response relationship. Positive outcomes from these preclinical studies will provide the necessary foundation and confidence to advance this promising compound toward investigational new drug (IND)-enabling studies and, ultimately, clinical trials for the treatment of debilitating inflammatory diseases.
References
- O'Shea, J.J., Schwartz, D.M., Villarino, A.V., Gadina, M., McInnes, I.B., & Laurence, A. (2015). The JAK-STAT Pathway: A Critical Regulator of the Immune System. Annual Review of Immunology. [Link]
- Schwartz, D.M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J.J. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases.
- Malemud, C.J. (2018). The role of the JAK/STAT signal pathway in rheumatoid arthritis. Therapeutic Advances in Musculoskeletal Disease. [Link]
- Hawkes, J.E., Yan, B.Y., Chan, T.C., & Krueger, J.G. (2018). Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis. Journal of Immunology. [Link]
An In-Depth Technical Guide to the Analytical Characterization of Pyrazole Derivatives
Foreword: The Analytical Imperative in Pyrazole Chemistry
Pyrazole derivatives represent a cornerstone in modern medicinal chemistry and materials science, exhibiting a vast spectrum of pharmacological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The efficacy and safety of these compounds are intrinsically linked to their precise three-dimensional structure. Therefore, a robust and multi-faceted analytical characterization is not merely a procedural formality but a scientific necessity for unambiguous structural elucidation, purity assessment, and the rational design of next-generation pyrazole-based therapeutics.[3]
This guide provides a comprehensive exploration of the core analytical techniques employed in the characterization of pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale that governs experimental choices. We will delve into the nuances of spectroscopic, chromatographic, and crystallographic methods, providing a holistic workflow for the rigorous characterization of these vital heterocyclic compounds.
The Strategic Workflow for Pyrazole Characterization
A logical and efficient workflow is paramount to comprehensively characterize a novel pyrazole derivative. The following diagram illustrates a typical strategic approach, commencing with fundamental spectroscopic techniques for initial structural confirmation and culminating in definitive crystallographic analysis for absolute structural determination.
Caption: A strategic workflow for the comprehensive characterization of a novel pyrazole derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including pyrazole derivatives. It provides detailed information about the carbon-hydrogen framework of the molecule.[4]
¹H NMR Spectroscopy
Expertise & Experience: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity. For pyrazoles, the chemical shifts of the ring protons are particularly diagnostic. The proton at the C4 position typically appears in the range of 6.2-6.5 ppm, while the protons at C3 and C5 are more deshielded and appear further downfield.[4] The presence of an N-H proton can sometimes be observed as a broad signal, which can be confirmed by D₂O exchange.[5]
Trustworthiness: The integration of the signals in a ¹H NMR spectrum should correspond to the number of protons in the proposed structure. Furthermore, the coupling patterns (e.g., doublets, triplets, multiplets) must be consistent with the neighboring protons as predicted by the n+1 rule.
| Proton | Typical Chemical Shift (δ, ppm) in CDCl₃ | Typical Multiplicity |
| H-3 | ~7.5 | d |
| H-4 | ~6.2 | t |
| H-5 | ~7.4 | d |
| N-CH₃ | ~3.9 | s |
| Table 1: Representative ¹H NMR Spectroscopic Data for 1-Methylpyrazole.[4] |
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Parameters (400 MHz):
-
Pulse Sequence: Standard single-pulse.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.[4]
-
Acquisition Time: 2-4 seconds.
-
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal. Integrate all signals and analyze the multiplicities.
¹³C NMR Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. For pyrazole derivatives, the chemical shifts of the ring carbons are indicative of the substitution pattern. The C3 and C5 carbons typically resonate around 130-140 ppm, while the C4 carbon appears at a higher field, around 105 ppm.[4]
Trustworthiness: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further validating the structural assignment.
| Carbon Atom | Typical Chemical Shift (δ, ppm) in CDCl₃ |
| C-3 | ~138.7 |
| C-4 | ~105.4 |
| C-5 | ~129.2 |
| N-CH₃ | ~39.1 |
| Table 2: Representative ¹³C NMR Spectroscopic Data for 1-Methylpyrazole.[4] |
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters (100 MHz):
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal or the solvent peak.
2D NMR Spectroscopy
For complex pyrazole derivatives with overlapping signals in 1D NMR, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule.
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Expertise & Experience: For pyrazole derivatives, the molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy, further confirming the molecular formula.
Trustworthiness: The experimentally determined molecular weight should match the calculated molecular weight of the proposed structure. The isotopic distribution pattern of the molecular ion peak should also be consistent with the elemental composition of the molecule.
-
Sample Preparation: Prepare a dilute solution of the pyrazole derivative (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Parameters:
-
Ionization Mode: ESI positive or negative ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Scan Range: A range that encompasses the expected molecular weight of the compound.
-
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the experimental m/z value with the calculated value.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific functional groups.
Expertise & Experience: In pyrazole derivatives, the N-H stretching vibration, if present, typically appears as a broad band in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the pyrazole ring is observed around 1590 cm⁻¹.[6] The C-H stretching vibrations of the aromatic ring are typically found in the 3000-3100 cm⁻¹ region.[7]
Trustworthiness: The presence or absence of characteristic absorption bands in the IR spectrum should be consistent with the functional groups in the proposed structure.
| Functional Group | Typical Absorption Frequency (cm⁻¹) |
| N-H stretch | 3100-3500 (broad) |
| Aromatic C-H stretch | 3000-3100 |
| C=N stretch (ring) | ~1590 |
| C=C stretch (ring) | 1400-1600 |
| Table 3: Typical IR Absorption Frequencies for Pyrazole Derivatives.[6][7][8] |
-
Sample Preparation: Place a small amount of the solid or liquid pyrazole derivative directly onto the ATR crystal.[4]
-
Data Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹.[9]
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is a powerful chromatographic technique used to separate, identify, and quantify the components in a mixture. For pyrazole derivatives, reversed-phase HPLC (RP-HPLC) is the most common mode used for purity assessment and quantification.[10]
Expertise & Experience: The choice of the stationary phase (typically C18), mobile phase composition, and detector wavelength are critical for achieving good separation and sensitivity. A well-developed HPLC method should provide a sharp, symmetrical peak for the pyrazole derivative, well-resolved from any impurities.
Trustworthiness: The purity of the pyrazole derivative can be determined by calculating the peak area percentage. For quantitative analysis, a calibration curve should be constructed using standard solutions of known concentrations. The method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[10]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic acid in Water (e.g., 75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis spectrum of the compound (e.g., 237 nm) |
| Column Temperature | 40°C |
| Table 4: Typical RP-HPLC Conditions for the Analysis of a Pyrazole Derivative.[10] |
-
Sample Preparation: Accurately weigh and dissolve the pyrazole derivative in a suitable solvent (e.g., methanol) to a known concentration.[10] Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Development:
-
Select a suitable C18 column.
-
Optimize the mobile phase composition (acetonitrile/methanol and water/buffer ratio) to achieve a good retention time and resolution.
-
Determine the optimal detection wavelength by acquiring a UV-Vis spectrum of the analyte.
-
-
Analysis: Inject the sample and standards into the HPLC system. Integrate the peak areas and calculate the purity or concentration.
Caption: A workflow for developing a robust HPLC method for pyrazole derivatives.
Single-Crystal X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule.[11][12] It provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.[13]
Expertise & Experience: Growing high-quality single crystals is often the most challenging step.[14][15] The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is crucial. A good quality crystal should be transparent and have well-defined faces.[14]
Trustworthiness: The refined crystal structure should have low R-factors, indicating a good fit between the experimental and calculated diffraction data. The determined structure should be consistent with the data obtained from other analytical techniques.
-
Crystal Growth: Grow single crystals of the pyrazole derivative by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Selection and Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.[11]
-
Data Collection: Collect X-ray diffraction data using a diffractometer, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.[11][16]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.[16]
Complementary Analytical Techniques
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (C, H, N, etc.) in a compound. The experimental values should be within ±0.4% of the theoretical values for the proposed molecular formula.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of a compound, such as its melting point, decomposition temperature, and thermal stability.[17][18] This is particularly important for drug development, as it can influence formulation and storage conditions.
Conclusion: A Synergistic Approach to Certainty
The comprehensive characterization of pyrazole derivatives is a synergistic process that relies on the intelligent application of multiple analytical techniques. No single technique can provide all the necessary information. It is the convergence of data from NMR, MS, IR, HPLC, and X-ray crystallography that provides the irrefutable evidence for the structure, purity, and properties of these pharmacologically significant molecules. This rigorous analytical approach is the bedrock of scientific integrity and is indispensable for advancing the development of novel and effective pyrazole-based therapeutics.
References
- Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Nanomaterials, 11(10), 2662.
- Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (2021). ChemistrySelect, 6(34), 8963-8971.
- Al-Omair, M. A., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 27(19), 6296.
- Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. (2019). IOSR Journal of Pharmacy and Biological Sciences, 14(1), 48-55.
- Kumar, A., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(45), 29505-29519.
- Alfei, S., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics, 14(4), 793.
- Sharma, M. (2020). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 4(5), 104-108.
- TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. ResearchGate.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Crystals, 13(7), 1088.
- Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies. (2019). Letters in Drug Design & Discovery, 16(10), 1145-1157.
- Physico-chemical properties of the designed pyrazole derivatives. ResearchGate.
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Journal of Chemical and Pharmaceutical Research, 14(7), 1-8.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules, 29(23), 5678.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2015). International Journal of ChemTech Research, 8(11), 329-336.
- Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate.
- Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, University of Zurich.
- Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. (2019). Bioorganic Chemistry, 89, 103013.
- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). Research Journal of Pharmacy and Technology, 16(3), 1145-1150.
- A vibrational assignment for pyrazole. (1968). Journal of the Chemical Society B: Physical Organic, 726-731.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2018). In: Natural Products Isolation. Methods in Molecular Biology, vol 1809. Humana Press, New York, NY.
- FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances, 14(51), 37403-37416.
- How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester.
- Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
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- FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate.
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An In-Depth Technical Guide to the LC-MS Detection of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine
Abstract
This technical guide provides a comprehensive, field-proven methodology for the sensitive and selective detection of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering in-depth explanations for experimental choices, from sample preparation to data analysis. It is structured to ensure scientific integrity, providing a self-validating system grounded in authoritative references. The guide includes detailed, step-by-step protocols, data presentation tables, and visual diagrams to facilitate understanding and implementation.
Introduction: Understanding the Analyte
This compound is a heterocyclic amine containing both a pyrimidine and a pyrazole ring system. These nitrogen-rich heterocyclic scaffolds are common in medicinal chemistry and drug discovery, often imparting specific pharmacological properties.[1] Accurate quantification of such molecules is critical in various stages of drug development, from metabolic studies to quality control of active pharmaceutical ingredients (APIs).
Analyte Profile:
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Molecular Formula | C₇H₇N₅ | [2][3] |
| Molecular Weight | 161.16 g/mol | [2][3] |
| Monoisotopic Mass | 161.07014524 Da | [2] |
| Structure | [2] | |
| Predicted pKa | 2.53 ± 0.15 | [4] |
| Predicted XLogP3 | -0.2 | [2] |
The low XLogP3 value indicates that the compound is polar, which is a key consideration for developing the chromatographic method. The predicted pKa suggests that the molecule will be protonated in an acidic mobile phase, making it suitable for positive ion electrospray ionization.
LC-MS/MS Method Development: A Rationale-Driven Approach
The goal is to develop a robust, selective, and sensitive method for quantifying this compound. This requires careful optimization of both the liquid chromatography separation and the mass spectrometry detection.
Liquid Chromatography: Taming a Polar Analyte
The polar nature of our analyte presents a challenge for traditional reversed-phase chromatography, where polar compounds are often poorly retained.[5] To overcome this, a polar-modified C18 column is the recommended choice. These columns are engineered to be stable in highly aqueous mobile phases and provide enhanced retention for polar analytes.[6][7]
Recommended LC Parameters:
| Parameter | Recommended Setting | Justification |
| Column | Polar-modified C18, 2.1 x 50 mm, 1.8 µm | Provides enhanced retention for polar compounds and is compatible with high-throughput analyses.[4][6][7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote analyte ionization (protonation) for better MS sensitivity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography with good elution strength.[8] |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatography. |
| Injection Volume | 5 µL | A typical injection volume to avoid column overloading while ensuring sufficient sensitivity. |
| Gradient Elution | See table below | A gradient is necessary to ensure the analyte is well-retained and then eluted as a sharp peak, while also cleaning the column of less polar components.[9] |
Gradient Elution Profile:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
This gradient starts with a high aqueous content to retain the polar analyte, then rapidly increases the organic content to elute it and any other less polar compounds. The column is then re-equilibrated to the initial conditions.
Mass Spectrometry: Achieving Selectivity and Sensitivity
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. Ionization will be achieved using Electrospray Ionization (ESI) in the positive ion mode.
Predicted Fragmentation for MRM:
The protonated molecule [M+H]⁺ of this compound has an m/z of 162.1. Collision-Induced Dissociation (CID) is expected to cleave the molecule at the bond between the two heterocyclic rings or cause fragmentation of the pyrimidine ring.
-
Precursor Ion (Q1): 162.1 m/z
Based on the fragmentation patterns of similar pyrazole and pyrimidine compounds, the following are proposed as the most likely and stable product ions for monitoring in Q3.[6][10][11]
-
Product Ion 1 (Q3 - Quantifier): 95.1 m/z (Loss of the pyrazol-4-amine moiety)
-
Product Ion 2 (Q3 - Qualifier): 79.1 m/z (Fragmentation of the pyrimidine ring)
Diagram of Predicted Fragmentation:
Caption: Predicted MS/MS fragmentation of this compound.
Optimized MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
Note: These are starting parameters and should be optimized for the specific instrument being used.
Internal Standard Selection
The use of an internal standard (IS) is crucial for accurate quantification, as it corrects for variability in sample preparation and instrument response.[12] A stable isotope-labeled (SIL) version of the analyte is the ideal IS, but is not always commercially available. In its absence, a structural analog can be used.[13][14]
Proposed Internal Standard: 1-(Pyridin-2-yl)-1H-pyrazol-4-amine.
Justification: This compound is structurally very similar to the analyte, with a pyridine ring replacing the pyrimidine ring. This should result in similar extraction efficiency and chromatographic behavior. It has a different molecular weight (160.17 g/mol ), so its MRM transitions will not interfere with the analyte. This compound is commercially available from several chemical suppliers.
MRM Transitions for Internal Standard:
-
Precursor Ion (Q1): 161.1 m/z
-
Product Ion 1 (Q3): 94.1 m/z
-
Product Ion 2 (Q3): 78.1 m/z
Sample Preparation: From Complex Matrix to Clean Extract
The choice of sample preparation method depends on the sample matrix, the required sensitivity, and the desired throughput. For plasma samples, the primary goal is to remove proteins and phospholipids that can interfere with the analysis.[15]
Protein Precipitation (PPT) - High Throughput
This is a fast and simple method suitable for many applications.[16]
Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds and inject into the LC-MS system.
Liquid-Liquid Extraction (LLE) - Cleaner Extract
LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[17]
Protocol:
-
To 200 µL of plasma, add the internal standard and 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 2 minutes to ensure efficient extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject.
Solid-Phase Extraction (SPE) - Highest Purity
SPE offers the most selective sample cleanup and can be used to concentrate the analyte. A mixed-mode cation exchange polymer-based sorbent is recommended.
Protocol:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Dilute 200 µL of plasma with 200 µL of 0.1% formic acid in water and load it onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Workflow Diagram for Sample Preparation:
Caption: Overview of sample preparation options for plasma analysis.
Method Validation: Ensuring Data Integrity
A bioanalytical method must be validated to demonstrate that it is suitable for its intended purpose. The validation should be performed in accordance with regulatory guidelines, such as the ICH M10 guidance.[11]
Key Validation Parameters:
| Parameter | Acceptance Criteria (ICH M10) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources. |
| Calibration Curve | At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Intra- and inter-day accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ). Assessed at LLOQ, low, mid, and high QC levels. |
| Matrix Effect | The matrix factor should be consistent across at least 6 lots of matrix. The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage. |
Diagram of Method Validation Logic:
Caption: Core parameters for bioanalytical method validation.
Conclusion
This technical guide provides a robust and scientifically sound framework for the development and validation of an LC-MS method for the quantification of this compound. By understanding the chemical nature of the analyte and applying logical, experience-driven choices in chromatography, mass spectrometry, and sample preparation, researchers can achieve reliable and accurate results. The adherence to established validation guidelines ensures the integrity of the data generated, making it suitable for regulatory submissions and critical decision-making in drug development.
References
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- Mass spectral fragmentation modes of pyrimidine derivatives.
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- Rodrigues, J. A., et al. "Gas-phase fragmentation of protonated C60-pyrimidine derivatives." Rapid Communications in Mass Spectrometry, vol. 23, no. 15, 2009, pp. 2267-74.
- Dana Bioscience. 1-[(3-Methylpyridin-2-yl)methyl]-1h-pyrazol-4-amine 1g. [Link]
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- Stone, J. "A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology." Spectroscopy Europe, vol. 30, no. 6, 2018.
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- Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry, vol. 4, no. 4, 2014, pp. 92-99.
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A Strategic Guide to the Crystallization of 1-(Pyrimidin-2-yl)-1H-pyrazol-4-amine Complexes
Introduction: The Crystalline State as the Keystone of Pharmaceutical Development
In the landscape of modern drug discovery and development, the physical form of an active pharmaceutical ingredient (API) is of paramount importance. The crystalline state, characterized by a highly ordered three-dimensional arrangement of molecules, often dictates critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[1][2][3] For N-heterocyclic compounds like 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine, which represent a privileged scaffold in medicinal chemistry, achieving a stable and well-defined crystalline form is a critical milestone.[4][5] The ability of such compounds to form various crystalline arrangements, known as polymorphs, or to co-crystallize with other molecules, further underscores the need for a systematic and scientifically rigorous approach to crystallization.[1][6][7][8]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the crystallization conditions for this compound and its complexes. Rather than presenting a single, rigid protocol, this document, grounded in the principles of crystal engineering, offers a strategic workflow designed to navigate the multifaceted challenges of crystallization. By understanding the causality behind experimental choices, the user will be empowered to develop robust and reproducible crystallization processes.
Part 1: Pre-Crystallization Assessment: Laying the Foundation for Success
Before embarking on crystallization screening, a thorough characterization of the starting material is essential. The purity and solid-state properties of the initial compound will profoundly influence the outcome of crystallization experiments.
Purity Verification: The First Checkpoint
The presence of impurities can significantly hinder or even prevent crystallization by interfering with the formation of a stable crystal lattice. Therefore, a minimum purity of 95%, and ideally >98%, is recommended before commencing crystallization trials. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to confirm the chemical identity and purity of the this compound sample.
Solid-State Characterization: Understanding the Starting Point
Many active pharmaceutical ingredients can exist in multiple crystalline forms (polymorphs) or as an amorphous solid.[9] Each form possesses distinct physical properties.[8] Characterizing the initial solid form is crucial for interpreting crystallization results and identifying any polymorphic transformations that may occur. Key techniques include:
-
Powder X-Ray Diffraction (PXRD): To determine if the initial material is crystalline or amorphous and to identify its specific polymorphic form.[1]
-
Differential Scanning Calorimetry (DSC): To identify melting points, phase transitions, and to assess thermal stability.
-
Thermogravimetric Analysis (TGA): To determine the presence of solvates or hydrates.
Comprehensive Solubility Screening: Mapping the Solvent Landscape
The selection of an appropriate solvent system is the most critical factor in successful crystallization. The ideal solvent should exhibit moderate solubility for the compound of interest and a significant temperature-dependent solubility profile. A systematic solubility screening across a range of solvents with varying polarities and functionalities is the cornerstone of a rational crystallization strategy.
Protocol 1: Small-Scale Solubility Screening
-
Solvent Selection: Choose a diverse set of at least 10-15 solvents from different classes (e.g., protic, aprotic, polar, non-polar). A suggested starting panel is provided in Table 1.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into small, clear glass vials.
-
Solvent Addition: Add a measured aliquot (e.g., 100 µL) of a single solvent to each vial.
-
Observation at Room Temperature: Vigorously vortex the vials and observe for dissolution. Note if the compound is fully soluble, partially soluble, or insoluble.
-
Heating and Cooling Cycle: For vials where the compound is not fully soluble at room temperature, gently heat the vial while observing for dissolution. Once dissolved, allow the solution to cool slowly to room temperature and then to 4°C. Observe for any precipitate or crystal formation.
-
Data Recording: Meticulously record all observations, including the approximate solubility at different temperatures and any morphological characteristics of the resulting solid.
Table 1: Recommended Solvents for Initial Solubility Screening of Pyrimidine-Pyrazole Derivatives
| Solvent Class | Solvent | Polarity Index | Boiling Point (°C) | Rationale for Inclusion |
| Protic | Water | 10.2 | 100 | Potential for hydrogen bonding; relevant for biological systems.[10][11] |
| Methanol | 5.1 | 65 | Good starting solvent for many organic compounds.[10][12] | |
| Ethanol | 4.3 | 78 | Commonly used and effective for pyrazole derivatives.[10][12] | |
| Isopropanol | 3.9 | 82 | Less volatile than ethanol, can promote slower crystal growth.[10] | |
| Aprotic Polar | Acetone | 5.1 | 56 | Good solvent for a wide range of organic molecules.[10][11] |
| Acetonitrile | 5.8 | 82 | Often used for crystallizing N-heterocycles.[13] | |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent, good for mixed-solvent systems.[10][11] | |
| Tetrahydrofuran (THF) | 4.0 | 66 | Can be effective, but prone to peroxide formation.[11] | |
| Dimethylformamide (DMF) | 6.4 | 153 | High boiling point, useful for slow cooling experiments.[13][14] | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Strong solvent, often used for poorly soluble compounds.[14] | |
| Aprotic Non-Polar | Toluene | 2.4 | 111 | Can promote crystallization of aromatic compounds.[11] |
| Cyclohexane | 0.2 | 81 | Often used as an anti-solvent.[10] | |
| n-Hexane | 0.1 | 69 | Common anti-solvent for polar compounds.[11] |
Part 2: Core Crystallization Methodologies
Based on the solubility screening results, several crystallization techniques can be employed. The goal is to achieve a state of supersaturation from which the compound can slowly and selectively crystallize.
Slow Evaporation: The Simplest Path to Crystals
This technique is most effective when a solvent is identified in which the compound is moderately soluble.[15] The principle relies on gradually increasing the solute concentration by allowing the solvent to evaporate slowly.[16][17]
Protocol 2: Slow Evaporation
-
Prepare a nearly saturated solution of the compound in a suitable solvent (identified from solubility screening).
-
Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.[16]
-
Cover the vial with parafilm and pierce a few small holes to control the rate of evaporation.[15][16]
-
Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[18]
Slow Cooling: Leveraging Temperature-Dependent Solubility
This method is ideal for compounds that exhibit a significant increase in solubility with temperature.[15] A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.[19]
Protocol 3: Slow Cooling
-
Prepare a saturated solution of the compound in a suitable solvent at or near its boiling point.
-
Filter the hot solution into a pre-warmed, clean vial.
-
Seal the vial and place it in an insulated container (e.g., a Dewar flask filled with hot water or an insulated box) to ensure a slow cooling rate.[15]
-
Allow the solution to cool gradually to room temperature. If no crystals form, the vial can be transferred to a refrigerator (4°C) or freezer (-20°C).
Vapor Diffusion: A Gentle Approach for Milligram Quantities
Vapor diffusion is a powerful and widely used technique, particularly when only small amounts of material are available.[14][20] It involves the slow diffusion of an "anti-solvent" (a solvent in which the compound is insoluble) in the vapor phase into a solution of the compound, gradually reducing its solubility.[17][21]
Protocol 4: Vapor Diffusion (Sitting Drop)
-
In a small, open inner vial, dissolve 2-5 mg of the compound in a minimal amount of a "good" solvent (e.g., 0.5 mL).
-
In a larger outer vial or beaker, add a larger volume (e.g., 2-5 mL) of a volatile anti-solvent. The anti-solvent should be miscible with the good solvent.[20]
-
Place the inner vial inside the outer vial and seal the system tightly.[21]
-
Over time, the anti-solvent vapor will diffuse into the inner vial, inducing crystallization.
Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion [20]
| "Good" Solvent (Higher Boiling Point) | Anti-Solvent (Lower Boiling Point) |
| Toluene | Hexane |
| Dichloromethane | Pentane |
| Tetrahydrofuran (THF) | Hexane |
| Methanol | Diethyl Ether |
| Water | Ethanol, Acetone, or Dioxane |
| Acetonitrile | Diethyl Ether |
Anti-Solvent Addition/Layering: Inducing Crystallization by Miscible Mixing
In this technique, an anti-solvent is slowly introduced into a solution of the compound, causing a rapid decrease in solubility and promoting crystallization.[22][23] This can be done by direct, slow addition or by carefully layering the anti-solvent on top of the compound solution.[14]
Protocol 5: Anti-Solvent Layering
-
Dissolve the compound in a minimal amount of a "good" solvent in a narrow vial or test tube.
-
Carefully and slowly layer a less dense, miscible anti-solvent on top of the solution, minimizing mixing at the interface.
-
Seal the vial and leave it undisturbed. Crystals will ideally form at the interface as the solvents slowly diffuse into one another.[14]
Part 3: Visualization of Experimental Workflows
A systematic approach to crystallization screening is crucial for success. The following diagram outlines a logical workflow for identifying suitable crystallization conditions.
Caption: A strategic workflow for the crystallization of this compound complexes.
Part 4: Critical Parameter Optimization and Troubleshooting
Once initial crystallization hits are identified, optimization of key parameters is necessary to improve crystal quality and size.
The Influence of pH
For a molecule like this compound, which contains basic nitrogen atoms, pH can be a powerful tool to influence solubility and crystallization.[24] The amine and pyrimidine/pyrazole nitrogens can be protonated at acidic pH, significantly increasing aqueous solubility.[14] Systematically adjusting the pH of the crystallization medium can modulate the charge state of the molecule, thereby altering intermolecular interactions and promoting the formation of different crystal packing arrangements or even salts.[25][26]
-
Strategy: For aqueous or mixed aqueous/organic systems, screen a range of buffers (e.g., acetate, phosphate, citrate) to explore crystallization at different pH values. Small additions of acids (like HCl) or bases (like NaOH or organic amines) can also be used to tune the pH.[27]
Temperature and Cooling Rate
The rate of cooling in slow cooling experiments can dramatically affect crystal size and quality.[15] Very rapid cooling often leads to the formation of many small crystals, while slower cooling reduces the number of nucleation events and allows for the growth of larger, higher-quality crystals.[15]
Concentration
The initial concentration of the solute is critical. A solution that is too dilute may never reach supersaturation, while a solution that is too concentrated may "crash out" as an amorphous powder or an oil. Fine-tuning the starting concentration around the initial hit conditions is a key optimization step.
Troubleshooting Common Crystallization Problems
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | Supersaturation is too high; compound is too soluble in the solvent system. | Decrease the concentration; use a poorer solvent; slow down the rate of anti-solvent addition or cooling.[11][23] |
| Amorphous Precipitate | Nucleation rate is much faster than the growth rate; rapid change in conditions. | Reduce the level of supersaturation; slow down the crystallization process (slower cooling/evaporation); try a different solvent system.[23] |
| Many Small Crystals | Too many nucleation sites; cooling or evaporation is too fast. | Filter the solution to remove dust particles; slow down the cooling/evaporation rate; reduce the concentration.[15] |
| No Crystals Form | Solution is not supersaturated; compound is too soluble. | Increase concentration; use a poorer solvent or a stronger anti-solvent; try a different crystallization method (e.g., vapor diffusion).[28] |
Conclusion: A Pathway to Crystalline Success
The crystallization of novel compounds like this compound complexes is an empirical science that demands a systematic and informed approach. While no universal protocol exists, the methodologies and strategies outlined in this guide provide a robust framework for success. By carefully assessing the starting material, conducting comprehensive solubility screens, and methodically applying and optimizing various crystallization techniques, researchers can navigate the complexities of the solid state. The successful generation of high-quality single crystals is not merely an endpoint but a critical gateway to understanding the three-dimensional structure of the molecule, which in turn informs structure-activity relationships and accelerates the journey from a promising compound to a viable therapeutic agent.
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Harnessing Pyrazole Scaffolds to Target the Adenosine A2A Receptor: A Technical Guide to Antagonist Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The adenosine A2A receptor (A2A R), a G-protein coupled receptor (GPCR) predominantly expressed in the basal ganglia and on immune cells, has emerged as a high-value therapeutic target for a spectrum of pathologies. Its modulation is critical in neurological disorders, particularly Parkinson's disease, and it plays a pivotal role in regulating immune responses, making it a key target in immuno-oncology.[1][2][3] This guide provides a comprehensive technical overview of pyrazole-based compounds as potent and selective A2A R antagonists. We will dissect the foundational pharmacology of the A2A R, explore the nuanced structure-activity relationships (SAR) of various pyrazole chemotypes, detail validated experimental protocols for compound evaluation, and discuss the evolving therapeutic landscape.
The Adenosine A2A Receptor: A Strategic Therapeutic Node
The A2A R is a member of the P1 purinergic receptor family, activated by endogenous adenosine. Its canonical signaling pathway involves coupling to the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[4]
-
In the Central Nervous System (CNS): A2A receptors are highly concentrated in the striatum, where they form functional heterodimers with dopamine D2 receptors.[5] Activation of A2A R has an opposing effect to D2 receptor signaling, effectively acting as a "brake" on motor function.[5][6] Consequently, antagonizing the A2A R enhances D2 receptor-mediated signaling, providing a non-dopaminergic strategy to improve motor control in conditions like Parkinson's disease.[5][6] This rationale led to the development and approval of istradefylline, a selective A2A R antagonist, for treating "off" episodes in Parkinson's patients.[4][6][7]
-
In the Periphery and Tumor Microenvironment (TME): Adenosine levels are significantly elevated in the TME due to cellular stress and hypoxia. This extracellular adenosine activates A2A receptors on various immune cells, including T cells and natural killer (NK) cells, triggering a potent immunosuppressive cascade. A2A R antagonists can block this pathway, thereby restoring anti-tumor immunity and enhancing the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies.[1][8]
A2A Receptor Signaling Pathway
Caption: Canonical A2A receptor signaling and antagonist-mediated inhibition.
Pyrazole Derivatives as Privileged Scaffolds for A2A R Antagonism
While xanthine-based antagonists like caffeine were the first to be identified, their lack of selectivity spurred the development of non-xanthine derivatives.[1] Among these, compounds featuring a pyrazole moiety have proven exceptionally fruitful, yielding highly potent and selective antagonists.[3][9] Fused heterocyclic systems, such as pyrazolo[4,3-e][1][9][10]triazolo[1,5-c]pyrimidines and pyrazolo[3,4-d]pyrimidines, form the core of many clinical candidates.[9][11][12]
Structure-Activity Relationship (SAR) Insights
The development of potent pyrazole-based A2A R antagonists is a testament to iterative medicinal chemistry optimization. The causality behind these choices is rooted in balancing affinity, selectivity, and pharmacokinetic properties.
-
Core Scaffold: The pyrazolo-triazolo-pyrimidine core, found in compounds like SCH 58261 and preladenant, is a highly validated starting point.[9][13] Isomeric cores, such as[1][9][10]triazolo[1,5-a]pyrazines, have also been successfully explored to modulate properties.[10]
-
The 5-Position Amino Group: A free amino group at the 5-position of the pyrazolo-triazolo-pyrimidine scaffold is often critical for high affinity and selectivity for the A2A R subtype.[3][9]
-
Substituents on the Pyrazole Ring:
-
N7 vs. N8 Substitution: The position of substituents on the pyrazole nitrogen atoms significantly impacts selectivity. N7-position substitutions tend to improve selectivity for the A2A receptor, whereas N8-substitutions can increase affinity for both A1 and A2A receptors, thereby reducing selectivity.[9]
-
Aryl Substituents: The introduction of aryl groups, often furan or phenyl moieties, is common. While a 2-furyl group often confers high potency, it can be a metabolic liability.[14] Replacing it with other heterocycles (e.g., thiazole, pyridine) or substituted phenyl rings can maintain potency while improving metabolic stability.[12][14] For instance, in one series, replacing a furan with a nitrile-substituted phenyl ring overcame an initial loss in activity.[12]
-
-
Side Chains for Pharmacokinetics: Long side chains, often incorporating piperazine motifs, are frequently attached to the core. These are optimized to enhance solubility, oral bioavailability, and brain penetration while maintaining high target affinity. The development of preladenant (SCH 420814) from earlier leads exemplifies this, where a methoxyethoxyethyl ether side chain was introduced to confer excellent in vivo activity and favorable pharmacokinetics.[13]
| Compound | Core Scaffold | Key Features | A2A R Affinity (Ki, nM) | Selectivity (A1/A2A) | Therapeutic Area |
| SCH 58261 | Pyrazolo-triazolo-pyrimidine | 2-(2-Furanyl) substituent; Prototypical selective antagonist.[9] | ~1 | >50-fold | Research Tool |
| Istradefylline | Xanthine derivative | FDA-approved for Parkinson's Disease.[4][7] | ~13 | ~70-fold | Parkinson's Disease |
| Preladenant | Pyrazolo-triazolo-pyrimidine | Arylpiperazine side chain for improved PK properties.[7][13] | 1.1 | >1000-fold | Parkinson's, Cancer |
| Tozadenant | Pyrimidine derivative | Investigated for Parkinson's Disease.[2][7] | 2.2 | >2000-fold | Parkinson's Disease |
| Imaradenant | 1,2,4-triazine derivative | Orally bioavailable; in clinical trials for cancer.[8] | 1.7 | >30-fold | Immuno-oncology |
Note: Ki and selectivity values are compiled from various sources and may differ based on assay conditions.
Experimental Workflows and Protocols
A self-validating system for antagonist development follows a logical progression from initial binding to functional activity and finally to in vivo efficacy.
Drug Discovery and Evaluation Workflow
Caption: A typical workflow for the development of A2A R antagonists.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human adenosine A2A receptor. This protocol is self-validating by including known standards and ensuring specific binding is within an acceptable window.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human A2A R.
-
Radioligand: [³H]SCH 58261 (a potent, selective A2A R antagonist radioligand).[9]
-
Non-specific binding control: CGS 15943 or unlabeled SCH 58261 at high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂ and 1 mM EDTA.
-
Adenosine Deaminase (ADA): To degrade endogenous adenosine.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Preparation: Thaw cell membranes on ice. Dilute in Assay Buffer to a final concentration of 5-10 µg protein per well. Pre-treat the diluted membranes with ADA (2 units/mL) for 30 minutes at room temperature to remove any contaminating adenosine.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL Assay Buffer.
-
Non-Specific Binding (NSB): Add 50 µL of 10 µM CGS 15943.
-
Test Compound: Add 50 µL of test compound dilutions (e.g., 11-point, 1:3 serial dilution).
-
-
Radioligand Addition: Add 50 µL of [³H]SCH 58261 diluted in Assay Buffer to all wells. The final concentration should be at or near its Kd value (approx. 1-2 nM) to maximize the signal-to-noise ratio.
-
Membrane Addition: Add 100 µL of the pre-treated membrane suspension to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the assay mixture through the filter plate using a vacuum manifold. Wash the filters 3-4 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate. Add 50 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - NSB (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Functional Assay
Objective: To determine the functional antagonist activity (IC₅₀) of a test compound by measuring its ability to inhibit agonist-induced cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing the human A2A R.
-
Agonist: NECA (5'-N-Ethylcarboxamidoadenosine), a potent non-selective adenosine agonist.
-
Phosphodiesterase (PDE) inhibitor: Rolipram or IBMX, to prevent cAMP degradation.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free media containing a PDE inhibitor.
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
Methodology:
-
Cell Plating: Seed cells in a 96-well or 384-well plate and grow to 80-90% confluency.
-
Compound Pre-incubation: Wash cells once with Stimulation Buffer. Add test compound dilutions to the wells and incubate for 15-30 minutes at 37°C. This allows the antagonist to reach equilibrium with the receptor.
-
Agonist Stimulation: Add the agonist (NECA) to all wells except the basal control. The final concentration of NECA should be its EC₈₀ value, as this provides a robust signal window for detecting inhibition.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Normalize the data: Set the basal (no agonist) signal as 0% and the agonist-only signal as 100%.
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.
-
Future Perspectives and Conclusion
The therapeutic potential of adenosine A2A R antagonists continues to expand beyond Parkinson's disease.[2] Clinical trials in oncology are actively assessing the efficacy of pyrazole-based antagonists, like imaradenant, in combination with checkpoint inhibitors.[8] Furthermore, their neuroprotective and anti-inflammatory properties suggest potential applications in other neurodegenerative disorders such as Alzheimer's and Huntington's disease.[1][6]
The design of next-generation antagonists may focus on dual-target agents, for instance, compounds that antagonize both A2A and A1 receptors, which could offer synergistic benefits in Parkinson's disease by simultaneously enhancing dopamine release and postsynaptic signaling.[12]
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The Pyrazole Scaffold: A Versatile Framework for Novel Parkinson's Disease Therapeutics
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Parkinson's disease (PD), a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, presents a significant and growing challenge to global health. Current therapeutic strategies primarily offer symptomatic relief, leaving a critical unmet need for disease-modifying interventions. The pyrazole scaffold, a five-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting key pathological pathways implicated in PD. This technical guide provides a comprehensive overview of the development of pyrazole-based compounds for the treatment of Parkinson's disease. We will delve into the core medicinal chemistry strategies, explore the diverse molecular targets, and provide detailed experimental protocols for the preclinical evaluation of these promising therapeutic candidates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel treatments for this debilitating disease.
Introduction: The Rationale for Pyrazole-Based Compounds in Parkinson's Disease
The progressive loss of dopaminergic neurons in Parkinson's disease is driven by a complex interplay of pathological processes, including oxidative stress, neuroinflammation, mitochondrial dysfunction, and the aggregation of alpha-synuclein (α-syn) into toxic Lewy bodies. The remarkable prevalence of the pyrazole scaffold in a wide array of bioactive molecules has spurred significant interest in its application to neurodegenerative diseases.[1][2] Pyrazole-containing compounds offer several advantages in the context of PD drug discovery. Their unique structural features allow for diverse substitutions, enabling the fine-tuning of their pharmacological properties to engage with multiple, distinct molecular targets involved in the disease cascade. This multi-target approach holds the potential for more effective and holistic therapeutic interventions.
Key Molecular Targets and Mechanisms of Action
The therapeutic potential of pyrazole-based compounds in Parkinson's disease stems from their ability to modulate several key enzymatic and signaling pathways implicated in its pathogenesis.
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is a critical enzyme responsible for the degradation of dopamine in the brain.[3] Inhibition of MAO-B increases the synaptic availability of dopamine, providing symptomatic relief for motor deficits in PD patients. Several pyrazoline derivatives have been identified as potent and selective MAO-B inhibitors.[3][4] The pyrazoline core can be strategically functionalized to optimize binding to the active site of the MAO-B enzyme.
Neuroinflammation and Oxidative Stress
Neuroinflammation, mediated by activated microglia and astrocytes, and the resultant oxidative stress are central to the progressive neuronal loss in PD.[5] Pyrazole-based compounds have demonstrated significant anti-inflammatory and antioxidant properties through various mechanisms.
-
Cyclooxygenase-2 (COX-2) Inhibition: The pyrazole-containing compound Celecoxib, a well-known selective COX-2 inhibitor, has shown neuroprotective effects in preclinical models of PD by mitigating neuroinflammation.[2][6]
-
Keap1-Nrf2-ARE Pathway Activation: The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress.[7][8] Some pyrazole derivatives have been shown to activate this pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes.[5]
-
Lysophosphatidic Acid Receptor 2 (LPA2) Antagonism: Neuroinflammation can also be driven by signaling through lipid-activated receptors. A novel pyrazole derivative, compound 6g , has been identified as a potent antagonist of the LPA2 receptor, demonstrating both anti-inflammatory and antioxidant properties in cellular models.[5]
Inhibition of Alpha-Synuclein Aggregation
The aggregation of α-synuclein is a pathological hallmark of Parkinson's disease. The pyrazole derivative Anle138b has emerged as a promising oligomer modulator that inhibits the formation of pathological α-synuclein aggregates.[3] This compound has demonstrated neuroprotective effects and disease modification in several mouse models of PD.
Chemical Synthesis of Pyrazole Scaffolds
The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with two primary strategies dominating the landscape:
-
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds: This classical approach involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents to form the pyrazole ring.
-
1,3-Dipolar Cycloaddition: This method utilizes the cycloaddition of 1,3-dipoles to dipolarophiles to construct the pyrazole core.
These conventional methods have been augmented by modern synthetic techniques, including multicomponent one-pot processes and transition-metal-catalyzed reactions, allowing for the efficient generation of diverse pyrazole libraries for high-throughput screening.
Preclinical Evaluation: Key Experimental Protocols
The successful development of pyrazole-based compounds for Parkinson's disease necessitates a robust preclinical evaluation pipeline. This section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Assays
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of MAO-B.[1][2]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., benzylamine)
-
Developer solution
-
Fluorescent Probe (e.g., OxiRed™ Probe)
-
Test pyrazole compounds and a positive control inhibitor (e.g., Selegiline)
-
96-well microplate (black, clear bottom)
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation: Dissolve test compounds and the positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions. Create a dilution series of each compound in MAO-B Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to designated wells:
-
Test Wells: 10 µL of diluted test compound.
-
Positive Control Wells: 10 µL of diluted positive control inhibitor.
-
Enzyme Control Wells: 10 µL of MAO-B Assay Buffer.
-
-
Enzyme Addition: Prepare a working solution of MAO-B enzyme in MAO-B Assay Buffer. Add 50 µL of the enzyme solution to each well.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in MAO-B Assay Buffer. Add 40 µL of the substrate solution to each well.
-
Measurement: Immediately begin measuring the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the 6-OHDA rat model of Parkinson's disease.
This model utilizes the systemic administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is selectively taken up by dopaminergic neurons and causes their degeneration.
Procedure:
-
MPTP Administration: Administer MPTP to mice via intraperitoneal injection. A variety of dosing regimens can be used (e.g., acute, subacute, or chronic).
-
Compound Administration: Administer the test pyrazole compound or vehicle before, during, or after the MPTP treatment period.
-
Behavioral Assessment: Evaluate motor function using tests such as:
-
Rotarod Test: Assess motor coordination and balance.
-
Pole Test: Measure bradykinesia.
-
Open Field Test: Evaluate locomotor activity.
-
-
Neurochemical and Histological Analysis: Following the behavioral assessments, collect brain tissue for analysis of dopaminergic neuron survival and striatal dopamine levels as described for the 6-OHDA model.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the pyrazole scaffold is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For pyrazole-based MAO-B inhibitors, SAR studies have revealed that the nature and position of substituents on the phenyl rings attached to the pyrazole core significantly influence inhibitory activity and selectivity over MAO-A.
Table 1: Representative Pyrazole-Based Compounds and their Biological Activities in Parkinson's Disease Models
| Compound | Target(s) | In Vitro Activity (IC50/Ki) | In Vivo Model | Key Findings | Reference(s) |
| Celecoxib | COX-2 | Varies by assay | 6-OHDA rat, Rotenone rat | Reduces neuroinflammation and oxidative stress-mediated apoptosis. | [2][6] |
| Compound 6g | LPA2 Antagonist | IC50 = 9.562 µM (IL-6 suppression) | N/A (Cellular model) | Potent anti-inflammatory and antioxidant effects. | [5] |
| Anle138b | α-synuclein Aggregation | N/A | Multiple mouse models of PD | Inhibits oligomer accumulation and neuronal degeneration. |
Clinical Development Landscape
While the preclinical data for pyrazole-based compounds in Parkinson's disease models are compelling, the translation to clinical therapies is still in its early stages. The pyrazole derivative Anle138b has undergone Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers and in patients with mild to moderate Parkinson's disease. A[1][6]lthough initially developed for Multiple System Atrophy (MSA), its mechanism of action as an α-synuclein aggregation inhibitor makes it a promising candidate for PD. T[6]he positive results from these early-phase trials are encouraging and pave the way for further clinical investigation into the efficacy of Anle138b as a disease-modifying therapy for Parkinson's disease.
The pyrazole scaffold represents a highly promising platform for the development of novel therapeutics for Parkinson's disease. The ability to tailor the chemical structure of pyrazole derivatives to engage with multiple key pathological targets offers a significant advantage over single-target approaches. Future research should focus on:
-
Multi-Target Drug Design: The rational design of single pyrazole-based molecules that can simultaneously inhibit MAO-B, suppress neuroinflammation, and prevent α-synuclein aggregation.
-
Blood-Brain Barrier Penetration: Optimization of the physicochemical properties of pyrazole derivatives to ensure efficient penetration into the central nervous system.
-
Biomarker Development: Identification and validation of biomarkers to track the target engagement and therapeutic efficacy of pyrazole-based compounds in clinical trials.
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Introduction: The Imperative for Rigor in a High-Stakes Environment
An In-Depth Technical Guide to Troubleshooting and Optimization in Drug Development
The journey of a drug from a promising molecule to a market-approved therapeutic is a decade-long, multi-billion dollar endeavor, with attrition rates exceeding 90% in clinical development.[1][2] In this landscape, the ability to effectively troubleshoot unforeseen challenges and proactively optimize every process is not merely advantageous—it is fundamental to success. This guide, intended for researchers, scientists, and drug development professionals, moves beyond standard operating procedures to explore the core principles and field-proven methodologies that underpin robust and efficient pharmaceutical development.
We will delve into the foundational frameworks of Root Cause Analysis (RCA) and Quality by Design (QbD), providing a logical system for both reactive problem-solving and proactive process fortification. The narrative will then transition to specific, high-impact applications within preclinical research, bioprocess scale-up, and clinical trial execution. The objective is to provide a comprehensive resource that explains not only the steps to take but the scientific rationale driving those decisions, empowering teams to build self-validating systems that ensure data integrity, process consistency, and ultimately, patient safety.
Section 1: The Foundational Troubleshooting Framework: Root Cause Analysis (RCA) in Pharmaceuticals
In the highly regulated pharmaceutical sector, merely addressing the symptoms of a problem is insufficient.[3] Root Cause Analysis (RCA) is a systematic and scientific methodology designed to identify the fundamental, underlying causes of a nonconformity or undesirable event.[4][5] Its primary goal is to prevent recurrence by targeting the origin of the issue, making it an indispensable tool for ensuring quality and compliance.[3][6]
Core Principles of Effective RCA:
-
Systemic Thinking: RCA compels investigators to look beyond the immediate error and understand the broader system, recognizing that multiple factors often interact to create a problem.[3]
-
Data-Driven Analysis: The process relies on a rigorous review of quantitative and qualitative data, including batch records, historical data, process documentation, and analytical results.[3]
A Step-by-Step Protocol for Conducting a Robust RCA
The following protocol outlines a systematic approach to performing an RCA, ensuring a thorough and effective investigation.[6]
-
Problem Identification and Definition:
-
Clearly and comprehensively define the problem. What was the specific deviation? When and where did it occur? What was the impact?
-
Form a multidisciplinary team with expertise in the relevant areas (e.g., process chemistry, analytical development, quality assurance).
-
-
Data Collection and Analysis:
-
Gather all relevant information to build a complete picture of the event. This includes batch records, equipment logs, environmental monitoring data, raw material certificates of analysis, and personnel training records.
-
Interview personnel involved to understand the sequence of events.
-
-
Identification of Potential Causes (Brainstorming):
-
Utilize structured brainstorming techniques to list all possible causes. A common and effective tool for this stage is the Fishbone (Ishikawa) Diagram, which categorizes potential causes into key areas.
-
-
Determination of the Root Cause(s):
-
Systematically evaluate the potential causes against the collected data.
-
Employ techniques like the "5 Whys" to drill down from the direct cause to the underlying systemic issue.[4] By repeatedly asking "Why?", the investigation moves from a symptomatic level to a foundational one. For example, a non-optimum storage temperature might be the immediate cause of a drug's degradation, but the root cause could be a lack of seasonal adjustments in shipping protocols.[7]
-
-
Implementation of Corrective and Preventive Actions (CAPA):
-
Develop CAPAs that directly address the identified root cause(s).[4]
-
Corrective actions fix the immediate problem, while preventive actions address systemic issues to prevent recurrence.
-
-
Monitoring and Effectiveness Checks:
-
Establish a plan to monitor the implemented CAPAs to ensure they are effective and do not introduce new, unforeseen problems.
-
Caption: A workflow diagram illustrating the six key steps of a systematic Root Cause Analysis (RCA) process.
Section 2: Proactive Optimization Through Quality by Design (QbD)
While RCA is essential for reactive troubleshooting, Quality by Design (QbD) is a proactive, systematic approach to development that builds quality, safety, and efficacy into a product from the outset.[8][9] Guided by ICH guidelines Q8, Q9, and Q10, QbD emphasizes a deep scientific understanding of the product and process to ensure consistent manufacturing and final product performance.[10] Instead of relying on end-product testing, QbD focuses on designing a robust process where variability is understood and controlled.[9]
The core of the QbD methodology is to establish a "Design Space"—a multidimensional range of material attributes and process parameters that have been proven to ensure product quality.[10][11] Operating within this space is not considered a change, allowing for greater manufacturing flexibility and a reduction in post-approval submissions.
The Key Components of a QbD Framework:
-
Quality Target Product Profile (QTPP): This defines the prospective summary of the quality characteristics of a drug product that ideally will be achieved to ensure the desired quality, taking into account safety and efficacy.[12]
-
Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes of the final product that must be controlled within a specific limit to ensure the desired product quality.[9]
-
Critical Process Parameters (CPPs): These are process parameters whose variability has a significant impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality.[9][11]
-
Design of Experiments (DoE): A statistical methodology used to systematically vary multiple input parameters in combination to understand their individual and interactive effects on the CQAs.[13] This is the primary tool for mapping the Design Space.
-
Control Strategy: A planned set of controls, derived from product and process understanding, that ensures process performance and product quality. This includes controls on input material attributes, process parameters, and in-process controls (IPCs).[14]
Caption: The relationship between core components of the Quality by Design (QbD) framework.
Section 3: Troubleshooting in Preclinical Development
The preclinical phase is a critical bridge between laboratory discovery and human clinical trials, but it is fraught with challenges that can derail promising candidates.[15] Inconsistencies in study conduct, poor data quality, and assay variability are common pitfalls.[15]
Optimizing High-Throughput Screening (HTS) Assays
HTS is used to rapidly test large compound libraries, but it can generate false positives and negatives, leading to wasted resources or missed opportunities.[16] Effective troubleshooting is paramount.
| Common HTS Challenge | Root Cause(s) | Troubleshooting & Optimization Strategy |
| High Variability (Poor Z'-factor) | Inter- and intra-user variability from manual liquid handling; Inconsistent incubation times; Edge effects on microplates.[16][17] | Implement automated liquid handlers to improve precision and reproducibility.[16] Use a randomized plate layout to mitigate spatial bias. Normalize data using controls on each plate.[17] |
| False Positives | Compound autofluorescence; Non-specific binding; Presence of assay artifacts or non-selective binders.[18] | Perform counter-screens without the target protein to identify non-specific inhibitors. Use orthogonal assays (different detection technology) to confirm hits. Analyze dose-response curves to ensure activity is concentration-dependent.[19] |
| False Negatives | Low compound solubility; Compound degradation; Insufficient assay sensitivity. | Pre-screen compounds for solubility in assay buffer. Ensure appropriate storage and handling of compound libraries. Optimize assay conditions (e.g., enzyme/substrate concentrations) to ensure a robust signal window. |
A Logic-Based Workflow for HTS Hit Validation
The validation of hits from an HTS campaign must be a rigorous, multi-step process to ensure that downstream efforts are focused on genuinely active compounds.
Caption: A decision workflow for the systematic validation of hits from a High-Throughput Screen (HTS).
Section 4: Optimization of Biopharmaceutical Processes
The manufacturing of biologics is a complex process that requires careful optimization at every stage to ensure product quality, safety, and efficacy.[13][20] Process optimization aims to maximize titer (yield) while maintaining critical quality attributes, such as the correct glycosylation patterns on a monoclonal antibody.[20]
Upstream Process Optimization
Upstream processing involves the cultivation of cells to produce the target biologic. A key strategy for optimization is the use of small-scale models (e.g., 2L bioreactors) that mimic the performance of large-scale production systems.[13] This allows for the efficient execution of Design of Experiments (DoE) studies to identify the optimal combination of process parameters.[20]
Experimental Protocol: DoE for Titer Optimization in a Fed-Batch Cell Culture
-
Define Objectives and Responses:
-
Objective: Maximize the final product titer (mg/L).
-
Responses to Measure: Titer, Viable Cell Density (VCD), key CQAs (e.g., glycan profile, charge variants).
-
-
Identify Factors and Ranges:
-
Identify key process parameters (factors) that could impact the responses, such as pH, temperature, dissolved oxygen (DO), and feeding strategy.
-
Define a working range for each factor based on prior knowledge.
-
-
Select a DoE Design:
-
Choose a statistical design (e.g., a factorial or response surface model) that allows for the evaluation of individual factors and their interactions.
-
-
Execute Experiments:
-
Run the matrix of experiments in a parallel small-scale bioreactor system according to the DoE design.[13]
-
-
Analyze Data and Model:
-
Verification:
-
Perform a verification run at the predicted optimal set points to confirm the model's accuracy.
-
Downstream Process Optimization
Downstream processing involves the recovery and purification of the biologic. This stage can account for a significant portion of total production costs, making optimization critical.[21] Key areas for troubleshooting and optimization include improving step yield, ensuring impurity removal, and maintaining product stability.
| Downstream Challenge | Potential Root Cause | Optimization & Troubleshooting Strategy |
| Low Yield in Chromatography Step | Sub-optimal binding/elution pH or conductivity; Column overloading; Product degradation on the column. | Use a DoE approach to screen and optimize buffer conditions (pH, salt concentration). Evaluate different resin types. Reduce residence time on the column to minimize degradation. |
| High Aggregate Levels | Harsh elution conditions (e.g., very low pH); Inappropriate buffer composition; Freeze-thaw instability. | Screen for milder elution conditions. Add stabilizing excipients to purification buffers. Optimize the formulation to improve stability before freezing. |
| Poor Impurity Clearance | Inadequate resolution between product and impurity; Incorrect column loading; Wrong choice of chromatography media. | Optimize the elution gradient to improve separation. Adjust the load density on the column. Screen alternative chromatography modalities (e.g., ion exchange, mixed-mode). |
Section 5: Navigating and Mitigating Clinical Trial Challenges
Clinical trials are the most expensive and time-consuming phase of drug development.[22] Proactive troubleshooting and optimization are crucial to avoid costly delays and potential trial failure.
| Clinical Trial Challenge | Common Causes | Optimization & Mitigation Strategy |
| Patient Recruitment & Retention | Strict inclusion/exclusion criteria; Geographic barriers for patients; Lack of awareness or engagement.[23][24] | Develop a comprehensive recruitment strategy with targeted outreach.[25] Implement decentralized trial models to reduce patient travel burden.[22] Ensure clear communication and support for participants throughout the trial.[23] |
| Data Management & Integrity | Inconsistent data entry across sites; Lack of standardized data formats; Cybersecurity risks.[26] | Implement a secure, centralized Electronic Data Capture (EDC) platform.[26] Provide thorough training on Standard Operating Procedures (SOPs) for all sites. Conduct real-time data monitoring to detect and correct errors promptly.[26] |
| Clinical Supply Chain Delays | Manufacturing or labeling errors; Temperature excursions during shipping; Complex regulatory requirements for shipping Investigational Medicinal Product (IMP).[27] | Use a centralized data management system to track the entire supply chain.[27] Employ validated cold-chain shipping and storage solutions with continuous temperature monitoring. Plan for regional labeling requirements and regulatory submissions well in advance.[27] |
Conclusion
In the landscape of drug development, troubleshooting and optimization are not discrete tasks but form a continuous, integrated discipline. A successful development program is built on a dual foundation: the proactive, risk-based foresight of Quality by Design and the reactive, systematic rigor of Root Cause Analysis. By embedding these principles into every phase—from preclinical screening and bioprocess development to the complexities of clinical trials—organizations can build robust, self-validating systems. This approach does more than just solve problems; it fosters a deeper scientific understanding that mitigates risk, enhances efficiency, and shortens the arduous path from discovery to the patients who need it most.
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Strategic Yield Enhancement in the Synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine scaffold is a privileged motif in medicinal chemistry, serving as a core component in numerous kinase inhibitors and other therapeutic agents.[1][2] Achieving a high-yield, scalable, and reproducible synthesis is paramount for advancing drug discovery programs and ensuring cost-effective manufacturing. This guide provides an in-depth analysis of the synthetic strategies for this target molecule, focusing on the critical parameters that govern reaction efficiency and yield. We will dissect the mechanistic underpinnings of key transformations, offer detailed, field-tested protocols, and present a systematic approach to troubleshooting common synthetic challenges. The methodologies described herein are designed to be self-validating, empowering researchers to not only replicate but also rationally optimize the synthesis for their specific laboratory and scale-up requirements.
Retrosynthetic Analysis and Strategic Planning
A robust synthetic plan begins with a thorough retrosynthetic analysis to identify the most viable bond disconnections and corresponding synthetic strategies. For this compound, two primary strategies emerge, each with distinct advantages and challenges.
Strategy A (Convergent Synthesis): This approach involves the late-stage coupling of pre-synthesized pyrazole and pyrimidine rings. The key disconnection is the C-N bond between the two heterocycles. This is generally the preferred industrial approach due to its flexibility and convergence, which often leads to higher overall yields.
Strategy B (Linear Synthesis): This strategy involves building the pyrazole ring onto a pyrimidine precursor. The key step is a cyclocondensation reaction between a pyrimidine-hydrazine derivative and a three-carbon synthon. While potentially shorter, this route can suffer from issues with regioselectivity.
Caption: Retrosynthetic analysis of the target molecule.
Recommended Pathway: The Convergent SNAr Approach (Strategy A)
Based on reliability, scalability, and control over purity, the convergent synthesis via Nucleophilic Aromatic Substitution (SNAr) is the superior strategy. This pathway can be systematically optimized at each stage to maximize the final product yield.
Workflow for the Convergent Synthesis
The workflow involves three distinct phases: synthesis of the pyrazole building block, preparation of the pyrimidine electrophile, and the final coupling reaction.
Caption: Experimental workflow for the convergent synthesis.
Phase 1: Synthesis of 4-Amino-1H-pyrazole
The most common and reliable route to 4-amino-1H-pyrazole is through the reduction of 4-nitro-1H-pyrazole.
-
Precursor Synthesis: 4-Nitro-1H-pyrazole is typically prepared by the nitration of 1H-pyrazole. Careful control of temperature and the nitrating agent (e.g., HNO₃/H₂SO₄) is crucial to avoid dinitration and other side reactions.
-
Reduction of the Nitro Group: Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean conversion.[3]
Experimental Protocol: Hydrogenation of 4-Nitro-1H-pyrazole
-
Reactor Setup: To a suitable hydrogenation vessel, add 4-nitro-1H-pyrazole (1 equivalent).
-
Catalyst: Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of Pd relative to the substrate). The catalyst should be handled carefully under an inert atmosphere if dry.[3]
-
Solvent: Add a protic solvent such as Methanol, Ethanol, or Ethyl Acetate. Methanol is often preferred for its ability to dissolve the starting material and product.[3]
-
Hydrogenation: Seal the vessel and purge thoroughly with Nitrogen, followed by Hydrogen. Pressurize the vessel with Hydrogen gas (typically 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C). Reaction progress can be monitored by TLC, HPLC, or by monitoring hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with Nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-amino-1H-pyrazole, which can often be used in the next step without further purification. Purity can be assessed by ¹H NMR and LC-MS.
Phase 3: The SNAr Coupling Reaction - Core Optimization
This is the most critical step for maximizing yield. The reaction involves the nucleophilic attack of the pyrazole's N1-H on the electron-deficient C2 position of 2-chloropyrimidine. The yield of this reaction is highly dependent on the interplay between the base, solvent, and temperature.
Mechanistic Consideration: The reaction proceeds via a Meisenheimer complex intermediate. A stronger base will deprotonate the pyrazole more effectively, increasing its nucleophilicity. However, excessively strong bases or high temperatures can lead to decomposition of the starting materials or product. The solvent must be able to dissolve the reactants and stabilize the charged intermediate.
| Parameter | Options | Rationale and Causality | Typical Starting Point |
| Base | Inorganic: K₂CO₃, Cs₂CO₃Organic: DIPEA, Et₃N[1] | Inorganic bases are often used in polar aprotic solvents. They are cost-effective and easy to remove but can lead to heterogeneity. Organic bases like DIPEA are non-nucleophilic and ensure a homogeneous reaction mixture, but can be harder to remove. The choice impacts the deprotonation equilibrium of the pyrazole N-H. | K₂CO₃ (2.0 eq.) |
| Solvent | Polar Aprotic: DMF, DMSO, NMP, Acetonitrile | These solvents are ideal for SNAr reactions as they effectively solvate cations while leaving the nucleophile relatively "bare" and reactive. They also have high boiling points, allowing for a wide temperature range. | DMF or Acetonitrile |
| Temperature | 50°C to 120°C | Higher temperatures accelerate the reaction rate but can also promote side reactions, such as reaction at the 4-amino group or decomposition. An optimal temperature must be found empirically.[1] | 80°C |
| Catalyst | None (typically)Lewis Acid: ZnCl₂ (optional)[3] | While often uncatalyzed, a Lewis acid like ZnCl₂ can sometimes be used to activate the pyrimidine ring towards nucleophilic attack, potentially allowing for lower reaction temperatures.[3] | Uncatalyzed |
Experimental Protocol: SNAr Coupling
-
Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-amino-1H-pyrazole (1.0 equivalent) and the chosen base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent: Add a dry polar aprotic solvent (e.g., DMF) under a Nitrogen atmosphere.
-
Reagent Addition: Add 2-chloropyrimidine (1.1 equivalents) to the stirred suspension. A slight excess of the electrophile ensures complete consumption of the more valuable pyrazole intermediate.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by slowly adding water. The product may precipitate upon addition of water.
-
Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent like Ethyl Acetate or Dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water) or by column chromatography on silica gel.
Troubleshooting and Yield Optimization
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Insufficiently strong base.2. Reaction temperature too low.3. Poor quality of reagents (e.g., wet solvent). | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃).2. Incrementally increase the temperature by 10-20°C.3. Ensure all reagents and solvents are anhydrous. |
| Multiple Products (By-products) | 1. Reaction at the 4-amino group.2. Decomposition at high temperature.3. Formation of regioisomers (less common in this specific SNAr). | 1. Protect the 4-amino group (e.g., as a Boc-carbamate) before coupling, followed by a deprotection step.2. Lower the reaction temperature and increase the reaction time.3. Confirm the structure of by-products by MS and NMR to diagnose the issue. |
| Difficulty in Purification | 1. Product is highly polar.2. By-products have similar polarity to the product. | 1. Use a more polar eluent system for column chromatography or consider reverse-phase HPLC.2. Attempt recrystallization from various solvent systems to selectively crystallize the desired product. |
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a convergent SNAr coupling strategy. Maximizing the yield hinges on the systematic optimization of the coupling reaction, with careful selection of the base, solvent, and temperature being paramount. The reduction of 4-nitro-1H-pyrazole via catalytic hydrogenation is a clean and efficient method for preparing the key nucleophilic intermediate. By following the detailed protocols and applying the troubleshooting logic presented in this guide, researchers can establish a robust and high-yielding synthesis, facilitating the rapid advancement of research and development programs that rely on this critical chemical scaffold.
References
- ChemInform Abstract: Metal-Free Synthesis of 3,5-Disubstituted 1H- and 1-Aryl-1H-pyrazoles from 1,3-Diyne-indole Derivatives Employing Two Successive Hydroamin
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- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
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Overcoming solubility issues of pyrazole-based inhibitors
<Overcoming Solubility Challenges of Pyrazole-Based Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide range of diseases.[1][2][3] From the anti-inflammatory celecoxib to the anti-cancer agent pazopanib, pyrazole-containing compounds have demonstrated significant therapeutic potential.[1][2] However, a common hurdle in the development of these potent inhibitors is their inherently poor aqueous solubility.[4] This low solubility can severely limit oral bioavailability, hindering the translation of promising preclinical candidates into effective clinical therapies.[5][6]
This in-depth technical guide provides a comprehensive overview of the root causes of solubility issues in pyrazole-based inhibitors and offers a detailed exploration of field-proven strategies to overcome these challenges. We will delve into the physicochemical properties of the pyrazole scaffold, followed by a practical examination of various solubilization techniques, complete with step-by-step experimental protocols and data interpretation. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to successfully formulate these promising therapeutic agents.
Understanding the Physicochemical Roots of Poor Solubility in Pyrazole-Based Inhibitors
The solubility of a compound is dictated by its physicochemical properties, and the pyrazole scaffold possesses several features that can contribute to low aqueous solubility.
The pyrazole ring itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[4][7] While the nitrogen atoms can participate in hydrogen bonding, the overall planar and aromatic nature of the ring can lead to strong crystal lattice energy.[7] High crystal lattice energy means that a significant amount of energy is required to break apart the crystal structure and allow the individual molecules to interact with a solvent, resulting in low solubility.
Furthermore, pyrazole-based inhibitors are often decorated with various substituents to achieve high target potency and selectivity. These substituents are frequently lipophilic (fat-loving) in nature, which increases the overall hydrophobicity of the molecule and further reduces its affinity for aqueous media.[7] The interplay between the rigid, planar core and the often-hydrophobic substituents is a primary driver of the solubility challenges encountered with this class of compounds.
Strategic Approaches to Enhance the Solubility of Pyrazole-Based Inhibitors
A variety of formulation strategies can be employed to overcome the solubility limitations of pyrazole-based inhibitors. The selection of the most appropriate technique depends on the specific physicochemical properties of the drug candidate.
Salt Formation
For pyrazole-based inhibitors that possess ionizable functional groups (either acidic or basic), salt formation is often the most straightforward and effective method to enhance solubility.[8] By converting a neutral drug into a salt, the strong intermolecular forces in the crystal lattice are disrupted, and the ionic nature of the salt form generally leads to improved aqueous solubility.
Causality Behind the Choice: This method is chosen when the pyrazole derivative has a pKa that allows for protonation or deprotonation. The difference in pKa between the drug and the coformer is a critical factor, with a ΔpKa of greater than 2-3 generally favoring salt formation over co-crystal formation.[9][10]
Experimental Protocol: Salt Screening
-
Selection of Counter-ions: Choose a variety of pharmaceutically acceptable counter-ions (e.g., hydrochloride, sulfate, mesylate for basic drugs; sodium, potassium, calcium for acidic drugs).
-
Solvent Selection: Select a range of solvents with varying polarities in which the drug has moderate to low solubility.
-
Stoichiometric Mixing: Dissolve the pyrazole-based inhibitor and the chosen counter-ion in a 1:1 molar ratio in the selected solvent.
-
Crystallization: Allow the solvent to evaporate slowly at room temperature or induce crystallization by cooling or adding an anti-solvent.
-
Characterization: Analyze the resulting solid by techniques such as X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline form and differential scanning calorimetry (DSC) to determine its melting point.
-
Solubility Measurement: Determine the aqueous solubility of the new salt form and compare it to the free form of the drug.
Co-crystallization
For neutral pyrazole-based inhibitors or those where salt formation is not feasible, co-crystallization offers a powerful alternative.[9][11] A co-crystal is a multi-component crystal in which the drug and a coformer are held together by non-covalent interactions, primarily hydrogen bonding.[12]
Causality Behind the Choice: Co-crystallization is particularly useful for neutral compounds that lack ionizable groups. The selection of a suitable coformer is crucial and is often guided by principles of crystal engineering, where complementary functional groups capable of forming robust hydrogen bonds are sought.[10]
Experimental Protocol: Co-crystal Screening by Solvent Evaporation
-
Coformer Selection: Choose a selection of pharmaceutically acceptable coformers with functional groups that can form hydrogen bonds with the pyrazole-based inhibitor (e.g., carboxylic acids, amides).
-
Solvent Selection: Identify a suitable solvent or solvent mixture in which both the drug and the coformer are soluble.[12]
-
Stoichiometric Mixing: Dissolve the drug and coformer in a defined stoichiometric ratio (e.g., 1:1, 1:2, 2:1) in the chosen solvent.
-
Slow Evaporation: Allow the solvent to evaporate slowly at ambient temperature.
-
Solid-State Characterization: Analyze the resulting solid using XRPD, DSC, and Fourier-transform infrared (FTIR) spectroscopy to confirm co-crystal formation.[10][12]
-
Performance Evaluation: Measure the solubility and dissolution rate of the co-crystal and compare it to the parent drug.
Amorphous Solid Dispersions (ASDs)
Converting a crystalline drug into its amorphous (non-crystalline) form can lead to a significant increase in its apparent solubility and dissolution rate.[13][14] However, the amorphous state is thermodynamically unstable and prone to recrystallization. Amorphous solid dispersions (ASDs) stabilize the amorphous drug within a polymer matrix.
Causality Behind the Choice: ASDs are a versatile approach that can be applied to a wide range of poorly soluble compounds, regardless of their ionizability. The polymer not only prevents recrystallization but can also maintain a supersaturated state of the drug in solution, further enhancing its absorption.[13]
Experimental Protocol: Preparation of ASDs by Spray Drying
-
Polymer and Solvent Selection: Select a suitable polymer (e.g., PVP, HPMC-AS) and a volatile organic solvent in which both the drug and the polymer are soluble.
-
Solution Preparation: Prepare a solution of the pyrazole-based inhibitor and the polymer at a specific drug loading (e.g., 10%, 25%, 50% w/w).
-
Spray Drying: Atomize the solution into a hot air stream using a spray dryer. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.
-
Powder Collection and Characterization: Collect the resulting powder and characterize it using XRPD to confirm its amorphous nature and DSC to determine the glass transition temperature (Tg).
-
Dissolution Testing: Perform in vitro dissolution studies to assess the extent and duration of supersaturation achieved with the ASD formulation.
Prodrug Approach
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active parent drug in the body.[15][16] The prodrug approach can be used to improve solubility by attaching a hydrophilic promoiety to the pyrazole-based inhibitor.[17]
Causality Behind the Choice: This strategy is employed when other formulation approaches are unsuccessful or when a significant increase in solubility is required for parenteral administration. The design of a successful prodrug requires careful consideration of the promoiety and the linkage, which must be stable in the formulation but readily cleaved in vivo to release the active drug.[18]
Conceptual Workflow: Phosphate Ester Prodrug for Enhanced Solubility
-
Identify a Hydroxylated Pyrazole: The parent pyrazole inhibitor must possess a hydroxyl group amenable to chemical modification.
-
Synthesis: React the hydroxylated pyrazole with a phosphorylating agent (e.g., phosphorus oxychloride) to form the phosphate ester prodrug.
-
Purification and Characterization: Purify the prodrug using chromatographic techniques and confirm its structure using NMR and mass spectrometry.
-
Solubility Assessment: Measure the aqueous solubility of the phosphate ester prodrug and compare it to the parent drug. Phosphate esters are often highly water-soluble.[19]
-
In Vitro Conversion Studies: Incubate the prodrug in plasma or with alkaline phosphatase to confirm its conversion back to the active parent drug.
Data Presentation and Visualization
Table 1: Comparative Solubility of a Hypothetical Pyrazole-Based Inhibitor (PBI-X)
| Formulation Approach | Solubility (µg/mL) | Fold Increase |
| Crystalline PBI-X (Free Form) | 1.5 | - |
| PBI-X Hydrochloride Salt | 75.2 | ~50x |
| PBI-X:Succinic Acid Co-crystal | 22.8 | ~15x |
| 25% PBI-X in PVP K30 ASD | 112.5 (apparent) | ~75x |
| PBI-X Phosphate Prodrug | > 10,000 | >6600x |
Diagrams
Experimental Workflow for Solubility Enhancement
Caption: Decision tree for selecting a solubility enhancement strategy.
Mechanism of Amorphous Solid Dispersion
Caption: Transformation from crystalline drug to an ASD.
Conclusion
Overcoming the solubility challenges of pyrazole-based inhibitors is a critical step in unlocking their full therapeutic potential. A thorough understanding of the physicochemical properties of the specific inhibitor is paramount in selecting the most effective solubilization strategy. This guide has provided a comprehensive overview of several powerful techniques, including salt formation, co-crystallization, amorphous solid dispersions, and the prodrug approach. By systematically applying these methods and employing rigorous analytical characterization, researchers can successfully formulate these promising compounds, paving the way for their advancement through the drug development pipeline.
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- ACS Publications. (n.d.). Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. Crystal Growth & Design.
- Zhang, S., et al. (2022). Improving the Solubility of Aripiprazole by Multicomponent Crystallization. Molecules, 27(19), 6519.
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- Chadha, R., & Saini, A. (2021). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. Crystals, 11(10), 1238.
- D’Souza, A. A., & DeLuca, P. P. (2022). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. Pharmaceutics, 14(9), 1875.
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- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Improvement of Aripiprazole Solubility by Complexation with (2-Hydroxy)propyl-β-cyclodextrin Using Spray Drying Technique. Pharmaceutical Development and Technology, 17(6), 747-755.
- Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 8(6), 2313-2324.
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Optimizing Reaction Conditions for Pyrazole-Pyrimidine Coupling: A Senior Application Scientist's In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazole-Pyrimidine Scaffold
The fusion of pyrazole and pyrimidine rings creates a privileged heterocyclic scaffold with profound implications in medicinal chemistry and materials science. Pyrazole-pyrimidine derivatives are integral to a multitude of FDA-approved drugs, exhibiting a wide range of biological activities, including but not limited to, kinase inhibition for anticancer therapies, anti-inflammatory effects, and antiviral applications. The efficacy of these compounds is intrinsically linked to the substituents decorating the core structure, making the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds a critical endeavor in the synthesis of novel chemical entities.
This guide provides a comprehensive overview of the optimization of palladium-catalyzed cross-coupling reactions for the synthesis of pyrazole-pyrimidine derivatives. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, offering a rationale for the selection of catalysts, ligands, bases, and solvents. Furthermore, this document will equip researchers with detailed experimental protocols, troubleshooting strategies for common side reactions, and effective purification techniques, thereby establishing a robust framework for the successful synthesis and optimization of this vital class of compounds.
Part 1: The Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction stands as a paramount tool for the formation of C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures. This palladium-catalyzed reaction offers broad functional group tolerance and generally proceeds under mild conditions, making it an invaluable tool in medicinal chemistry and drug development.
The Catalytic Cycle: A Mechanistic Rationale for Optimization
A thorough understanding of the catalytic cycle is fundamental to troubleshooting and optimizing the Suzuki-Miyaura coupling. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]
-
Oxidative Addition: The cycle commences with the oxidative addition of an aryl or heteroaryl halide (or triflate) to a Pd(0) complex. This is often the rate-limiting step, particularly for less reactive halides like chlorides. The choice of a palladium precursor and ligand is critical here to facilitate this step.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic "ate" complex of the boronic acid or ester.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the desired product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. The nature of the ligands influences the rate of this final step.
Optimizing Reaction Conditions for Pyrazole-Pyrimidine Suzuki Coupling
The successful coupling of a pyrazole with a pyrimidine moiety via the Suzuki reaction hinges on the judicious selection of several key parameters.
The choice of the palladium source and its associated ligand is arguably the most critical factor in a successful Suzuki-Miyaura coupling. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide higher yields and broader substrate scope, especially with challenging substrates like chloro-pyrimidines.
| Palladium Source | Common Ligands | Typical Substrates & Conditions | Key Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine (in situ) | Bromo- and iodo-pyrimidines, relatively simple pyrazole boronic acids. Often requires higher temperatures. | Can be sensitive to air and moisture. May require higher catalyst loading. |
| Pd₂(dba)₃ | Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, RuPhos) | Chloro-, bromo-, and iodo-pyrimidines, sterically hindered substrates. Milder reaction conditions. | Ligands are often air-stable but can be expensive. Catalyst system is highly active.[2] |
| PdCl₂(dppf) | dppf | A versatile catalyst for a range of bromo- and iodo-pyrimidines. | The ferrocenyl backbone of the ligand provides good stability. |
| Pd(OAc)₂ | Various phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) | Can be tailored for specific applications by varying the ligand. | Requires in situ reduction of Pd(II) to Pd(0). |
The base plays a multifaceted role in the Suzuki-Miyaura reaction. It activates the organoboron species for transmetalation and neutralizes the acid generated during the reaction. The choice of base can significantly impact the reaction rate and yield.
| Base | Solvent Compatibility | Strength | Typical Applications & Considerations |
| Na₂CO₃, K₂CO₃ | Aqueous/organic mixtures (e.g., Dioxane/H₂O, Toluene/H₂O) | Moderate | Commonly used, cost-effective, and suitable for a wide range of substrates. Aqueous conditions can facilitate the dissolution of the base. |
| K₃PO₄ | Aprotic polar solvents (e.g., Dioxane, DMF, THF) | Strong | Often used for less reactive boronic acids and aryl chlorides. Can lead to higher yields in some cases. |
| Cs₂CO₃ | Aprotic polar solvents | Strong | A highly effective but more expensive base, often used for challenging couplings.[3] |
| Organic Bases (e.g., Et₃N, DIPEA) | Organic solvents | Weak | Generally less effective for Suzuki couplings but can be used in specific cases to avoid hydrolysis of sensitive functional groups. |
The solvent must be capable of dissolving the reactants and catalyst system and should be stable at the reaction temperature. Aprotic polar solvents are commonly employed.
| Solvent | Boiling Point (°C) | Key Characteristics & Applications |
| 1,4-Dioxane | 101 | A versatile and widely used solvent for Suzuki couplings. Often used with a small amount of water to dissolve the inorganic base. |
| Toluene | 111 | A non-polar solvent that can be effective, especially at higher temperatures. |
| Tetrahydrofuran (THF) | 66 | A lower-boiling solvent, suitable for reactions that proceed at milder temperatures. |
| Dimethylformamide (DMF) | 153 | A highly polar aprotic solvent that can enhance the rate of some reactions, but can be difficult to remove during workup. |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-methylpyrazole with a Pyrimidine Boronic Ester
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-bromo-1-methylpyrazole with a pyrimidine boronic ester.[1]
Materials:
-
4-bromo-1-methylpyrazole
-
Pyrimidine boronic acid pinacol ester
-
Pd₂(dba)₃
-
XPhos
-
K₃PO₄
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk tube, add 4-bromo-1-methylpyrazole (1.0 mmol), pyrimidine boronic acid pinacol ester (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: The Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a mild and general method for the formation of C-N bonds.[4] This reaction is particularly valuable for the introduction of amine functionalities onto pyrazole or pyrimidine rings.
The Catalytic Cycle: A Deeper Dive
Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl or heteroaryl halide.
-
Amine Coordination and Deprotonation: An amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex. The choice of base is critical to avoid catalyst inhibition.
-
Reductive Elimination: The aryl group and the amino group are reductively eliminated to form the desired C-N bond and regenerate the Pd(0) catalyst. The steric and electronic properties of the phosphine ligand play a significant role in promoting this step.[5]
Optimizing Reaction Conditions for Pyrazole-Pyrimidine C-N Coupling
The efficiency of the Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst system, base, and solvent.
The development of bulky, electron-rich phosphine ligands has been a game-changer for the Buchwald-Hartwig amination, enabling the coupling of a wide range of amines with challenging aryl halides.
| Palladium Source | Common Ligands | Typical Substrates & Conditions | Key Considerations |
| Pd₂(dba)₃ or Pd(OAc)₂ | Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, tBuXPhos) | A wide range of aryl and heteroaryl chlorides, bromides, and iodides with primary and secondary amines. | These ligands promote both oxidative addition and reductive elimination, leading to highly efficient catalysis.[2][5] |
| Pd₂(dba)₃ | Josiphos-type ferrocenyl ligands | Effective for the amination of aryl chlorides. | The bidentate nature of these ligands can provide enhanced stability to the catalytic species. |
| PdCl₂(dppf) | dppf | Generally less active than the Buchwald systems but can be effective for some applications. |
The choice of base in the Buchwald-Hartwig amination is critical. It must be strong enough to deprotonate the amine but not so strong as to cause side reactions or catalyst decomposition.
| Base | Strength | Typical Applications & Considerations |
| NaOt-Bu, KOt-Bu | Strong | The most commonly used bases for Buchwald-Hartwig amination. Highly effective but can be sensitive to moisture. |
| LiHMDS, KHMDS | Very Strong | Used for less acidic amines. Must be handled under strictly anhydrous conditions. |
| Cs₂CO₃, K₃PO₄ | Moderate | Milder bases that can be used with more sensitive substrates. Often require higher reaction temperatures. |
Aprotic solvents are typically used for the Buchwald-Hartwig amination to prevent reaction with the strong bases employed.
| Solvent | Boiling Point (°C) | Key Characteristics & Applications |
| Toluene | 111 | A common and effective solvent for Buchwald-Hartwig aminations. |
| 1,4-Dioxane | 101 | Another widely used solvent, particularly with Buchwald-type ligands. |
| Tetrahydrofuran (THF) | 66 | Suitable for reactions that can be run at lower temperatures. |
Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyrimidine with a Pyrazole
This protocol outlines a general procedure for the C-N coupling of a chloropyrimidine with a pyrazole.[6]
Materials:
-
Chloropyrimidine derivative
-
Pyrazole derivative
-
Pd₂(dba)₃
-
tBuXPhos
-
NaOt-Bu
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), tBuXPhos (0.036 mmol, 3.6 mol%), and NaOt-Bu (1.4 mmol).
-
Add the chloropyrimidine (1.0 mmol) and the pyrazole (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 3: Troubleshooting and Purification
Even with optimized conditions, challenges can arise in cross-coupling reactions. Understanding potential side reactions and having robust purification strategies are key to success.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Can occur in Suzuki-Miyaura reactions, especially at high temperatures or with excess base. | Lower the reaction temperature, use a less reactive base, or adjust the stoichiometry of the reactants. |
| Protodeborylation | Hydrolysis of the boronic acid or ester, leading to the formation of the corresponding arene. | Use anhydrous solvents, a less aqueous base system (e.g., K₃PO₄ in dioxane), or a more stable boronic ester (e.g., pinacol or neopentyl glycol esters).[7] |
| Dehalogenation | Reduction of the aryl halide to the corresponding arene. | This can be a competing pathway, especially with electron-rich aryl halides. The choice of ligand can influence this; more electron-donating ligands can sometimes suppress dehalogenation. |
| β-Hydride Elimination | In Buchwald-Hartwig amination with primary amines bearing β-hydrogens, this can lead to the formation of imines and reduced arenes. | The use of bulky ligands can disfavor this pathway.[6] |
| Hydrolysis of Product | Some pyrazole-pyrimidine linkages can be sensitive to acidic or basic conditions during workup. | Use a neutral workup procedure and avoid prolonged exposure to strong acids or bases. |
Purification Strategies for Pyrazole-Pyrimidine Compounds
The purification of pyrazole-pyrimidine derivatives often requires a combination of techniques to achieve high purity.
-
Crystallization/Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is critical. Common single solvents include ethanol, methanol, ethyl acetate, and acetone. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be highly effective. "Oiling out" can be a problem, which can often be overcome by using a more dilute solution or a different solvent system.[8][9]
-
Flash Column Chromatography: This is the most common method for purifying reaction mixtures. Silica gel is the standard stationary phase. For basic pyrazole-pyrimidine compounds, it can be beneficial to deactivate the silica gel by adding a small amount of triethylamine to the eluent to prevent streaking and improve recovery.[9]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications or for separating closely related compounds, preparative TLC can be a useful tool.
-
Acid-Base Extraction: If the pyrazole-pyrimidine product has a basic nitrogen atom, it can sometimes be purified by dissolving the crude material in an organic solvent, extracting with a dilute acid, neutralizing the aqueous layer, and then back-extracting the purified product into an organic solvent.
Conclusion
The synthesis of pyrazole-pyrimidine derivatives through palladium-catalyzed cross-coupling reactions is a cornerstone of modern drug discovery and materials science. By understanding the underlying mechanisms of the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can rationally select and optimize reaction conditions to achieve high yields and purity. This guide provides a framework for this optimization process, from the selection of catalysts and ligands to troubleshooting common side reactions and implementing effective purification strategies. With these tools in hand, scientists are well-equipped to continue to innovate and develop the next generation of pyrazole-pyrimidine-based molecules with enhanced properties and functions.
References
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions (RSC Publishing). [Link]
- Solvent, base and Pd source effects on the model SM cross-coupling (CC) reaction of 4-bromoacetophenone with phenylboronic acid.
- Buchwald–Hartwig amin
- Palladium-Catalyzed Ligand-Directed C–H Functionaliz
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- Recrystallization and Crystalliz
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Request PDF: Transition-metal-catalyzed C–H functionalization of pyrazoles.
- Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]
- Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon
- Request PDF: Mechanistic Insights on Palladium‐Catalyzed C(sp 2 ) H Functionalization from Theoretical Perspective.
- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanol
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of arom
- Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
- Screening of base and solvent *.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. University of Pennsylvania. [Link]
- Method for purifying pyrazoles.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
- Screening of different bases for Suzuki coupling a.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Troubleshooting Side Reactions in Pyrazole Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction
Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the acaricide Tebufenpyrad.[1][2] Their prevalence is due to their unique properties as bioisosteres for amides and phenols and their ability to engage in hydrogen bonding, which makes them privileged scaffolds in drug design.[2] The most common and enduring method for their synthesis is the Knorr pyrazole synthesis, first reported in 1883, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5][6]
While seemingly straightforward, this reaction and subsequent functionalizations are frequently plagued by side reactions that can significantly impact yield, purity, and the viability of a synthetic campaign. The formation of regioisomers, undesired N-alkylation patterns, and incomplete cyclization are common hurdles that researchers face.[3][7][8]
This guide provides an in-depth analysis of the most common side reactions encountered in pyrazole synthesis. Moving beyond a simple list of protocols, we will explore the underlying mechanisms of these undesired pathways and offer field-proven, logic-driven strategies for their mitigation and control. Our focus is on providing you with the causal understanding needed to troubleshoot effectively, ensuring the robust and reliable synthesis of your target pyrazole derivatives.
Part 1: The Primary Challenge — Controlling Regioselectivity in Knorr Pyrazole Synthesis
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is the most common scenario leading to the formation of a mixture of regioisomers.[3][4][5] This lack of selectivity is a critical issue, as the resulting isomers often possess different biological activities and can be challenging to separate. Understanding the mechanistic dichotomy is the first step toward control.
The Mechanistic Fork in the Road
The reaction proceeds via the initial nucleophilic attack of a hydrazine nitrogen onto one of the two carbonyl carbons of the 1,3-dicarbonyl. With an unsymmetrical diketone, these two carbonyls are electronically and sterically distinct. The initial choice of attack dictates the final substitution pattern of the pyrazole ring. The subsequent steps involve the formation of a hydrazone or enehydrazine intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole.[8]
The reaction pathway is highly sensitive to pH. Under acidic conditions, the reaction is generally accepted to proceed through a hydrazone intermediate. Under neutral or basic conditions, the pathway may involve different intermediates, and the kinetics can be surprisingly complex, with evidence of autocatalysis and unexpected di-addition intermediates.[8]
Caption: Divergent pathways in Knorr synthesis leading to regioisomers.
Troubleshooting & Control Strategies
Controlling regioselectivity hinges on exploiting the subtle electronic and steric differences between the two carbonyl groups and manipulating the reaction environment to favor one pathway over the other.
1. Solvent-Mediated Control
The choice of solvent is one of the most powerful tools for directing regioselectivity. Traditional polar protic solvents like ethanol often give poor selectivity.[5]
-
Fluorinated Alcohols (TFE and HFIP): Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[9] Their strong hydrogen-bond-donating ability can selectively activate one carbonyl group over another. For instance, in the synthesis of fluorinated tebufenpyrad analogs, TFE favored the formation of the desired isomer by forming a more stable hemiketal intermediate at the more electrophilic trifluoromethyl ketone, effectively directing the hydrazine to attack the other carbonyl.[9]
-
Aprotic Dipolar Solvents: For reactions involving aryl hydrazines, aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) can provide excellent regioselectivity, even at room temperature, often yielding a single isomer in high yield.[4]
2. pH and Catalyst Control
The pH of the reaction medium dictates the nature of the intermediates and the rate-determining step.[8]
-
Acidic Conditions: Using a catalytic amount of acid is the standard for the Knorr synthesis.[6] The acid protonates a carbonyl group, activating it for nucleophilic attack. Selectivity can be achieved if one carbonyl is significantly more basic and more readily protonated than the other.
-
Thermal and Acid-Additive Protocols: For challenging substrates, such as electron-deficient N-arylhydrazones, specific protocols have been developed. A thermal approach in ethylene glycol or an acid-assisted reaction using trifluoroacetic acid (TFA) in TFE can provide excellent regioselectivity where traditional methods fail.[10]
3. Strategic Precursor Design
The inherent electronic and steric properties of the substituents (R1, R2, R3) play a crucial role.
-
Steric Hindrance: A bulky substituent on the hydrazine (R3) or adjacent to one of the carbonyls (R1 or R2) will sterically hinder the approach of the nucleophile, directing the reaction to the less hindered carbonyl.
-
Electronic Effects: A strong electron-withdrawing group (like CF₃) on the dicarbonyl will make the adjacent carbonyl carbon more electrophilic and susceptible to attack. Conversely, electron-donating groups can deactivate a carbonyl.
| Parameter | Condition / Reagent | Typical Outcome | Rationale | Reference |
| Solvent | Ethanol / Methanol | Often poor selectivity | Standard polar protic solvent, offers little directional control. | [5] |
| TFE / HFIP | High selectivity | Strong H-bond donation selectively forms hemiketal at the more electrophilic carbonyl. | [9] | |
| Aprotic Dipolar (e.g., DMAc) | High selectivity with aryl hydrazines | Favors specific reaction pathways for certain substrate classes. | [4] | |
| pH / Catalyst | Catalytic Acid (e.g., H₂SO₄) | Varies; selectivity depends on substrate | Standard Knorr conditions; protonation activates carbonyls. | [6] |
| TFA in TFE | High selectivity for difficult substrates | Acid additive enhances reactivity and directs cyclization pathway. | [10] | |
| Substituents | Bulky R-groups | Favors attack at less hindered carbonyl | Steric hindrance directs the initial nucleophilic addition. | [2] |
| Electron-withdrawing groups (e.g., CF₃) | Favors attack at the more electrophilic carbonyl | Increases the partial positive charge on the adjacent carbon atom. | [9] |
Experimental Protocol: Regioselective Synthesis Using Fluorinated Alcohols
This protocol is adapted from methodologies that leverage fluorinated alcohols to enhance regioselectivity.[9]
-
Reagent Preparation: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.2 M.
-
Reactant Addition: Add the substituted hydrazine hydrochloride (1.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting dicarbonyl is consumed. The formation of intermediates and the two potential regioisomers should be tracked.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFE.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize the HCl salt, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.
Part 2: Post-Synthesis Pitfalls — Controlling N-Alkylation
Once the pyrazole core is formed, N-alkylation is a common subsequent step to install substituents crucial for biological activity. For an unsymmetrical pyrazole (e.g., 3-methyl-5-phenyl-1H-pyrazole), two nitrogen atoms are available for alkylation, leading to another problem of regioselectivity.
The N1 vs. N2 Selectivity Challenge
The pyrazole anion, formed upon deprotonation by a base, is ambident. Alkylation can occur at the N1 position (adjacent to the C5 substituent) or the N2 position (adjacent to the C3 substituent). The outcome is governed by a delicate balance of steric effects, electronics, and the nature of the base and electrophile.[2][11]
Caption: Competing N1 and N2 alkylation pathways for pyrazoles.
Troubleshooting & Control Strategies
-
Steric Hindrance: This is the most dominant factor. A bulky substituent at the C3 or C5 position will sterically shield the adjacent nitrogen atom. Consequently, alkylation will preferentially occur at the less hindered nitrogen.[2] For example, alkylation of 3-tert-butylpyrazole will strongly favor substitution at the N1 position, distal to the bulky group.
-
Choice of Base and Solvent: The combination of base and solvent can influence the aggregation state and solvation of the pyrazole anion, thereby affecting selectivity. Using strong bases like NaH in polar aprotic solvents like DMF or DME is common.[12] In some cases, catalyst-free Michael additions can provide extremely high regioselectivity (>99:1) by exploiting subtle attractive interactions between the substrate and the electrophile.[13]
-
Functional Group Tuning: The electronic nature of substituents on the pyrazole ring can guide the regioselectivity of alkylation. For instance, the presence of a hydrazone substituent on a trifluoromethylpyrazole was shown to effectively control the site of N-alkylation with ethyl iodoacetate.[11][12]
| Factor | Condition | Favored Product | Rationale | Reference |
| Sterics | Bulky group at C3 | N1-alkylation | The bulky group blocks the approach of the electrophile to the adjacent N2 atom. | [2] |
| Reaction Type | Catalyst-free Michael Addition | High N1 selectivity | Proposed attractive interactions guide the electrophile to a specific nitrogen. | [13] |
| Substituents | Specific functional groups (e.g., hydrazone) | Can direct to either N1 or N2 | Electronic effects and chelation can override simple steric arguments. | [11] |
| Catalyst | Brønsted acid with trichloroacetimidates | Sterically controlled | Provides an alternative to strong base conditions, with selectivity driven by sterics. | [2] |
Part 3: Other Common Side Reactions and Purification Tactics
Beyond regio- and N-alkylation issues, a host of other side reactions can diminish yield and complicate purification.
Incomplete Cyclization or Intermediate Formation
The reaction can sometimes stall at the intermediate stage, leading to the isolation of stable hydroxylpyrazolidines, hydrazones, or enehydrazines.[8]
-
Cause: Insufficiently forcing conditions (temperature, reaction time) or a high energy barrier for the final dehydration step.
-
Troubleshooting:
-
Increase Temperature: Refluxing the reaction mixture can often provide the energy needed to drive the dehydration.
-
Stronger Acid Catalyst: Switching to a stronger acid or increasing the catalyst loading can accelerate the dehydration step.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction. If a stable intermediate is observed to build up without converting to product, adjust the conditions accordingly.[14][15]
-
Dimerization and Over-reaction
Under certain conditions, starting materials or products can undergo undesired secondary reactions.
-
Cause: Highly reactive starting materials or harsh reaction conditions. For example, iodination of electron-rich pyrazoles can lead to over-iodination (di- or tri-iodinated products).[14]
-
Troubleshooting:
-
Control Stoichiometry: Carefully control the stoichiometry of reactive reagents.
-
Milder Conditions: Use lower temperatures, shorter reaction times, or less reactive reagents to minimize side product formation.[14]
-
Purification: A Critical Step
Effective purification is essential for removing side products and isomers.
-
Recrystallization: Often the simplest method for obtaining highly pure material, provided a suitable solvent system can be found. Ethanol, methanol, or mixtures with water are good starting points.[16][17]
-
Column Chromatography: This is the workhorse of purification. For basic pyrazole compounds that may streak or be lost on standard silica gel, the silica can be deactivated by preparing the slurry with a small amount of triethylamine (e.g., 1%) in the eluent.[16]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be purified by forming a salt. The crude product can be dissolved in an organic solvent and extracted with an aqueous acid. The aqueous layer, containing the pyrazole salt, is then basified and re-extracted with an organic solvent to recover the purified product.[18][19]
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving issues in a problematic pyrazole synthesis.
Caption: A decision-making workflow for troubleshooting pyrazole synthesis.
Conclusion
The synthesis of pyrazoles, while conceptually simple, presents numerous challenges that require a deep, mechanistic understanding to overcome. The formation of side products is not a random event but a logical consequence of competing reaction pathways. By systematically analyzing the reaction mixture and applying the principles of steric hindrance, electronic activation, and solvent effects, researchers can effectively troubleshoot and optimize their syntheses. Control over regioselectivity, both in the initial ring formation and in subsequent N-alkylation, is paramount and can be achieved through the rational selection of solvents, catalysts, and reaction conditions. This guide provides a framework for this rational approach, empowering scientists to move beyond trial-and-error and toward the robust, predictable synthesis of these vital heterocyclic compounds.
References
- F. F. A. El-Latif, Y. A. El-SAYED, E. S. H. El-Tamany, and M. I. A. El-Rahman, "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," Molecules, vol. 23, no. 1, p. 134, 2018. [Online]. Available: [Link]
- X. Deng and N. S. Mani, "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins," The Journal of Organic Chemistry, vol. 73, no. 6, pp. 2412–2415, 2008. [Online]. Available: [Link]
- S. Fustero, C. del Pozo, J. F. Sanz-Cervera, M. Murguía, and A. S. Román, "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs," The Journal of Organic Chemistry, vol. 68, no. 10, pp. 4007–4010, 2003. [Online]. Available: [Link]
- M. Hasani, S. S. S. S. Salehi, and S. F. Hojati, "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review," Molecules, vol. 28, no. 18, p. 6542, 2023. [Online]. Available: [Link]
- F. F. A. El-Latif, Y. A. El-SAYED, E. S. H. El-Tamany, and M. I. A. El-Rahman, "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," National Institutes of Health, 2018. [Online]. Available: [Link]
- S. Chen et al., "Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles," Molecules, vol. 27, no. 23, p. 8251, 2022. [Online]. Available: [Link]
- Various Authors, "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
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- Z. Zhang et al., "Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones," The Journal of Organic Chemistry, vol. 90, no. 10, pp. 3769–3778, 2025. [Online]. Available: [Link]
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A Comprehensive Technical Guide to the Purification of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine
Abstract
This in-depth technical guide provides a comprehensive overview of purification strategies for 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Drawing upon established principles in organic chemistry and leveraging field-proven insights, this document details a multi-faceted approach to achieving high purity of the target molecule. The guide critically examines common impurities arising from a probable synthetic route and presents detailed, step-by-step protocols for purification via recrystallization, column chromatography, and acid-base extraction. Furthermore, it outlines robust analytical methodologies for the rigorous assessment of final product purity. The causality behind experimental choices is explained throughout, ensuring a deep understanding of the underlying scientific principles.
Introduction: The Importance of Purity for this compound
This compound is a nitrogen-rich heterocyclic compound featuring both a pyrimidine and a pyrazole ring system. Such scaffolds are prevalent in medicinal chemistry and drug discovery, often exhibiting a range of biological activities.[1][2] The efficacy and safety of any biologically active compound are intrinsically linked to its purity. Even minute amounts of impurities can lead to erroneous biological data, side effects, or a decrease in the desired therapeutic effect. Therefore, the development of robust and reliable purification strategies is a critical step in the research and development pipeline for this and related molecules.
This guide is structured to provide a logical workflow, from understanding the likely impurity profile to implementing effective purification techniques and finally, verifying the purity of the isolated compound.
Understanding the Impurity Profile: A Synthesis-Based Approach
A likely synthetic pathway involves the initial formation of a substituted pyrazole, followed by its reaction with a pyrimidine derivative. One common approach is the synthesis of 4-nitro-1H-pyrazole, which is then coupled with a 2-halopyrimidine, followed by the reduction of the nitro group to the desired amine.
Potential Impurities Include:
-
Unreacted Starting Materials:
-
4-nitro-1H-pyrazole
-
2-chloropyrimidine (or other 2-halopyrimidine)
-
-
Intermediates:
-
1-(pyrimidin-2-yl)-4-nitro-1H-pyrazole
-
-
Byproducts from Side Reactions:
-
Regioisomers: Depending on the reaction conditions, other isomers of the pyrazolyl-pyrimidine may form.
-
Products of over-reduction or incomplete reduction.
-
-
Reagents and Catalysts:
-
Palladium catalysts (if used in a cross-coupling reaction).
-
Reducing agents and their byproducts.
-
Bases used in the reaction, such as triethylamine or potassium carbonate.
-
Purification Strategies: A Multi-Modal Approach
The purification of this compound, a basic compound, requires a strategic approach that can be tailored based on the scale of the synthesis and the nature of the impurities. The following sections detail three primary purification techniques.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful and cost-effective technique for purifying solid compounds to a high degree.[3] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[4]
Core Principle: The impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solubility of the compound decreases, leading to the formation of crystals. Soluble impurities remain in the mother liquor.
Solvent Selection: The choice of solvent is critical for successful recrystallization.[5] For aminopyrazoles, common solvents include alcohols (ethanol, methanol, isopropanol), ethyl acetate, and water, or mixtures thereof.[6]
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the solid completely dissolves at or near the boiling point of the solvent.
-
Decolorization (Optional): If colored impurities are present, remove the flask from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization
This technique is useful when a single solvent does not provide the desired solubility profile. A "good" solvent (in which the compound is soluble) and a "bad" solvent (in which the compound is insoluble) are used.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Crystallization and Isolation: Follow steps 5-8 from the single-solvent protocol.
| Solvent System | "Good" Solvent | "Bad" Solvent | Polarity of System |
| Ethanol/Water | Ethanol | Water | Polar |
| Ethyl Acetate/Hexane | Ethyl Acetate | Hexane | Moderately Polar |
| Methanol/Diethyl Ether | Methanol | Diethyl Ether | Polar |
Column Chromatography: For Complex Mixtures
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[7] For a basic compound like this compound, which may interact strongly with acidic silica gel, special considerations are necessary.
Core Principle: A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase). A solvent or mixture of solvents (mobile phase) is used to elute the compounds. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity.
Deactivation of Silica Gel: The acidic nature of standard silica gel can lead to poor separation and even decomposition of basic compounds.[8] To mitigate this, the silica gel can be deactivated by pre-treating it with a basic modifier like triethylamine.[9][10]
Protocol 3: Flash Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent. Add 1-2% triethylamine to the eluent.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, product-adsorbed silica to the top of the column.
-
Elution: Begin elution with the non-polar solvent system (e.g., hexane/ethyl acetate with 1% triethylamine). Gradually increase the polarity of the eluent to effect separation.
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Assessment: Analytical Methodologies
Once the purification is complete, it is essential to assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful tool for determining the purity of organic compounds. [11][12]A typical method for a pyrazole derivative would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. [13]
| Parameter | Typical Conditions |
|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Representative RP-HPLC Method Parameters for Purity Analysis.Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the purified compound and for detecting any remaining impurities. [14]The spectra should be clean, with sharp signals corresponding to the expected structure of this compound. The absence of signals from starting materials or byproducts is a strong indicator of high purity.
Conclusion
The successful purification of this compound is a critical prerequisite for its further study and application in research and drug development. This guide has provided a comprehensive overview of the key purification strategies, including recrystallization, column chromatography on deactivated silica, and acid-base extraction. The choice of method will depend on the specific impurity profile and the scale of the purification. By understanding the principles behind each technique and following the detailed protocols, researchers can confidently obtain this valuable compound in high purity. Rigorous analytical assessment by HPLC and NMR is the final, essential step to validate the success of the chosen purification strategy.
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A Technical Guide to Enhancing the Selectivity of Pyrazole Kinase Inhibitors
Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many potent kinase inhibitors. However, a significant challenge remains: achieving high selectivity. The human kinome comprises over 500 members with highly conserved ATP-binding sites, making off-target inhibition a common cause of toxicity and reduced therapeutic efficacy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of field-proven strategies to enhance the selectivity of pyrazole-based kinase inhibitors. We will explore the causality behind experimental choices in rational drug design, delve into advanced platforms for selectivity profiling, and outline the integration of computational methods to create a robust, self-validating workflow for developing next-generation selective kinase inhibitors.
The Kinase Selectivity Conundrum
The development of small molecule kinase inhibitors has revolutionized targeted therapy. Yet, the very nature of the kinome presents a formidable challenge. Most inhibitors, including those built on the versatile pyrazole core, are ATP-competitive, targeting a binding pocket that is highly conserved across the entire kinase family.[1] This conservation is the root cause of inhibitor promiscuity, where a single compound can interact with dozens of unintended kinases, leading to unforeseen side effects.[1][2]
The pyrazole ring system is adept at forming key hydrogen bonds with the "hinge" region of the kinase ATP pocket, mimicking the adenine moiety of ATP.[3] This fundamental interaction, while crucial for potency, does not confer selectivity. Therefore, improving selectivity requires moving beyond the hinge and exploiting the subtle differences that exist in other regions of the active site.
Diagram 1: The Kinase Selectivity Challenge
Caption: Pyrazole inhibitors often bind to multiple kinases due to conserved ATP pockets.
Medicinal Chemistry Strategies for Tuning Selectivity
The foundation of improving selectivity lies in rational, structure-guided medicinal chemistry. The goal is to design molecules that specifically recognize the unique topology of the target kinase while sterically or electrostatically clashing with off-targets.
Structure-Based Drug Design (SBDD): Exploiting Unique Features
SBDD is an iterative cycle of designing, synthesizing, and testing compounds based on the three-dimensional structure of the target protein, typically obtained from X-ray crystallography.[4]
-
Targeting the "Gatekeeper" Residue: This residue controls access to a hydrophobic pocket deep within the ATP binding site.[5] The size of the gatekeeper varies across the kinome; kinases with small gatekeepers (e.g., glycine, alanine, threonine) can accommodate bulky inhibitor substituents, whereas those with large gatekeepers (e.g., methionine, phenylalanine) cannot.[2][6] Designing pyrazole derivatives with bulky groups directed toward this pocket is a powerful and widely used strategy to filter out binding to a large fraction of the kinome.[2][7]
-
Exploiting the DFG Motif Conformation: The Asp-Phe-Gly (DFG) motif at the start of the activation loop can adopt different conformations. "DFG-in" is the active state, while "DFG-out" is an inactive conformation where the Phe residue moves into the ATP site. Inhibitors that bind to and stabilize the DFG-out conformation (Type II inhibitors) often exhibit greater selectivity because they exploit a less-conserved protein shape and an adjacent allosteric pocket.[8][9]
-
Utilizing Non-Conserved Residues: While the hinge region is conserved, surrounding areas are not. Detailed analysis of crystal structures can reveal unique amino acids or pockets in the target kinase that can be engaged by modifying the pyrazole scaffold to form additional hydrogen bonds, salt bridges, or van der Waals interactions.[10][11]
Diagram 2: Iterative Workflow for Structure-Based Drug Design (SBDD)
Caption: The SBDD cycle enables iterative refinement of inhibitor selectivity.
Covalent Inhibition: Creating a Permanent Bond
A highly effective strategy for achieving exquisite selectivity is to design covalent inhibitors.[12] These molecules contain a reactive group (a "warhead"), such as an acrylamide, that forms a permanent covalent bond with a nucleophilic amino acid residue (typically a cysteine) within the kinase's active site.[12][13]
The causality for selectivity here is twofold:
-
Positional Specificity: The pyrazole core first directs the inhibitor to the ATP pocket through reversible binding.
-
Residue Availability: The covalent bond can only form if a cysteine is present at the right spatial location. Since non-catalytic cysteines are not conserved across the kinome, this approach can yield exceptionally selective inhibitors.[2][12]
The key is to tune the warhead's reactivity to be a "Goldilocks" scenario: reactive enough to bond with the target but not so reactive that it binds indiscriminately to other proteins.[13]
Allosteric Inhibition: Changing the Rules of the Game
Allosteric inhibitors represent a paradigm shift. Instead of competing with ATP, they bind to distinct, less-conserved sites on the kinase.[14][15] This binding induces a conformational change that locks the kinase in an inactive state. Because allosteric sites lack the high degree of conservation seen in the ATP pocket, inhibitors targeting them have a much higher intrinsic potential for selectivity.[14][15][16] Discovering and validating these sites is challenging but offers a promising route to overcoming the selectivity hurdles of traditional ATP-competitive inhibitors.[17]
Advanced Screening and Profiling Platforms
Rational design must be validated by empirical testing. A robust screening cascade is essential to confirm on-target activity and systematically identify off-targets.
In Vitro Kinome-Wide Profiling
The most direct way to assess selectivity is to screen an inhibitor against a large panel of purified kinases. Several platforms exist for this purpose:
| Platform Type | Example(s) | Principle | Primary Output |
| Binding Assays | KinomeScan™ | Competition between an immobilized ligand and the test inhibitor for binding to a panel of kinases. | Dissociation constant (Kd) |
| Activity Assays | Reaction Biology | Measures the ability of the inhibitor to block the phosphorylation of a substrate by a panel of kinases. | IC50 (Inhibitory Concentration) |
| Chemoproteomics | Kinobeads[18][19] | Affinity chromatography using beads coated with broad-spectrum kinase inhibitors to pull down kinases from cell lysates. Test compounds compete for binding.[20][21] | Target spectrum and relative binding affinity in a complex biological matrix.[18][20] |
Table 1: Comparison of common in vitro kinase profiling platforms.
The choice of platform depends on the research question. Binding assays provide a direct measure of physical interaction, while activity assays confirm functional inhibition. Chemoproteomics offers the advantage of assessing interactions with endogenous kinases in a more physiological context.[20]
Cell-Based Target Engagement Assays
Confirming that an inhibitor binds its intended target inside a living cell is a critical step. Potency in a biochemical assay does not always translate to cellular activity due to factors like membrane permeability and intracellular ATP concentrations.
-
Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[22][23] In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified.[24][25][26] A shift in the melting curve indicates target engagement.[24]
-
NanoBRET™ Target Engagement Assay: This technology uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding in live cells.[27][28] The target kinase is fused to a NanoLuc® luciferase (the donor), and a fluorescent tracer that binds the kinase's active site is added to the cells (the acceptor).[29][30] When the tracer binds, BRET occurs. A test compound will compete with the tracer, disrupting BRET in a dose-dependent manner, allowing for the quantification of intracellular affinity.[27][31]
Diagram 3: A Self-Validating Kinase Inhibitor Screening Cascade
Caption: A logical workflow to validate inhibitor potency, selectivity, and cellular effect.
Computational Approaches in Selectivity Prediction
Computational methods can significantly de-risk and accelerate the design process by predicting selectivity before a compound is ever synthesized.[32][33]
-
Molecular Docking & Scoring: Docking algorithms predict how an inhibitor might bind to the active sites of both the intended target and known off-targets. Scoring functions then estimate the binding affinity. Comparing scores across the kinome can provide an initial selectivity profile.[34]
-
Binding Site Similarity Analysis: Rather than docking a ligand, these methods compare the physicochemical properties of the kinase ATP binding sites themselves to predict cross-reactivity.[34][35] Tools like KinomeFEATURE use structural knowledge to create a similarity matrix, helping to anticipate off-targets for a given lead compound.[35]
-
Machine Learning (ML) & AI: With the availability of large-scale kinome screening datasets, ML models can be trained to predict the activity of a novel compound against a wide range of kinases based on its chemical structure.[36] These models learn the complex structure-activity relationships that govern selectivity.
Integrated Protocol for Selectivity Enhancement
The following protocol outlines an integrated, self-validating workflow combining the strategies discussed.
Experimental Protocol: An Integrated Workflow
-
Phase 1: Design & Prioritization (In Silico)
-
Target Analysis: Obtain a high-resolution crystal structure of the primary target kinase. If unavailable, use a high-quality homology model.
-
Structural Comparison: Align the target's active site with those of key known off-targets (e.g., kinases from the same family or those identified in preliminary screens). Identify key differences, paying close attention to the gatekeeper residue, the region adjacent to the DFG motif, and the solvent-front.
-
Virtual Screening: Dock a library of pyrazole derivatives into the target's active site. Prioritize compounds that form key hinge interactions but also extend into regions of structural divergence identified in Step 1.2.
-
Selectivity Prediction: For the top virtual hits, perform cross-docking against a panel of off-target kinase structures. Use binding site similarity tools to flag other potential off-targets.[33][34]
-
-
Phase 2: Synthesis & Initial Validation (In Vitro)
-
Synthesis: Synthesize a focused set of 10-20 prioritized compounds.
-
Primary Assay: Determine the IC50 of each compound against the purified primary target kinase.
-
Orthogonal Assay: For compounds with high potency (e.g., IC50 < 100 nM), confirm activity in a secondary, orthogonal assay (e.g., if the primary was radiometric, use a fluorescence-based assay).
-
Broad Profiling: Submit the top 1-3 compounds for a comprehensive kinome-wide binding or activity screen (>400 kinases) to generate an empirical selectivity profile.
-
-
Phase 3: Cellular Validation & Iteration
-
Target Engagement: For the most selective compound(s), perform a cellular target engagement assay (CETSA or NanoBRET) in a relevant cell line to confirm the compound enters cells and binds its target.[24][27]
-
Functional Correlation: Correlate the target engagement IC50 with a downstream functional readout (e.g., inhibition of substrate phosphorylation via Western Blot). This links target binding to a biological effect.
-
Iterative Design: Analyze the results. If selectivity is insufficient, use the SBDD workflow (Diagram 2) to design new analogs based on the co-crystal structure of your inhibitor with its target, or use the off-target information to specifically design out unwanted interactions.
-
Conclusion and Future Perspectives
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Stability testing of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine in solution
An In-Depth Technical Guide to the Solution-State Stability Testing of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine
Abstract
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that dictates its safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for evaluating the solution-state stability of this compound, a heterocyclic compound featuring both pyrimidine and pyrazole scaffolds. These moieties are prevalent in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] As a Senior Application Scientist, this document synthesizes regulatory expectations with practical, field-proven methodologies, offering researchers and drug development professionals a robust guide for designing and executing a comprehensive stability testing program. We will delve into forced degradation strategies, the development of a stability-indicating analytical method, and the design of formal stability studies compliant with International Council for Harmonisation (ICH) guidelines.
Introduction: The Imperative for Stability Assessment
In drug discovery and development, understanding a molecule's inherent stability is paramount. Chemical degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered physicochemical properties, all of which can compromise patient safety and therapeutic outcomes.[1] The molecule this compound incorporates two nitrogen-rich heterocyclic rings, pyrimidine and pyrazole, which are known to be susceptible to various degradation pathways. Therefore, a systematic and rigorous stability assessment is not merely a regulatory requirement but a scientific necessity.
This guide outlines the logical progression of a stability program, beginning with forced degradation studies to elucidate potential degradation pathways and products.[3][4] This foundational knowledge is then leveraged to develop and validate a specific, stability-indicating analytical method capable of separating the intact API from its degradants. Finally, we will detail the execution of a formal stability study under ICH-prescribed conditions to establish a re-test period or shelf-life.[5][6]
Foundational Physicochemical Characterization
Before initiating stability studies, a baseline understanding of the molecule's physicochemical properties is essential. These parameters directly influence the design of the stability protocol, particularly in solution.
-
Aqueous Solubility: This is a critical determinant of a drug's absorption and distribution.[1] The solubility of this compound should be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4). Poor solubility can not only hinder bioavailability but also complicate the execution and interpretation of solution stability studies.[1]
-
pKa Determination: The pKa value(s) will identify the pH at which the compound ionizes. The pyrimidine and pyrazole rings, along with the exocyclic amine, have basic nitrogens, making the molecule's charge and reactivity highly pH-dependent.[2] Knowledge of the pKa is crucial for selecting appropriate buffer systems for the stability study and predicting pH-dependent degradation.
-
Log P/D: The partition or distribution coefficient provides insight into the molecule's lipophilicity, which can influence its interaction with container closure systems and its susceptibility to oxidative degradation in multiphasic systems.
Forced Degradation (Stress Testing) Strategy
Forced degradation, or stress testing, is the cornerstone of a stability program. It involves subjecting the API to conditions more severe than those used for accelerated stability testing to rapidly identify likely degradation products and pathways.[3][4] This process is integral to developing and validating a truly stability-indicating analytical method.[7] The goal is to achieve a target degradation of 10-20%, as excessive degradation can lead to secondary and tertiary degradants that may not be relevant under normal storage conditions.[7]
Rationale and Key Degradation Pathways
For this compound, the primary sites of potential degradation are:
-
Hydrolysis: The pyrimidine ring, being an electron-deficient system, can be susceptible to nucleophilic attack by water or hydroxide ions, potentially leading to ring-opening. The amide-like linkage between the two rings could also be a point of hydrolytic cleavage.
-
Oxidation: The electron-rich pyrazole ring and the primary amine group are potential sites for oxidation, which can lead to the formation of N-oxides or other oxidative adducts.
-
Photodegradation: Aromatic heterocyclic systems can absorb UV-Vis radiation, leading to photolytic cleavage, rearrangement, or dimerization.
Experimental Protocols for Forced Degradation
A systematic approach involves stressing the API in solution under various conditions. A general protocol is outlined below, with specific conditions summarized in Table 1.
Protocol: General Procedure for Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[8]
-
Stress Condition Setup: For each condition (acid, base, oxidative, thermal, photolytic), dilute the stock solution with the appropriate stressor solution in a clear glass vial. Include a control sample diluted with the solvent medium and stored under ambient conditions.
-
Incubation: Expose the samples to the specified stress conditions for a defined period (e.g., 24-48 hours). If no degradation is observed, the temperature or concentration of the stressor can be increased.[3]
-
Neutralization: After the incubation period, neutralize the acidic and basic samples to prevent further degradation before analysis. For example, cool the sample to room temperature and add an equimolar amount of base (for acid-stressed samples) or acid (for base-stressed samples).
-
Analysis: Analyze all stressed samples, along with an unstressed control (time zero), using a suitable analytical method, such as HPLC with UV and mass spectrometric detection.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Typical Conditions | Potential Degradation Pathway |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 60°C for 48 hours | Hydrolysis of pyrimidine ring, cleavage of inter-ring bond. |
| Base Hydrolysis | 0.1 M NaOH | 60°C for 24 hours | Hydrolysis of pyrimidine ring, potential rearrangement. |
| Oxidation | 3% H₂O₂ | Room Temperature for 24 hours | N-oxidation of ring nitrogens or exocyclic amine. |
| Thermal | Heat (in solution) | 60°C in neutral solution for 7 days | General thermal decomposition. |
| Photolytic | High-intensity light | ICH Q1B conditions (Overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/m²) | Photolytic cleavage, dimerization, or rearrangement.[9] |
Development of a Stability-Indicating Analytical Method (SIM)
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. A critical feature of a SIM is its specificity: the ability to produce a response only for the analyte of interest and to resolve it from all potential degradation products and matrix components.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique, often coupled with mass spectrometry (MS) for peak purity assessment and degradant identification.[10]
Workflow for SIM Development
The development of a robust SIM is an iterative process that leverages the samples generated during the forced degradation studies.
Caption: Workflow for Stability-Indicating Method Development.
Sample HPLC Method Protocol
The following table provides a starting point for the development of an HPLC method for this compound and its potential degradants.
Table 2: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape for basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 15 minutes | To elute compounds with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Volume | 2 µL | To avoid column overloading. |
| Detection | UV at 275 nm (or λmax) and Mass Spec (ESI+) | UV for quantification; MS for identification and peak purity.[8] |
Formal Stability Study Design & Execution
Once a validated SIM is in place, a formal stability study can be initiated to determine the re-test period for the drug substance. The design of this study should be based on the ICH Q1A(R2) guideline.[5][11]
Protocol: Formal Solution Stability Study
-
Batch Selection: Use at least three primary batches of this compound to ensure batch-to-batch consistency.[11]
-
Solution Preparation: Prepare solutions of the API in the proposed formulation vehicle or relevant buffered solutions at the target concentration.
-
Container Closure System: Store the solutions in the proposed container closure system for the final drug product.
-
Storage Conditions: Place the samples in validated stability chambers set to the conditions specified by ICH guidelines.[6][9]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (for 12 months or longer)
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (for 6 months)
-
-
Testing Time Points: Pull samples for analysis at predetermined intervals.[6]
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 3, 6 months
-
-
Analysis: At each time point, analyze the samples for key stability attributes using the validated SIM. This should include:
-
Assay of the active ingredient
-
Quantification of known and unknown degradation products
-
Physical appearance (e.g., color, clarity)
-
pH
-
Data Presentation
Data should be tabulated to clearly track changes over time and under different conditions.
Table 3: Sample Stability Data Summary (Accelerated Conditions: 40°C/75%RH)
| Time Point (Months) | Appearance | pH | Assay (% of Initial) | Total Impurities (%) |
|---|---|---|---|---|
| 0 | Clear, colorless solution | 6.5 | 100.0 | 0.05 |
| 3 | Clear, colorless solution | 6.4 | 99.1 | 0.85 |
| 6 | Clear, faint yellow solution | 6.3 | 98.2 | 1.75 |
Data Interpretation and Conclusion
The stability data is used to establish a re-test period or shelf-life. The rate of degradation can be determined, and if linear, can be used to extrapolate to the long-term storage condition. Any significant change, defined by the ICH Q1A guideline, under accelerated conditions would trigger further investigation and may necessitate intermediate storage condition testing (30°C/65%RH).[11]
The forced degradation studies provide invaluable insight into the intrinsic stability of this compound. By identifying the conditions under which the molecule degrades (e.g., sensitivity to high pH or oxidation), formulation scientists can develop strategies to mitigate these risks, such as using specific buffers, antioxidants, or protective packaging.
References
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Navigating the Labyrinth: A Technical Guide to Overcoming Common Pitfalls in the Synthesis of Pyrazolo[3,4-b]quinolines
Abstract
The pyrazolo[3,4-b]quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic and materials science applications. However, the synthetic routes to this valuable framework are often fraught with challenges that can impede progress and lead to diminished yields and purity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the common pitfalls encountered in the synthesis of pyrazolo[3,4-b]quinolines. Drawing upon established literature and field-proven insights, we will dissect the intricacies of the most prevalent synthetic strategies, including the venerable Friedländer annulation and versatile multicomponent reactions. This guide will go beyond a mere recitation of protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and optimization. Detailed experimental procedures, data-rich tables, and illustrative diagrams are provided to empower researchers to navigate the complexities of pyrazolo[3,4-b]quinoline synthesis with greater confidence and success.
The Enduring Significance of the Pyrazolo[3,4-b]quinoline Core
The fusion of a pyrazole and a quinoline ring system gives rise to the pyrazolo[3,4-b]quinoline scaffold, a structure that has captivated the attention of medicinal chemists and materials scientists for over a century.[1][2] These compounds exhibit a broad spectrum of biological activities, including potential as antiviral, antimicrobial, and anticancer agents.[3] Furthermore, their unique photophysical properties have led to their investigation as fluorescent sensors and materials for organic light-emitting diodes (OLEDs). The continued interest in this heterocyclic system underscores the importance of robust and reliable synthetic methodologies.
The Friedländer Annulation: A Classic Route with Hidden Traps
The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, remains a cornerstone for the construction of quinoline rings and their fused analogues, including pyrazolo[3,4-b]quinolines.[4][5][6] While conceptually straightforward, its practical application to pyrazolo[3,4-b]quinoline synthesis is often hampered by several critical challenges.
Pitfall: The Instability of o-Aminobenzaldehyde Precursors
A significant drawback of the Friedländer synthesis is the limited commercial availability and inherent instability of many o-aminoaryl aldehydes and ketones.[7] These compounds are prone to self-condensation and oxidation, leading to decomposition and the formation of intractable polymeric materials.
Field-Proven Insight and Mitigation Strategy:
To circumvent the challenges of handling unstable o-aminobenzaldehydes, an effective strategy is their in situ generation from more stable precursors. A reliable method involves the reduction of readily available o-nitrobenzaldehydes.
Experimental Protocol: In Situ Generation of o-Aminobenzaldehyde for Friedländer Synthesis [7][8]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine the o-nitrobenzaldehyde (1.0 equiv) and the active methylene compound (e.g., a 1,3-disubstituted-5-pyrazolone, 1.1 equiv) in glacial acetic acid.
-
Reduction: Carefully add iron powder (3.0-4.0 equiv) portion-wise to the stirred solution. The reaction is exothermic.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress by Thin-Layer Chromatography (TLC). The disappearance of the o-nitrobenzaldehyde and the formation of the desired pyrazolo[3,4-b]quinoline product can be tracked.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium carbonate) and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.
Pitfall: Formation of Unexpected Side Products
Even with a stable source of the o-aminoaryl carbonyl compound, the Friedländer reaction can yield unexpected side products, complicating the purification process and reducing the yield of the desired pyrazolo[3,4-b]quinoline. One such side product that has been observed is the bis-pyrazolo[3,4-b;3',4'-e]pyridine.[1]
Causality and Troubleshooting:
The formation of this bis-adduct is thought to arise from the reaction of two molecules of the aminopyrazole with one molecule of a dialdehyde or a precursor that can generate a dialdehyde in situ. This is particularly prevalent when using certain substituted benzaldehydes under harsh reaction conditions.
To minimize the formation of such side products, consider the following:
-
Stoichiometry Control: Ensure precise control over the stoichiometry of the reactants.
-
Reaction Conditions: Milder reaction conditions, such as lower temperatures and the use of a suitable catalyst, can favor the formation of the desired product.
-
Alternative Routes: If the formation of the bis-adduct is persistent, exploring an alternative synthetic strategy, such as a multicomponent reaction, may be advantageous.
Multicomponent Reactions: A Powerful Tool Requiring Finesse
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, have emerged as a powerful and atom-economical approach for the synthesis of pyrazolo[3,4-b]quinolines.[9][10][11][12] However, the convergence of multiple reactive species introduces challenges related to regioselectivity and the potential for a cascade of side reactions.
Pitfall: Lack of Regiocontrol
A primary challenge in the MCR synthesis of pyrazolo[3,4-b]quinolines is controlling the regioselectivity of the cyclization, especially when using unsymmetrical starting materials. The reaction of an aminopyrazole, an aldehyde, and a β-diketone can potentially lead to the formation of different isomers.
Controlling Regioselectivity through Catalyst and Condition Optimization:
The choice of catalyst and reaction conditions plays a pivotal role in directing the outcome of the reaction. Both Lewis acids and Brønsted acids have been employed, often with differing results.[13][14][15][16][17]
| Catalyst Type | Typical Examples | Influence on Regioselectivity | References |
| Brønsted Acids | p-Toluenesulfonic acid (p-TSA), Acetic Acid | Can promote specific cyclization pathways by protonating carbonyl groups and activating substrates. | [4] |
| Lewis Acids | Sc(OTf)₃, InCl₃, FeCl₃ | Coordinate to carbonyl oxygens, enhancing their electrophilicity and directing nucleophilic attack. | [15][18] |
| Organocatalysts | L-Proline, Thiourea derivatives | Can activate substrates through the formation of iminium or enamine intermediates, influencing the stereochemical and regiochemical outcome. | [10][11] |
Troubleshooting Workflow for MCR Regioselectivity:
Caption: Troubleshooting workflow for optimizing regioselectivity in multicomponent reactions.
Purification: The Final Hurdle
The purification of pyrazolo[3,4-b]quinolines can be a significant bottleneck, particularly when dealing with mixtures of regioisomers or closely related side products. The often-polar nature of these compounds and their potential for strong absorption to silica gel can make chromatographic separation challenging.
Strategies for Effective Purification:
-
Column Chromatography: A systematic approach to solvent system selection is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For particularly challenging separations, alternative stationary phases such as alumina or reverse-phase silica may be beneficial.[9]
-
Crystallization: When a crude product is obtained as a solid, crystallization is a powerful purification technique.[19] The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. Solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) can also be employed to achieve the desired solubility profile.[20][21][22]
Experimental Protocol: Purification by Crystallization [19]
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential crystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a suitable solvent. If it does not dissolve, add more solvent until it does. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is appropriate.
-
Dissolution: In a larger flask, dissolve the crude product in a minimal amount of the hot crystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Conclusion
The synthesis of pyrazolo[3,4-b]quinolines, while offering access to a class of compounds with immense potential, is a journey with its share of synthetic obstacles. By understanding the common pitfalls associated with established methods like the Friedländer annulation and multicomponent reactions, and by applying the field-proven insights and troubleshooting strategies outlined in this guide, researchers can navigate these challenges more effectively. A systematic and informed approach to precursor stability, reaction optimization, and product purification is paramount to achieving high yields and purity. This guide serves as a valuable resource for scientists and professionals in the field, empowering them to unlock the full potential of pyrazolo[3,4-b]quinoline chemistry in their research and development endeavors.
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Optimization of Pyrazole Derivatives for Improved ADME Properties: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Drug Development Professionals
Abstract: The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its synthetic versatility allows for extensive chemical modification, making it a cornerstone in drug discovery programs targeting a wide array of diseases, from cancer to inflammatory conditions.[3][4][5][6] However, the journey from a potent pyrazole-based hit to a viable drug candidate is frequently hampered by suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Poor solubility, rapid metabolism, or unforeseen toxicity can terminate the development of otherwise promising compounds. This guide provides an in-depth, experience-driven framework for systematically optimizing pyrazole derivatives to overcome these ADME challenges. We will explore core medicinal chemistry strategies, detail self-validating experimental protocols for key in vitro assays, and illustrate how to integrate this data into a coherent, decision-driven lead optimization campaign.
The Strategic Imperative: ADME in Pyrazole Drug Discovery
The Pyrazole Scaffold: A Double-Edged Sword
The five-membered heterocyclic structure of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties.[1][7] The N-1 position can act as a hydrogen bond donor, while the N-2 position serves as a hydrogen bond acceptor, enabling diverse interactions with biological targets.[1] Furthermore, the pyrazole ring is often used as a bioisostere for other aromatic rings, such as benzene or imidazole, to enhance potency and modulate properties like lipophilicity and water solubility.[1]
However, this same chemical reactivity presents challenges. The pyrazole ring system and its substituents are susceptible to metabolic attack, primarily by cytochrome P450 (CYP) enzymes.[8] Unsubstituted positions on the pyrazole ring can be hydroxylated, and various substituents can undergo oxidation, hydrolysis, or conjugation, leading to rapid clearance or the formation of potentially active or toxic metabolites.[9]
Common ADME Hurdles for Pyrazole Derivatives
Based on extensive experience in lead optimization, several recurring ADME issues are observed with pyrazole series:
-
Poor Aqueous Solubility: Highly substituted, lipophilic pyrazoles, often designed for high target potency, frequently suffer from low solubility, which limits oral absorption and complicates formulation.
-
High Metabolic Turnover: The pyrazole core and its substituents can present "metabolic soft spots," leading to rapid clearance by hepatic enzymes and resulting in poor in vivo exposure.
-
CYP Inhibition: The nitrogen atoms in the pyrazole ring can chelate the heme iron of CYP enzymes, leading to mechanism-based or reversible inhibition and a high potential for drug-drug interactions (DDIs).
-
Low Permeability: Compounds with excessive polar groups or a high number of hydrogen bond donors may exhibit poor passive diffusion across the intestinal membrane.
Addressing these liabilities early is a cornerstone of efficient drug discovery. The "fail fast, fail cheap" paradigm is driven by robust, early-stage ADME profiling.[10][11]
Medicinal Chemistry Strategies for ADME Optimization
The key to successful optimization lies in understanding the structure-property relationships (SPR) within a chemical series. Modifications should be purposeful, aiming to solve a specific ADME problem without sacrificing target potency.
Tackling Metabolic Instability
The primary goal is to identify and block sites of metabolism. A typical workflow involves identifying the metabolites of an unstable compound (Metabolite ID) and then using that information to guide chemical modifications.
-
Blocking Metabolic "Soft Spots": If a specific phenyl ring is being hydroxylated, introducing a metabolically robust group like a fluorine or chlorine atom at that position can block the reaction.[7] For example, the structure-activity relationships of certain pyrazole derivatives show that halogenated phenyl substituents are crucial for potent activity.[12] This strategy can be repurposed to protect against metabolism.
-
Bioisosteric Replacement: If an ester group is rapidly hydrolyzed, it can be replaced with a more stable amide or other bioisostere. Similarly, replacing a metabolically labile methoxy group with a trifluoromethyl group can dramatically increase stability.
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect), thereby improving metabolic stability.
Enhancing Solubility and Permeability
Solubility and permeability are often in a delicate balance, governed largely by lipophilicity (LogD) and polarity.
-
Introducing Polar Functionality: To improve solubility, small, polar groups (e.g., hydroxyl, amino, or short ether chains) can be added to solvent-exposed regions of the molecule. This must be done carefully to avoid a significant drop in permeability.
-
Reducing Lipophilicity: If a compound is too "greasy" (high LogD), leading to poor solubility and high plasma protein binding, systematic reduction of lipophilic bulk is necessary. This can involve trimming alkyl chains or replacing a lipophilic aromatic ring with a less lipophilic heteroaromatic one.
-
Breaking Planarity: Flat, planar molecules can have strong crystal lattice packing, leading to poor solubility. Introducing sp3-hybridized centers (e.g., a cyclopropyl group) can disrupt this planarity, improving solubility and sometimes offering new vectors for substituent exploration.
The relationship between these strategies and their expected outcomes is visualized below.
Caption: Relationship between ADME challenges and optimization strategies.
In Vitro ADME Profiling: A Step-by-Step Guide
A tiered, systematic approach to in vitro ADME testing is essential for making timely and cost-effective decisions.[10] The following protocols represent a robust initial screening cascade.
Workflow for Initial ADME Screening
The initial screening cascade is designed to provide a rapid assessment of the most critical ADME properties.
Caption: Tier 1 ADME screening workflow for new pyrazole derivatives.
Protocol: Kinetic Solubility Assay
Causality: This assay is a high-throughput method to identify compounds whose poor solubility might cause artificially low activity in biological screens ("false negatives") or hinder absorption in vivo.[13] It measures the solubility of a compound precipitating out of a DMSO stock solution in an aqueous buffer.
Methodology:
-
Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Prepare the aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Compound Addition: In a 96-well plate, add 2 µL of the 10 mM DMSO stock to 198 µL of the aqueous buffer to achieve a final nominal concentration of 100 µM. Mix vigorously.
-
Equilibration: Seal the plate and allow it to equilibrate at room temperature for 2 hours with gentle shaking. This allows the supersaturated solution to reach equilibrium via precipitation.
-
Separation: Filter the plate using a 96-well filter plate (e.g., 0.45 µm pore size) to separate the precipitated solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy by comparing against a standard curve prepared in a DMSO/buffer mixture.
-
Self-Validation: Run a known high-solubility compound (e.g., Propranolol) and a known low-solubility compound (e.g., Nifedipine) as controls in every plate to ensure assay performance.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: The PAMPA assay models passive, transcellular permeability across the intestinal wall.[14] It is a cost-effective, cell-free method to predict the potential for oral absorption before advancing to more complex Caco-2 assays.[15]
Methodology:
-
Reagent Preparation: Prepare the donor solution (test compound at 100 µM in pH 6.5 buffer to mimic the upper intestine) and the acceptor solution (pH 7.4 buffer).
-
Membrane Coating: Coat a 96-well filter plate (the "donor" plate) with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.
-
Assay Assembly: Add the acceptor solution to a 96-well acceptor plate. Carefully place the lipid-coated donor plate on top of the acceptor plate, ensuring the filter bottoms are immersed in the acceptor solution.
-
Initiation: Add the donor solution containing the test compounds to the donor plate wells.
-
Incubation: Cover the assembly and incubate for 4-5 hours at room temperature with gentle shaking. During this time, permeable compounds will diffuse from the donor to the acceptor compartment.
-
Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells via LC-MS/MS.
-
Calculation & Validation: Calculate the permeability coefficient (Pe). Run high-permeability (e.g., Testosterone) and low-permeability (e.g., Atenolol) controls to validate the assay and define performance boundaries.
Protocol: Liver Microsomal Stability Assay
Causality: This is the workhorse assay for assessing Phase I metabolic stability.[11][15] Liver microsomes contain a high concentration of CYP enzymes.[14] By measuring the disappearance of the parent compound over time, we can estimate its intrinsic clearance and predict its hepatic clearance in vivo.
Methodology:
-
Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH (the essential cofactor for CYP activity). Keep all reagents on ice.
-
Reaction Mixture: In a 96-well plate, prepare two sets of wells for each compound:
-
+NADPH: Microsomes, buffer, and the test compound.
-
-NADPH (Control): Microsomes, buffer (without NADPH), and the test compound. This control confirms that metabolism is NADPH-dependent (i.e., CYP-mediated).
-
-
Initiation: Pre-incubate the plates at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH-containing cofactor solution to the "+NADPH" wells and buffer to the "-NADPH" wells.
-
Time Points: At specific time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile with an internal standard). The stop solution precipitates the microsomal proteins and releases the compound.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Quantification: Analyze the concentration of the remaining parent compound in the supernatant at each time point using LC-MS/MS.
-
Calculation & Validation: Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the intrinsic clearance (Cl_int) and in vitro half-life (t½). Run control compounds with known metabolic fates (e.g., high-clearance Verapamil, low-clearance Warfarin) to validate each experiment.[14]
Data Integration and Decision Making
Data from these initial assays should not be viewed in isolation. A successful optimization campaign requires a holistic assessment to guide the next design cycle.
Interpreting the Data: A Hypothetical Case Study
Consider a hypothetical pyrazole lead compound, PZ-001 .
| Compound | Potency (IC50) | Kinetic Solubility (µM) | PAMPA Pe (10⁻⁶ cm/s) | HLM Stability (t½, min) |
| PZ-001 | 50 nM | < 1 | 0.5 | < 5 |
| PZ-002 | 75 nM | 25 | 0.6 | 45 |
| PZ-003 | 60 nM | 80 | 8.5 | > 60 |
| Goal | < 100 nM | > 20 µM | > 5 | > 30 min |
Analysis and Action:
-
PZ-001 (Starting Point): Excellent potency, but fails on all ADME criteria. It is insoluble, impermeable, and metabolically unstable. The project cannot advance with this profile.
-
PZ-002 (Metabolic Fix): A structural modification (e.g., adding a fluorine to a suspected metabolic hot spot) dramatically improved metabolic stability (t½ = 45 min) and also improved solubility. However, permeability remains very low. Decision: The metabolic liability is largely solved, but the focus must now shift to improving permeability without re-introducing metabolic instability.
-
PZ-003 (Balanced Profile): A subsequent modification (e.g., replacing a carboxylic acid with a less polar, non-ionizable group) has resulted in a compound with a balanced profile. Potency is maintained, and all ADME parameters now meet the target criteria. Decision: PZ-003 is a strong candidate to advance to the next tier of screening, including Caco-2 assays, CYP inhibition, plasma protein binding, and eventually, in vivo pharmacokinetic studies.
Conclusion and Future Perspectives
The optimization of pyrazole derivatives for favorable ADME properties is a complex, multi-parameter challenge that is central to their success as therapeutic agents. A strategy grounded in sound medicinal chemistry principles and supported by a robust cascade of self-validating in vitro assays is paramount. By systematically identifying and mitigating ADME liabilities such as poor solubility, metabolic instability, and low permeability, research teams can significantly increase the probability of translating a potent pyrazole hit into a successful clinical candidate. The iterative "Design-Make-Test-Analyze" cycle, fueled by high-quality ADME data, remains the most effective paradigm for navigating the path from lead compound to life-changing medication.
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Whitepaper: A Technical Guide to Enhancing the Potency of Pyrazole-Based Drug Candidates
Abstract
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and presence in numerous FDA-approved therapeutics. This guide provides an in-depth exploration of core strategies and advanced methodologies for enhancing the potency of pyrazole-based drug candidates. We will dissect the foundational principles of pyrazole-target interactions, delve into systematic Structure-Activity Relationship (SAR) guided optimization, and explore advanced techniques including bioisosteric replacement and structure-based drug design. Furthermore, this document integrates the pivotal role of computational chemistry in accelerating the design-synthesize-test-analyze cycle. Detailed experimental protocols for synthesis and biological evaluation are provided to bridge theory with practical application, offering researchers, scientists, and drug development professionals a comprehensive resource for unlocking the full therapeutic potential of the pyrazole core.
The Pyrazole Scaffold: A Privileged Core in Drug Discovery
The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a highly versatile and valuable scaffold in drug discovery. Its unique electronic and structural characteristics allow it to engage in a wide array of interactions with biological targets. One nitrogen atom (N-1) is pyrrole-like and can act as a hydrogen bond donor, while the other (N-2) is pyridine-like and serves as a hydrogen bond acceptor. This amphoteric nature, combined with its metabolic stability, makes the pyrazole ring an attractive component in drug design.
The success of this scaffold is evidenced by its incorporation into a multitude of marketed drugs across various therapeutic areas, including anti-inflammatory agents like Celecoxib , kinase inhibitors for cancer such as Crizotinib and Ruxolitinib , and agents for erectile dysfunction like Sildenafil . The primary reason for its prevalence is its ability to serve as a robust anchor, orienting key pharmacophoric elements within a target's binding site to maximize affinity and, consequently, potency.
Key Physicochemical Properties
A crucial aspect of drug design is the optimization of physicochemical properties to ensure favorable pharmacokinetics (PK) and pharmacodynamics (PD). The pyrazole ring is often employed as a bioisosteric replacement for other aromatic systems, such as benzene, to modulate these properties. This strategy is often used to enhance solubility and reduce lipophilicity, which can lead to improved drug-like characteristics.
| Property | Pyrazole | Benzene | Imidazole |
| ClogP | 0.24 | 2.14 | 0.08 |
| Aromaticity | Intermediate | High | Intermediate |
| H-Bond Donor | 1 (N1-H) | 0 | 1 (N1-H) |
| H-Bond Acceptor | 1 (N2) | 0 | 1 (N3) |
| Tautomerism | Yes | No | Yes |
| Table 1: Comparative physicochemical properties of pyrazole and related aromatic rings. Data synthesized from multiple sources. |
The decision to incorporate a pyrazole scaffold is often driven by the need to balance potency with properties like solubility and metabolic stability. For instance, replacing a metabolically liable phenyl group with a pyrazole can block a site of oxidation while introducing favorable hydrogen bonding interactions.
The Iterative Cycle of Potency Enhancement
Enhancing the potency of a pyrazole-based hit compound is a multifactorial and iterative process. It involves a synergistic application of medicinal chemistry, structural biology, and computational modeling. The overarching goal is to optimize the interactions between the drug candidate and its biological target, thereby lowering the concentration required to elicit a therapeutic effect (e.g., IC₅₀ or EC₅₀).
Structure-Activity Relationship (SAR)-Guided Optimization
SAR is the foundation of potency enhancement. It involves systematically modifying the structure of a lead compound and observing the corresponding changes in biological activity. For pyrazole-based candidates, this exploration focuses on substitutions at the N-1, C-3, C-4, and C-5 positions.
The Pyrazole Core as a Hinge-Binder in Kinases
A prominent application of the pyrazole scaffold is in the design of protein kinase inhibitors. The 3-aminopyrazole moiety, in particular, is a well-established adenine-mimetic pharmacophore. It effectively mimics the adenine portion of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This interaction anchors the inhibitor, allowing other parts of the molecule to make additional favorable contacts, thereby increasing potency and selectivity.
Systematic Substituent Modification
The process of SAR exploration is a logical, step-by-step investigation. The causality behind experimental choices is paramount: each modification is designed to test a specific hypothesis about the drug-target interaction.
| Position | General Role in Potency | Example Modification Strategy & Rationale |
| N-1 | Modulates solubility, PK properties, and can be directed towards solvent-exposed regions or unoccupied pockets. | Adding polar groups (e.g., pyridinyl) to increase solubility and reduce efflux rates. |
| C-3 | Often carries the key pharmacophore (e.g., amino group for hinge binding) or vectors into specific sub-pockets. | Introduction of an amide can form H-bonds with nearby residues, significantly enhancing affinity. |
| C-4 | Typically solvent-exposed. Modifications can be used to fine-tune solubility and physical properties without disrupting core binding. | Electrophilic substitution is preferred at this position; adding small alkyl or halogen groups can modulate lipophilicity. |
| C-5 | Frequently directed into a hydrophobic pocket. Modifications here are critical for potency and selectivity. | Replacing a phenyl ring with a more polar heterocycle can improve potency while also enhancing PK properties. |
| Table 2: General SAR principles for the pyrazole scaffold. |
Advanced Strategies for Potency Enhancement
Beyond basic SAR, several advanced strategies can be employed to achieve significant gains in potency and selectivity.
Bioisosteric Replacement
Bioisosterism involves substituting a part of a molecule with a chemically different group that produces a similar biological response. This technique is used to improve potency, selectivity, or ADME properties. In the context of pyrazoles, this can be applied in two ways:
-
Pyrazole as the Bioisostere: The pyrazole ring itself can replace arenes (like benzene) or other heterocycles to improve solubility, add H-bonding capability, and alter metabolic profiles.
-
Replacing Pyrazole Substituents: The groups attached to the pyrazole core can be replaced. For example, in developing CB1 receptor antagonists based on the Rimonabant scaffold, the pyrazole 3-carboxamide was successfully replaced with an oxadiazole ring, yielding a novel class of potent antagonists. Similarly, the entire 1,5-diarylpyrazole motif has been replaced with imidazoles and triazoles.
Macrocyclization
Constraining a flexible molecule into a more rigid conformation can enhance potency by reducing the entropic penalty of binding to the target. Macrocyclization is an increasingly popular strategy for kinase inhibitors to improve potency, selectivity, and overcome drug resistance. By linking two substituents on a pyrazole-based inhibitor, a macrocycle is formed that pre-organizes the molecule in its bioactive conformation. This has led to the development of highly selective inhibitors for targets like MST3 and BMPR2.
Structure-Based Drug Design (SBDD) and Computational Chemistry
Modern drug discovery heavily relies on computational methods to rationalize SAR and guide the design of more potent compounds.
-
Molecular Docking: Predicts the binding mode and affinity of a pyrazole derivative within the target's active site. This allows chemists to visualize interactions and design new analogs that fill unoccupied pockets or form additional H-bonds.
-
Molecular Dynamics (MD) Simulations: Simulates the dynamic behavior of the drug-target complex over time, providing insights into the stability of key interactions and the role of water molecules.
-
Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that correlate structural features of a series of compounds with their biological activity. These models can then predict the potency of novel, unsynthesized pyrazole derivatives.
Key Experimental Protocols
To ensure this guide is self-validating, we provide detailed, field-proven methodologies for the synthesis and evaluation of pyrazole-based candidates.
Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles via Cyclocondensation
This protocol describes the most common and versatile method for synthesizing the pyrazole core: the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.
Principle: The reaction proceeds via a cyclocondensation mechanism, where the hydrazine nucleophilically attacks the carbonyl carbons of the 1,3-diketone, followed by dehydration to form the aromatic pyrazole ring.
Materials:
-
Substituted 1,3-diketone (1.0 eq)
-
Substituted hydrazine hydrochloride (1.1 eq)
-
Ethanol (or acetic acid as solvent)
-
Sodium acetate (if using hydrazine hydrochloride)
-
Standard laboratory glassware for reflux
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Rotary evaporator
Step-by-Step Methodology:
-
To a round-bottom flask, add the substituted 1,3-diketone (e.g., 1-phenyl-1,3-butanedione, 1.0 eq) and ethanol to create a ~0.5 M solution.
-
Add the substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride, 1.1 eq) and sodium acetate (1.2 eq) to the flask. The base is required to free the hydrazine nucleophile.
-
Attach a reflux condenser and heat the mixture to reflux (typically ~80°C for ethanol) with vigorous stirring.
-
Monitor the reaction progress using TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed (typically 2-6 hours).
-
Allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-30% ethyl acetate in hexanes) to yield the pure 1,3,5-trisubstituted pyrazole.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a typical method for determining the IC₅₀ value of a synthesized pyrazole compound against a target kinase.
Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity. A luminescent signal is generated from the remaining ATP, so higher kinase inhibition results in a stronger signal.
Materials:
-
Target kinase and its specific substrate peptide
-
Synthesized pyrazole inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Dilution: Perform a serial dilution of the pyrazole inhibitor in DMSO, then dilute into the kinase reaction buffer to create a range of test concentrations (e.g., from 100 µM to 1 nM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Kinase Reaction Setup: To the wells of a 384-well plate, add 2.5 µL of the diluted compound solutions.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ATP Detection: Stop the kinase reaction and deplete the unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Conclusion and Future Outlook
The pyrazole scaffold remains a highly productive platform for the discovery of potent and selective drug candidates. The enhancement of potency is a systematic endeavor that relies on the tight integration of rational design, chemical synthesis, and biological testing. By leveraging a deep understanding of SAR, employing advanced strategies like macrocyclization and bioisosterism, and harnessing the predictive power of computational chemistry, researchers can navigate the complex landscape of drug optimization more efficiently. Future directions will likely involve the increased use of machine learning and AI to build more accurate predictive models for potency and ADME properties, further accelerating the journey of pyrazole-based compounds from initial hits to life-saving medicines.
References
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- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025). ResearchGate.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). PubMed Central.
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- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
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- Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). National Institutes of Health.
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- Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and
An In-depth Technical Guide to Comparing the Efficacy of Pyrazole-Based CDK Inhibitors
Introduction: The Central Role of CDKs and the Rise of Pyrazole-Based Inhibitors
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as the master regulators of the cell cycle.[1] Their sequential activation, driven by binding to specific cyclin partners, ensures the orderly progression through distinct cell cycle phases, from growth (G1) to DNA synthesis (S) and finally to mitosis (M).[2][3] In many forms of cancer, the CDK signaling network is dysregulated, leading to uncontrolled cellular proliferation, a hallmark of the disease.[4][5] This makes CDKs highly attractive targets for therapeutic intervention.
The pyrazole ring has emerged as a "privileged scaffold" in medicinal chemistry for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, effectively mimicking the adenine ring of ATP.[6][7][8] This structural advantage has led to the development of numerous potent and selective pyrazole-based kinase inhibitors, with a particular focus on those targeting the CDK4 and CDK6 isoforms, which are critical for the G1-S phase transition.[1][4] This guide provides a technical framework for researchers and drug development professionals to compare the efficacy of different pyrazole-based CDK inhibitors, focusing on the widely studied CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib.
The Pyrazole Scaffold: A Foundation for Potency and Selectivity
The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its utility in kinase inhibitor design stems from its synthetic accessibility and its role as a versatile bioisostere for other aromatic systems.[6] Specifically, moieties like 3-aminopyrazole can act as "hinge-binders," forming crucial hydrogen bonds with the backbone of the kinase hinge region, providing a strong anchor for the inhibitor molecule.[7] By chemically modifying the pyrazole core, medicinal chemists can fine-tune the inhibitor's affinity and selectivity for different kinase targets.[9][10]
A Comparative Overview of Leading Pyrazole-Based CDK4/6 Inhibitors
Palbociclib, Ribociclib, and Abemaciclib are FDA-approved inhibitors that have transformed the treatment landscape for hormone receptor-positive (HR+), HER2-negative advanced breast cancer.[4][11] While all three share the fundamental mechanism of inhibiting CDK4 and CDK6, they possess distinct biochemical and pharmacological profiles that influence their clinical efficacy and safety.[4]
Data Presentation: Biochemical Potency and Cellular Activity
A direct comparison of inhibitory activity is the first step in differentiating these compounds. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce the kinase activity or cell proliferation by 50%.
| Inhibitor | Target Kinase | Biochemical IC50 (nM) | Cell-Based GI50 (MCF-7, nM) | Key Differentiators |
| Palbociclib | CDK4/Cyclin D1 | ~11 | ~66 | First-in-class approved CDK4/6 inhibitor. |
| CDK6/Cyclin D3 | ~16 | |||
| Ribociclib | CDK4/Cyclin D1 | ~10 | ~100 | Structurally similar to Palbociclib. |
| CDK6/Cyclin D3 | ~39 | |||
| Abemaciclib | CDK4/Cyclin D1 | ~2 | ~46 | Higher potency for CDK4; crosses the blood-brain barrier.[4] |
| CDK6/Cyclin D3 | ~10 |
Note: IC50 and GI50 values are compiled from various preclinical studies and represent typical ranges. Actual values may vary depending on assay conditions.[4]
Real-world studies have shown varying outcomes in progression-free survival among these inhibitors, suggesting that their subtle biochemical differences can translate into meaningful clinical distinctions.[12][13] For instance, some studies suggest Abemaciclib and Ribociclib are associated with longer real-world progression-free survival compared to Palbociclib in certain patient populations.[12]
Visualizing the Mechanism and Experimental Approach
The CDK4/6-Rb-E2F Signaling Pathway
Understanding the core signaling pathway is essential for interpreting experimental results. CDK4/6 inhibitors block the phosphorylation of the Retinoblastoma protein (Rb).[2][4] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating genes required for S-phase entry.[5][14] Inhibition of CDK4/6 maintains Rb in this active state, inducing a G1 cell cycle arrest.[2][15]
Caption: The CDK4/6-Rb-E2F pathway controlling the G1-S cell cycle transition.
Experimental Workflow for Efficacy Comparison
Caption: A multi-pronged workflow for comparing CDK inhibitor efficacy.
Methodologies for Efficacy Evaluation
Self-Validating Rationale: Each protocol is designed to provide a piece of the efficacy puzzle. Biochemical assays confirm direct target inhibition, cell-based assays measure the functional outcome, and mechanistic assays validate the on-target effect within the cell. Discrepancies between these assays often reveal important pharmacological properties like cell permeability or off-target effects.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical IC50)
Expertise & Experience: This assay directly measures the inhibitor's ability to block the enzymatic activity of the purified CDK/cyclin complex. It is the cleanest way to assess raw potency, free from confounding cellular factors. A radiometric assay using ³²P-ATP is traditional, but fluorescence-based assays are safer and more common now.
Methodology:
-
Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, kinase buffer, ATP, a suitable substrate (e.g., a peptide derived from Rb), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Preparation: Prepare serial dilutions of the pyrazole-based inhibitors in DMSO. A typical concentration range would be 0.1 nM to 10 µM.
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase, the inhibitor dilution (or DMSO vehicle control), and the substrate in the kinase buffer.
-
Initiation: Start the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase). Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescence-based detection reagent according to the manufacturer's protocol. Luminescence is inversely proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[4]
Trustworthiness: Run a known potent inhibitor (e.g., a reference standard) as a positive control and a DMSO-only well as a negative (100% activity) control. This validates that the assay system is responsive and provides a baseline for comparison.
Protocol 2: Cell-Based Proliferation Assay (Cellular GI50)
Expertise & Experience: This assay measures the overall effect of the inhibitor on cancer cell proliferation. It integrates factors like cell permeability, target engagement, and cellular metabolism. Critical Insight: It is crucial to use an appropriate assay endpoint. ATP-based viability assays (like CellTiter-Glo®) can be misleading for cytostatic agents like CDK4/6 inhibitors.[16] Arrested cells stop dividing but may grow in size, increasing their ATP content and masking the anti-proliferative effect.[17] DNA-based assays (e.g., CyQUANT™) or direct cell counting provide a more accurate measure of proliferation.[16]
Methodology:
-
Cell Culture: Seed cancer cells (e.g., MCF-7, which are HR+ and Rb-positive) in 96-well plates at a predetermined density and allow them to adhere overnight.[4]
-
Treatment: Treat the cells with serial dilutions of the inhibitors for a period that allows for several cell doublings (e.g., 72 hours).[4]
-
Detection (DNA-based):
-
Remove the culture medium.
-
Freeze the plate at -80°C to ensure cell lysis.
-
Thaw the plate and add a DNA-binding fluorescent dye (e.g., CyQUANT™ GR dye) in a lysis buffer.
-
Incubate in the dark as per the manufacturer's protocol.
-
Read the fluorescence on a plate reader.
-
-
Data Analysis: Normalize the fluorescence signal to the vehicle-treated control cells. Plot the normalized values against the log of the inhibitor concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Trustworthiness: The choice of cell line is a self-validating step. Using an Rb-negative cell line as a control will demonstrate a lack of efficacy, confirming the inhibitor's Rb-dependent mechanism of action.[16]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Expertise & Experience: This is the definitive assay to confirm that the inhibitor induces the expected G1 phase cell cycle arrest.[18] It directly visualizes the inhibitor's effect on the cell population's distribution across cycle phases.
Methodology:
-
Treatment: Culture cells in 6-well plates and treat with the inhibitor at relevant concentrations (e.g., 1x and 10x the GI50) for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently to prevent clumping.[19] Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).[19]
-
Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Gate the single-cell population and analyze the DNA content histogram. Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[20] A potent CDK4/6 inhibitor will show a significant increase in the G1 population and a corresponding decrease in the S and G2/M populations.
Trustworthiness: A time-course experiment (e.g., 0, 12, 24, 48 hours) will show the progressive accumulation of cells in G1, validating that the observed arrest is a direct and sustained consequence of the treatment.
Protocol 4: Western Blotting for Phospho-Rb (Target Engagement)
Expertise & Experience: This biochemical technique provides direct evidence that the inhibitor is engaging its target (CDK4/6) within the cell and producing the intended downstream effect: the dephosphorylation of Rb.[15]
Methodology:
-
Lysate Preparation: Treat cells as in the cell cycle analysis protocol. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween-20).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb at Ser780 or Ser807/811).[15][21]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Data Analysis: Re-probe the blot for total Rb and a loading control (e.g., β-actin or GAPDH) to normalize the phospho-Rb signal. A successful inhibitor will show a dose-dependent decrease in the phospho-Rb/total Rb ratio.[22]
Trustworthiness: The inclusion of total Rb and a loading control is a self-validating system. It ensures that any observed decrease in the phospho-Rb signal is due to inhibition of phosphorylation, not a general decrease in the total amount of Rb protein or unequal sample loading.
Interpreting the Data: A Senior Scientist's Perspective
Synthesizing the data from these four assays provides a comprehensive efficacy profile.
-
Potency vs. Efficacy: A compound may have a very low biochemical IC50 but a weaker cellular GI50, suggesting poor cell permeability or rapid efflux from the cell.
-
Mechanism Confirmation: Strong correlation between a low GI50, a robust G1 arrest in the cell cycle assay, and a clear reduction in pRb levels provides high confidence that the inhibitor's anti-proliferative effect is on-target.
-
Off-Target Clues: If a compound shows potent anti-proliferative activity but a weak G1 arrest or minimal pRb modulation, it may have significant off-target effects that contribute to its cytotoxicity. Abemaciclib, for example, appears to inhibit cell overgrowth through off-target effects, which can make it seem more potent than palbociclib in metabolic assays.[17][23]
Ultimately, the goal is to identify inhibitors that not only potently block the target kinase but also translate that biochemical activity into a robust, on-target, and specific cellular response. This multi-assay, mechanistically grounded approach provides the necessary framework to make those critical distinctions.
Conclusion
Comparing the efficacy of pyrazole-based CDK inhibitors requires a rigorous, multi-faceted experimental strategy. By moving from direct biochemical potency assessment to cellular proliferation, and finally to mechanistic validation of the pathway, researchers can build a comprehensive and reliable profile of an inhibitor's performance. This detailed guide provides the foundational protocols and interpretive logic necessary to differentiate promising drug candidates and understand the nuanced distinctions between clinically approved therapies like Palbociclib, Ribociclib, and Abemaciclib.
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Whitepaper: A Technical Guide to the Therapeutic Validation of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine as a Novel Kinase Inhibitor
Abstract
The relentless pursuit of targeted therapies in oncology has underscored the importance of protein kinases as premier drug targets.[1][2] This guide provides an in-depth, structured framework for the comprehensive validation of a novel chemical entity, 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine, hereafter designated as PPA-24. The pyrimidine and pyrazole moieties are prevalent scaffolds in clinically approved kinase inhibitors, suggesting a high probability of PPA-24 acting on this target class.[3] This document outlines a sequential, multi-stage validation process, beginning with biochemical target identification and culminating in preclinical efficacy assessment. We detail the causality behind experimental choices, provide step-by-step protocols for key assays, and present data interpretation strategies. The methodologies described herein are designed to build a robust data package sufficient to establish proof-of-concept and guide go/no-go decisions for further development.
Introduction: The Rationale for PPA-24 Validation
The dysregulation of kinase signaling pathways is a fundamental driver of oncogenesis.[1] Small molecule kinase inhibitors have revolutionized cancer treatment, yet challenges such as acquired resistance and off-target toxicity persist, necessitating a continuous pipeline of novel inhibitors with improved selectivity and potency.[1][4]
The structure of PPA-24, featuring a pyrimidinyl-pyrazole core, is analogous to scaffolds known to bind the highly conserved ATP pocket of protein kinases.[3] Our hypothesis is that PPA-24 acts as a selective inhibitor of a key oncogenic kinase. This guide establishes a rigorous validation cascade to test this hypothesis, structured in three critical stages:
-
Stage 1: In Vitro Target Identification & Engagement. To identify the primary kinase target(s), determine inhibitory potency (IC50), and confirm target engagement in a live-cell context.
-
Stage 2: Cellular & Mechanistic Profiling. To assess the compound's effect on cancer cell proliferation, validate inhibition of the downstream signaling pathway, and establish a clear link between target engagement and cellular phenotype.
-
Stage 3: Preclinical Assessment. To evaluate the compound's drug-like properties through initial ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and to test for in vivo anti-tumor efficacy.
This structured approach ensures that each experimental stage logically builds upon the last, creating a self-validating dossier for PPA-24.
Stage 1: In Vitro Target Validation & Potency Assessment
The foundational step in validating a candidate therapeutic is to unambiguously identify its molecular target and quantify its potency. This stage focuses on answering two primary questions: "What does PPA-24 bind to?" and "How strongly does it bind in a cellular environment?"
Rationale for Kinase Panel Screening & Cellular Target Engagement
Broad kinase profiling is the gold standard for initial target identification and selectivity assessment.[1] We will first screen PPA-24 against a comprehensive panel of kinases to identify high-affinity targets. However, biochemical activity does not always translate to cellular efficacy. Therefore, it is critical to follow up with a live-cell target engagement assay. The NanoBRET™ Target Engagement (TE) assay is an ideal technology for this, as it quantitatively measures compound binding to a specific target within intact cells, providing a more physiologically relevant measure of affinity.[5][6][7][8]
Experimental Protocols
-
Objective: To identify primary kinase targets of PPA-24 and assess its selectivity profile.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP concentration and reduced light output.[9]
-
Methodology:
-
A panel of >300 recombinant human kinases is selected.
-
For each kinase, a reaction is prepared in a 384-well plate containing the kinase, its specific substrate, and ATP at its Km concentration.
-
PPA-24 is added at a screening concentration of 1 µM. A DMSO vehicle control is run in parallel.
-
The reaction is incubated at room temperature for 1 hour.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Luminescence is read on a plate reader. Percent inhibition is calculated relative to the DMSO control.
-
-
Scientist's Note: Using ATP at its Michaelis-Menten constant (Km) provides a standardized condition for comparing potency across different kinases. Hits are typically defined as kinases showing >70% inhibition.
-
Objective: To confirm and quantify the binding of PPA-24 to a primary kinase target (identified from the screen) in live cells.
-
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to detect compound binding.[10] A target kinase is expressed in cells as a fusion with NanoLuc® Luciferase (the BRET donor). A cell-permeable fluorescent tracer that binds the kinase's active site serves as the BRET acceptor.[5][11] A test compound competes with the tracer, displacing it and causing a loss of BRET signal.[11]
-
Methodology:
-
HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® (e.g., Kinase-X-NLuc).
-
Transfected cells are seeded into a 96-well plate and incubated for 24 hours.
-
Cells are treated with a serial dilution of PPA-24 for 2 hours in the presence of the specific NanoBRET™ tracer.
-
Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added.
-
The plate is read on a BRET-capable luminometer, measuring luminescence at both donor (460 nm) and acceptor (618 nm) wavelengths.
-
The BRET ratio (Acceptor Emission / Donor Emission) is calculated and plotted against the PPA-24 concentration to determine the IC50.
-
-
Trustworthiness: This assay is self-validating. A lack of signal change would indicate that PPA-24 does not engage the target in the complex cellular milieu, a critical finding that a biochemical assay alone would miss.
Data Summary: Stage 1
(Hypothetical data for illustrative purposes)
Table 1: Biochemical and Cellular Potency of PPA-24
| Assay Type | Target Kinase | Parameter | Value |
| ADP-Glo™ Screen | Kinase-X | % Inhibition @ 1µM | 98% |
| ADP-Glo™ Screen | Kinase-Y | % Inhibition @ 1µM | 65% |
| ADP-Glo™ Screen | Kinase-Z | % Inhibition @ 1µM | 12% |
| NanoBRET™ TE | Kinase-X | Cellular IC50 | 75 nM |
Stage 2: Cellular & Mechanistic Profiling
With a validated target in hand, the next stage is to determine if target engagement by PPA-24 translates into a desired biological effect and to confirm the mechanism of action. For an oncogenic kinase, this typically involves inhibiting cell proliferation and reducing phosphorylation of downstream substrates.
Workflow: Cellular Validation Cascade
A logical cascade of experiments is essential to build a compelling mechanistic story. We will first assess the phenotypic outcome (anti-proliferative activity) and then directly measure the on-target biochemical effect in cells (inhibition of substrate phosphorylation).
Caption: Workflow for cellular and mechanistic validation of PPA-24.
Experimental Protocols
-
Objective: To determine the anti-proliferative potency (GI50) of PPA-24 in a relevant cancer cell line.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.[12][13] A decrease in ATP is proportional to the number of viable cells, indicating either cytotoxic or cytostatic effects.[13][14]
-
Methodology:
-
A cancer cell line known to be dependent on Kinase-X signaling is seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are treated with a 10-point, 3-fold serial dilution of PPA-24 (e.g., from 10 µM to 0.5 nM). A DMSO vehicle control is included.
-
Plates are incubated for 72 hours under standard cell culture conditions.
-
An equal volume of CellTiter-Glo® Reagent is added to each well.
-
The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
After a 10-minute incubation at room temperature, luminescence is measured.
-
Data is normalized to the DMSO control, and the concentration that inhibits 50% of cell growth (GI50) is calculated using non-linear regression.
-
-
Scientist's Note: A 72-hour incubation period is standard for assessing anti-proliferative effects, as it allows for multiple cell doubling times.
-
Objective: To provide direct evidence that PPA-24 inhibits the catalytic activity of Kinase-X in cells by measuring the phosphorylation status of its known downstream substrate.
-
Principle: Western blotting uses specific antibodies to detect proteins separated by size.[15] By using an antibody specific to the phosphorylated form of a Kinase-X substrate (p-Substrate), we can directly visualize the effect of PPA-24 on the kinase's activity.[15][16][17]
-
Methodology:
-
Cells are seeded and treated with PPA-24 at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for a short duration (e.g., 2-4 hours).
-
Cells are lysed in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]
-
Protein concentration is quantified using a BCA assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[18]
-
The membrane is blocked using 5% Bovine Serum Albumin (BSA) in TBST. Note: Milk should be avoided as its phosphoprotein (casein) content can cause high background.[18]
-
The membrane is incubated overnight at 4°C with a primary antibody against p-Substrate.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using an ECL substrate and an imager.[16]
-
The membrane is then stripped and re-probed for total Substrate and a loading control (e.g., GAPDH) to ensure observed changes are due to phosphorylation, not protein degradation.[17]
-
Mechanistic Insights: Signaling Pathway
Visualizing the compound's mechanism of action within the target pathway is crucial for clear communication of its therapeutic rationale.
Caption: Hypothesized signaling pathway inhibited by PPA-24.
Data Summary: Stage 2
(Hypothetical data for illustrative purposes)
Table 2: Cellular Activity and On-Target Effect of PPA-24
| Cell Line | Parameter | Value |
| HCT116 (Kinase-X driven) | GI50 | 95 nM |
| Western Blot (HCT116) | p-Substrate IC50 | ~100 nM |
Stage 3: Preclinical Assessment - ADME & In Vivo Efficacy
The final validation stage involves assessing the "drug-like" properties of PPA-24 and testing its efficacy in a living organism. Early in vitro ADME assays are cost-effective methods to predict a compound's pharmacokinetic behavior.[19][20] Positive results from these assays provide the confidence needed to proceed to more complex and resource-intensive in vivo studies, such as xenograft models.[21]
Workflow: Preclinical Evaluation Funnel
This stage acts as a funnel, using in vitro assays to select candidates with the highest probability of success in vivo.
Caption: A streamlined workflow for preclinical evaluation of PPA-24.
Experimental Protocols
-
Objective: To estimate the rate of Phase I metabolism of PPA-24, a key predictor of its in vivo half-life and clearance.[22]
-
Principle: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of drug metabolism.[22] The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[23]
-
Methodology:
-
PPA-24 (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) and a NADPH-regenerating system to initiate the metabolic reaction.
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of PPA-24.
-
The natural log of the percent remaining PPA-24 is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).
-
-
Trustworthiness: Including control compounds with known metabolic fates (e.g., high-clearance verapamil, low-clearance warfarin) in the same run validates the assay's performance.
In Vivo Efficacy: The Xenograft Model
-
Rationale: Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard and reliable platform for evaluating the anti-tumor efficacy of a drug candidate in a living system.[21][24][25] They serve as a crucial bridge between in vitro data and human clinical trials.[25]
-
Model: Athymic nude mice are subcutaneously inoculated with HCT116 cells (the cell line used in Stage 2). Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Study Design:
-
Mice are randomized into groups (n=8-10 per group).
-
Group 1 (Control): Receives vehicle solution daily via oral gavage.
-
Group 2 (Treatment): Receives PPA-24 (e.g., 50 mg/kg) daily via oral gavage.
-
Tumor volume and body weight are measured 2-3 times per week for 21-28 days.
-
At the end of the study, the percent tumor growth inhibition (%TGI) is calculated.
-
Data Summary: Stage 3
(Hypothetical data for illustrative purposes)
Table 3: Preclinical Profile of PPA-24
| Assay Type | Parameter | Result | Interpretation |
| Metabolic Stability | In Vitro t½ (Human Microsomes) | 45 min | Moderate clearance, suitable for in vivo studies. |
| HCT116 Xenograft | Tumor Growth Inhibition (%TGI) | 78% | Strong, statistically significant anti-tumor activity. |
| HCT116 Xenograft | Body Weight Change | < 5% | Compound is well-tolerated at the efficacious dose. |
Conclusion & Future Directions
This guide has outlined a rigorous, multi-stage validation process for the novel compound this compound (PPA-24). The data generated through this cascade provides a compelling, evidence-based case for its development as a therapeutic agent:
-
Confirmed Target: PPA-24 potently and selectively inhibits Kinase-X in biochemical assays.
-
Validated Cellular Engagement: It effectively engages Kinase-X in live cells at nanomolar concentrations.
-
Clear Mechanism of Action: Its anti-proliferative effect in cancer cells is directly correlated with the inhibition of the Kinase-X signaling pathway.
-
Demonstrated Preclinical Efficacy: It shows a promising metabolic profile and robust, well-tolerated anti-tumor activity in vivo.
The successful completion of this validation framework establishes a strong foundation for advancing PPA-24 into formal IND-enabling studies, including full ADME/Tox profiling, formulation development, and dose-ranging efficacy studies in additional preclinical models.[26]
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Cross-Reactivity Profiling of Pyrimidinyl Pyrazole Compounds: A Strategic Guide to Deconvoluting Kinase Selectivity
An In-Depth Technical Guide:
Foreword: The Privileged Scaffold and the Selectivity Imperative
The pyrimidinyl pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors.[1][2][3] Its remarkable ability to form key hydrogen bond interactions with the kinase hinge region has made it a go-to starting point for drug discovery campaigns targeting a wide array of kinases, from Src and Bcr-Abl to Aurora kinases.[4][5][6][7][8] However, this versatility is a double-edged sword. The very features that make the scaffold so effective also create a significant challenge: achieving selectivity across the highly conserved human kinome.[9]
This guide eschews a simple checklist of assays. Instead, it presents an integrated strategy, mirroring the decision-making process of an experienced drug developer. We will explore the causality behind our experimental choices, moving from broad, high-throughput biochemical screens to nuanced, physiologically relevant cellular assays and predictive computational models. Our goal is to build a self-validating system of inquiry that yields a comprehensive and trustworthy selectivity profile for any given pyrimidinyl pyrazole compound.
Part 1: The Foundational Layer: High-Throughput In Vitro Kinome Profiling
The Causality: Before investing significant resources, we must first cast a wide net to understand the compound's baseline interaction landscape. The purpose of this initial phase is to rapidly identify the primary target(s) and, crucially, any potent off-targets that could represent liabilities. Large-scale recombinant kinase panels are the industry standard for this first-pass assessment.[13][14]
Methodology 1: Competition Binding Assays (e.g., KINOMEscan™)
This approach measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large number of kinases. It directly quantifies binding affinity (Kd) or percentage of inhibition at a fixed concentration, providing a broad and quantitative view of selectivity.[10][15]
Caption: Workflow for a large-panel competition binding assay.
-
Compound Preparation: Prepare a stock solution of the pyrimidinyl pyrazole test compound in 100% DMSO. Create a serial dilution series to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Assay Plate Preparation: Add the appropriate kinase from a DNA-tagged recombinant human kinome library to each well of a multi-well plate.
-
Binding Reaction: Add the test compound to the wells containing the kinases, followed by the addition of an immobilized, broad-spectrum kinase inhibitor (the probe) attached to solid supports like beads.
-
Incubation: Allow the mixture to incubate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium. The test compound and the probe will compete for the kinase's ATP-binding site.
-
Washing: Wash the plate to remove any unbound kinases and test compound. Kinases that are not bound to the immobilized probe are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of unique DNA tag associated with each kinase.
-
Data Analysis: The amount of kinase remaining is compared to a DMSO control. A lower signal indicates that the test compound successfully competed with the probe, signifying stronger binding. Data is often reported as percent inhibition or used to calculate a dissociation constant (Kd).[15]
Data Presentation: Comparative Selectivity Profile
To contextualize the data, it is crucial to compare the novel compound against a known inhibitor. Dasatinib, a multi-targeted inhibitor with a pyrimidine core, serves as an excellent benchmark for potential off-target liabilities.
Table 1: Comparative Kinome Profile of PYR-456 (Hypothetical) vs. Dasatinib
| Kinase Target | PYR-456 Kd (nM) | Dasatinib Kd (nM) | Primary Target? (PYR-456) | Potential Off-Target Liability? |
| Aurora B | 2.5 | 150 | Yes | No |
| BCR-ABL | 850 | <1 | No | Yes |
| SRC | 1,200 | <1 | No | Yes |
| LCK | 975 | 1.1 | No | Yes |
| c-KIT | >10,000 | 5 | No | Yes |
| PDGFRβ | >10,000 | 28 | No | Yes |
| VEGFR2 | 450 | 80 | No | Potential |
| p38 MAPK | >10,000 | >10,000 | No | No |
Note: Data for PYR-456 is hypothetical. Dasatinib data is illustrative and based on published literature.[14]
Part 2: The Cellular Context: Validating Target Engagement
The Causality: A compound that binds potently to a purified, recombinant protein may not necessarily engage its target in the complex milieu of a living cell. Cellular ATP concentrations (typically 1-10 mM) are far higher than those used in many biochemical assays, creating a more competitive environment.[10] Furthermore, kinases exist within larger protein complexes and subcellular compartments that can influence inhibitor access and binding. Therefore, confirming target engagement in a cellular context is a critical validation step.[16][17]
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[18] The principle is elegant and simple: when a ligand binds to its target protein, it generally confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[19] By measuring the amount of soluble protein remaining after a heat challenge, we can directly infer target binding.[20][21]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture & Treatment: Culture cells to an appropriate confluency. Treat cells with the pyrimidinyl pyrazole compound or vehicle control (DMSO) at a desired concentration (e.g., 1-20x cellular EC₅₀) and incubate under normal culture conditions to allow for cell entry and target binding.[19]
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer, often containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension or lysate into PCR tubes or a 96-well plate. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes).
-
Lysis & Separation: Lyse the cells (if not already done) via freeze-thaw cycles or sonication. Separate the soluble fraction (containing non-denatured proteins) from the insoluble, aggregated fraction by centrifugation at high speed (e.g., 20,000 x g).
-
Protein Quantification: Carefully collect the supernatant (soluble fraction).
-
Detection: Analyze the amount of the specific target protein in the soluble fraction using a quantitative detection method like Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both treated and control samples. A rightward shift in the melting curve for the treated sample indicates thermal stabilization and confirms target engagement.[19][20]
Advanced Cellular Methodology: In-situ Kinase Profiling (KiNativ™)
For a deeper understanding of inhibitor behavior in a native environment, platforms like KiNativ™ offer unparalleled insight. This method uses ATP- and ADP-based chemical probes that covalently label the active sites of kinases in cell or tissue lysates.[16][22] By pre-incubating the lysate with an inhibitor, one can measure the inhibitor's ability to prevent probe labeling across hundreds of kinases simultaneously. This approach preserves native protein conformations and post-translational modifications, providing data that often correlates better with cellular activity than profiles from recombinant enzymes.[17][23][24]
Part 3: The Predictive Layer: In Silico Profiling & Design
The Causality: Experimental screening, while essential, can be time-consuming and expensive. In silico methods provide a powerful predictive framework to prioritize compounds, rationalize observed activities, and guide the design of next-generation molecules with improved selectivity.[25]
Methodology 1: Structure-Based Drug Design (SBDD)
When a high-resolution crystal structure of the target kinase is available, SBDD methods like molecular docking are invaluable.[26][27] Docking algorithms predict the preferred orientation of a compound within the kinase's ATP-binding pocket, estimating its binding affinity. This allows for a rational understanding of the structure-activity relationship (SAR). For pyrimidinyl pyrazole compounds, this can reveal which substitutions enhance on-target potency while potentially clashing with residues in off-target kinases.
Methodology 2: Ligand-Based & AI Approaches
In the absence of a target structure, or to explore broader chemical space, ligand-based methods are employed.
-
QSAR (Quantitative Structure-Activity Relationship): Builds mathematical models that correlate the chemical structures of known inhibitors with their biological activity.[26][27]
-
Machine Learning & AI: Modern computational tools can now predict a compound's kinome-wide interaction profile based on its structure, trained on vast datasets of known inhibitor screening data.[28][29]
-
Scaffold Hopping: Deep learning models can suggest novel core scaffolds that retain the key binding pharmacophores of a pyrimidinyl pyrazole but possess entirely different molecular architectures, potentially designing away off-target effects from the start.[30][31][32][33]
Part 4: An Integrated Strategy for Decision-Making
The true power of this multi-layered approach lies in the synthesis of its data. Each layer serves to validate or challenge the others, building a robust and reliable profile.
Caption: An integrated workflow for kinase inhibitor selectivity profiling.
Interpreting Discrepancies:
-
Potent In Vitro, Weak/Inactive in CETSA: This common scenario often points to poor cell permeability, active efflux by transporters like P-glycoprotein, or rapid metabolism of the compound within the cell.
-
Moderate In Vitro, Potent in Cells: This could suggest that the cellular environment favors binding. For example, the native conformation of the kinase or associated scaffolding proteins might present a higher-affinity binding site than the isolated recombinant protein.
Conclusion
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Whitepaper: A Senior Scientist's Guide to the Head-to-Head Comparison of Pyrazole Derivatives in Cancer Cell Lines
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with potent anti-cancer activity.[1][2] These derivatives exhibit diverse mechanisms of action, often targeting key regulators of cell proliferation and survival such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and the p38 MAP kinase pathway.[1][3][4][5] A systematic head-to-head comparison of novel pyrazole derivatives is essential for identifying lead candidates with superior efficacy and selectivity. This guide provides a comprehensive framework for researchers and drug development professionals to design and execute a robust comparative analysis of pyrazole derivatives in relevant cancer cell lines. We will detail not only the requisite protocols but also the underlying scientific rationale, ensuring a self-validating experimental workflow from initial cytotoxicity screening to mechanistic elucidation.
Introduction: The Rationale for Pyrazole Scaffolds in Oncology
The five-membered heterocyclic pyrazole ring, with two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an ideal foundation for drug design.[1] Its structure allows for versatile substitution, enabling chemists to fine-tune the compound's steric and electronic properties to achieve high affinity and selectivity for specific biological targets.[1][2] Consequently, pyrazole derivatives have been successfully developed as inhibitors for a wide array of protein kinases implicated in cancer progression.[1]
A head-to-head comparison is not merely about ranking compounds by potency; it is a multi-faceted investigation to understand their differential effects on cell viability, their capacity to induce programmed cell death (apoptosis), and the specific molecular pathways they modulate. This guide will use a hypothetical comparison between two classes of pyrazole derivatives to illustrate the process:
-
PZ-CDKi: A pyrazole derivative designed to inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[5][6][7]
-
PZ-VEGFRi: A pyrazole derivative targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial for tumor angiogenesis.[4][8][9]
The selection of appropriate cancer cell lines is paramount. For this guide, we will consider:
-
MCF-7: A human breast adenocarcinoma cell line, representing a common solid tumor type.[10][11]
-
A549: A human lung carcinoma cell line, known for its aggressive proliferation.[1][11]
-
HepG2: A human liver carcinoma cell line, useful for evaluating activity against hepatocellular carcinomas.[1][12]
The Comparative Experimental Workflow: A Tri-Pillar Approach
A successful comparison relies on a logical progression of experiments, moving from broad phenotypic effects to specific molecular mechanisms. We advocate for a tri-pillar approach: Cytotoxicity Screening, Apoptosis Induction, and Mechanism of Action Validation.
Caption: A comprehensive workflow for the head-to-head comparison of pyrazole derivatives.
Pillar 1: Cytotoxicity Screening
The initial step is to determine the concentration-dependent effect of each pyrazole derivative on the viability and metabolic activity of the selected cancer cell lines.
Expertise & Causality: Why MTT or XTT?
The MTT and XTT assays are foundational colorimetric methods that measure cell viability based on the metabolic activity of living cells.[13][14] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (yellow) to a colored formazan product (purple for MTT, orange for XTT).[14][15][16] The intensity of the color is directly proportional to the number of metabolically active cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This is a reliable and widely used assay.[13][16] Its primary drawback is that the resulting formazan is insoluble and requires an additional solubilization step with a detergent (like DMSO or SDS), which can introduce variability.[14][17]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This assay is a more convenient alternative as its formazan product is water-soluble, eliminating the need for a solubilization step and making it more suitable for high-throughput screening.[14][15][17]
The choice between them often depends on lab preference and throughput needs. For a head-to-head comparison, consistency is key; the same assay must be used for all compounds and cell lines. The ultimate output of this pillar is the half-maximal inhibitory concentration (IC50), the concentration of the drug required to reduce cell viability by 50%.[16]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives (e.g., PZ-CDKi and PZ-VEGFRi) in culture medium. Concentrations should span several orders of magnitude (e.g., 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours. The duration should be consistent across all experiments.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[18] During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.
Data Presentation: Comparative IC50 Values
| Compound | Target | MCF-7 (Breast) IC50 [µM] | A549 (Lung) IC50 [µM] | HepG2 (Liver) IC50 [µM] |
| PZ-CDKi | CDK2 | 0.15 | 0.56 | 1.20 |
| PZ-VEGFRi | VEGFR-2 | 5.80 | 2.50 | 0.95 |
| Doxorubicin | Topo II | 0.95[1] | 0.80 | 1.50 |
Data are hypothetical for illustrative purposes. Doxorubicin is included as a standard chemotherapeutic control.
Pillar 2: Apoptosis Induction Analysis
A potent anti-cancer compound should ideally induce programmed cell death (apoptosis) rather than necrosis, which can cause inflammation. This pillar validates that the observed cytotoxicity is due to the activation of apoptotic pathways.
Expertise & Causality: Annexin V and Caspase Assays
Apoptosis is a highly regulated process characterized by distinct morphological and biochemical events.[19]
-
Annexin V Staining: One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[19][20][21] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify early-stage apoptotic cells via flow cytometry.[19][20] Co-staining with a viability dye like Propidium Iodide (PI), which only enters cells with compromised membranes (late apoptotic/necrotic cells), allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.
-
Caspase Activity Assays: The execution phase of apoptosis is mediated by a family of proteases called caspases, with Caspase-3 being a key executioner caspase.[9][13] Assays that measure the activity of Caspase-3/7 provide a direct biochemical readout of apoptosis induction.[20]
Protocol: Annexin V-FITC/PI Staining for Apoptosis
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with each pyrazole derivative at its respective IC50 concentration for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
FITC-/PI-: Live cells
-
FITC+/PI-: Early apoptotic cells
-
FITC+/PI+: Late apoptotic or necrotic cells
-
Pillar 3: Mechanism of Action (MOA) Validation
This final pillar connects the compound's activity to its intended molecular target. Western blotting is the gold-standard technique for this, allowing for the semi-quantitative analysis of target protein expression and activation state.[23]
Expertise & Causality: Target Engagement via Western Blot
A Western blot allows visualization of specific proteins from a complex mixture of cell lysate separated by size.[24] For our hypothetical compounds:
-
PZ-CDKi: We would assess the phosphorylation status of the Retinoblastoma protein (Rb), a direct downstream substrate of CDK2.[5] Inhibition of CDK2 should lead to a decrease in phosphorylated Rb (p-Rb).
-
PZ-VEGFRi: We would measure the autophosphorylation of VEGFR-2. An effective inhibitor will prevent receptor dimerization and subsequent phosphorylation, leading to a decrease in phosphorylated VEGFR-2 (p-VEGFR-2).
A loading control (e.g., β-actin, GAPDH) is absolutely critical.[25] This is a highly expressed housekeeping protein whose levels should not change with treatment. Normalizing the target protein signal to the loading control corrects for any variations in protein loading between lanes, ensuring a valid comparison.[25]
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A Multi-Faceted Approach to Validating Target Engagement of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine: An In-Depth Technical Guide
Introduction
The journey of a small molecule from a promising hit to a clinical candidate is contingent on a thorough understanding of its mechanism of action. Central to this is the unequivocal confirmation of target engagement—the direct physical interaction of the compound with its intended biological target within a physiological context. Without this critical validation, the interpretation of efficacy and toxicity data remains ambiguous, significantly increasing the risk of late-stage drug development failure. This guide provides a comprehensive, multi-tiered strategy for validating the target engagement of compounds based on the 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine scaffold, a pharmacophore frequently associated with kinase inhibition.
The pyrimidine and pyrazole moieties are privileged structures in medicinal chemistry, known for their ability to form key interactions within the ATP-binding pocket of protein kinases.[1][2] Consequently, compounds containing the this compound core are often designed as kinase inhibitors. Recent studies have highlighted the potential of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.[3][4][5]
This technical guide outlines a logical and robust workflow, moving from initial confirmation of target interaction in a cellular environment to a detailed biophysical characterization of the binding event. We will delve into the principles, detailed protocols, and data interpretation for a suite of complementary techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), Kinobeads-based chemoproteomics, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). By employing this multi-faceted approach, researchers can build a comprehensive and confident profile of their compound's target engagement, a crucial step in advancing a drug discovery program.
Chapter 1: Initial Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)
Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in a native cellular environment.[6][7] It is based on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, making it more resistant to thermal denaturation.[8][9] This change in thermal stability is then quantified to confirm the interaction between the compound and its target protein.
Rationale: CETSA is an ideal first-pass assay because it directly measures target engagement within intact cells, providing a more physiologically relevant assessment than assays using purified proteins.[6][10] It does not require any modification of the compound or the target protein, thus preserving the native binding interaction. The ability to perform CETSA in a high-throughput format also makes it suitable for screening and lead optimization.[5][11]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate the cell line of interest (e.g., a cancer cell line overexpressing the putative kinase target) in multi-well plates and grow to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow for cell penetration and target binding (typically 1-2 hours).
-
-
Heating Gradient and Cell Lysis:
-
Seal the plates and heat them in a PCR machine or a water bath to a range of temperatures (e.g., 37°C to 65°C) for a short duration (typically 3 minutes).[8]
-
After heating, lyse the cells to release the proteins. This can be achieved by freeze-thaw cycles or by using a specific lysis buffer.
-
-
Protein Quantification:
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction. This can be done using several methods:
-
-
Data Analysis and Interpretation:
-
For each temperature, normalize the amount of soluble target protein in the compound-treated samples to the vehicle-treated control.
-
Plot the percentage of soluble protein against the temperature to generate a "melting curve."
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization of the target protein and thus, target engagement.[12] The magnitude of the shift can be used to rank the potency of different compounds.
-
Visualization:
Data Presentation:
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (10 µM Compound) |
| 37 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 75 | 90 |
| 55 | 50 | 80 |
| 60 | 20 | 60 |
| 65 | 5 | 30 |
Chapter 2: Orthogonal Cellular Target Validation: Drug Affinity Responsive Target Stability (DARTS)
Principle: The Drug Affinity Responsive Target Stability (DARTS) assay is another label-free method for identifying and validating protein-ligand interactions.[14][15] It is based on the principle that when a small molecule binds to its target protein, it can induce a conformational change that makes the protein more or less susceptible to proteolysis.[16][17] By comparing the protein degradation patterns in the presence and absence of the compound, one can infer target engagement.
Rationale: DARTS serves as an excellent orthogonal method to CETSA for confirming target engagement in a cellular context. While both assays measure ligand-induced protein stabilization, they do so through different mechanisms (thermal vs. proteolytic stability).[17] This provides a higher degree of confidence in the identified target. DARTS is particularly useful when a target protein does not exhibit a clear thermal shift in CETSA.[6]
Detailed Protocol:
-
Cell Lysate Preparation:
-
Harvest cultured cells and lyse them in a non-denaturing lysis buffer to maintain native protein structures.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate and normalize all samples to the same concentration.[16]
-
-
Compound Incubation and Protease Digestion:
-
Incubate aliquots of the cell lysate with the this compound compound or a vehicle control.
-
Add a protease, such as pronase or thermolysin, to the lysates and incubate for a specific time to allow for partial protein digestion. The optimal protease concentration and digestion time need to be determined empirically.[18][19]
-
-
SDS-PAGE and Western Blot Analysis:
-
Stop the digestion reaction by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Separate the protein fragments by size using SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody specific to the putative target protein.[20]
-
-
Data Analysis and Interpretation:
-
Compare the intensity of the protein band corresponding to the target in the compound-treated and vehicle-treated samples.
-
An increase in the intensity of the full-length protein band in the presence of the compound indicates that it has protected the target from proteolytic degradation, thus confirming target engagement.[16]
-
Visualization:
Sources
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Benchmarking New Pyrazole Compounds Against Known Drugs: An In-depth Technical Guide
Introduction: The Privileged Pyrazole Scaffold and the Imperative of Rigorous Benchmarking
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5][6][7][8] Its remarkable versatility is evidenced by its presence in a wide array of FDA-approved drugs with diverse therapeutic applications, from the anti-inflammatory celecoxib to the anti-cancer agent crizotinib.[7][8][9] The unique physicochemical properties of the pyrazole core often contribute to favorable pharmacokinetic and pharmacodynamic profiles.[2] Given the continued interest in developing novel pyrazole-based therapeutics, a robust and scientifically sound benchmarking strategy is paramount. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to rigorously evaluate new pyrazole compounds against established drugs, ensuring that only the most promising candidates advance in the drug discovery pipeline.
Part 1: Foundational Strategy - Selecting the Right Benchmark
Key Pyrazole-Containing Drugs and Their Mechanisms of Action:
| Drug | Therapeutic Area | Mechanism of Action |
| Celecoxib | Anti-inflammatory, Analgesic | Selective COX-2 inhibitor, reducing prostaglandin synthesis.[10][11][12][13][14] |
| Sildenafil | Erectile Dysfunction, Pulmonary Arterial Hypertension | Selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), leading to smooth muscle relaxation and vasodilation.[15][16][17][18] |
| Rimonabant (Withdrawn) | Anti-obesity | Selective cannabinoid CB1 receptor antagonist/inverse agonist.[19][20][21][22] |
| Crizotinib | Anti-cancer | ALK and ROS1 tyrosine kinase inhibitor. |
| Apixaban | Anticoagulant | Direct Factor Xa inhibitor.[8] |
This table is not exhaustive but provides examples of prominent pyrazole-containing drugs.
Logical Framework for Benchmark Selection:
The process of selecting a benchmark should be a systematic and well-documented exercise. The following diagram illustrates a decision-making workflow:
Caption: Decision workflow for selecting an appropriate benchmark compound.
Part 2: The In Vitro Benchmarking Cascade
The in vitro phase of benchmarking aims to quantitatively compare the potency, selectivity, and preliminary safety profile of the new pyrazole compound against the chosen benchmark. This is a multi-step process that should be conducted with rigorous attention to experimental detail and data normalization.
Target Engagement and Potency Assessment
The initial step is to confirm that the new compound interacts with its intended target and to quantify its potency.
Common Assay Formats for Kinase Inhibitors:
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate from ATP to a substrate.[23] | Gold standard for sensitivity and direct measurement of catalytic activity.[24] | Requires handling of radioactive materials. |
| TR-FRET Assays | Time-Resolved Fluorescence Resonance Energy Transfer detects product formation or inhibitor binding.[25] | Homogeneous, high-throughput, and non-radioactive.[25] | Potential for compound interference with the fluorescent signal. |
| Luminescence-Based Assays | Measures the amount of ATP remaining after the kinase reaction. | Simple, rapid, and amenable to high-throughput screening. | Indirect measurement of kinase activity. |
| Binding Assays | Quantifies the direct interaction between the inhibitor and the kinase.[24] | Useful for determining binding affinity (Kd) and for identifying non-ATP competitive inhibitors.[25] | Does not directly measure functional inhibition of catalytic activity. |
Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET Example)
-
Reagent Preparation:
-
Prepare a stock solution of the new pyrazole compound and the benchmark drug in 100% DMSO.
-
Prepare serial dilutions of the compounds in assay buffer.
-
Prepare solutions of the target kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP at concentrations optimized for the specific kinase.[26]
-
Prepare detection reagents: a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
-
Assay Procedure:
-
Add the kinase, substrate, and test compound/benchmark to a low-volume 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (europium-labeled antibody and SA-APC).
-
Incubate for 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium).
-
Calculate the TR-FRET ratio and plot the data as a function of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[23]
-
Selectivity Profiling
A critical aspect of benchmarking is to assess the selectivity of the new compound. A highly potent compound is of little value if it inhibits numerous off-target kinases, which can lead to toxicity.
Workflow for Kinase Selectivity Profiling:
Caption: A systematic workflow for assessing the selectivity of a new kinase inhibitor.
Early ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to avoid late-stage failures.[27][28][29][30] These in vitro assays provide an initial indication of the compound's drug-like properties.
Key In Vitro ADME/Tox Assays:
| Parameter | Assay | Purpose |
| Solubility | Kinetic or thermodynamic solubility assays | To determine the aqueous solubility of the compound, which impacts absorption. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assay | To assess the ability of the compound to cross biological membranes. |
| Metabolic Stability | Liver microsome or hepatocyte stability assays | To evaluate the rate at which the compound is metabolized by liver enzymes. |
| CYP450 Inhibition | Cytochrome P450 inhibition assays (e.g., using fluorescent probes) | To identify potential drug-drug interactions by assessing inhibition of major CYP enzymes.[12] |
| Cytotoxicity | Cell viability assays (e.g., MTT, CellTiter-Glo) in various cell lines | To determine the general toxicity of the compound to cells. |
| Cardiotoxicity | hERG channel inhibition assay | To assess the risk of cardiac arrhythmias. |
Part 3: In Vivo Benchmarking
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a whole-organism context. The choice of animal model is critical and should be relevant to the human disease being targeted.[31][32][33][34]
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
A PK/PD study is essential to understand the relationship between the drug's concentration in the body over time (PK) and its biological effect (PD).
Experimental Protocol: Rodent PK Study
-
Animal Dosing:
-
Administer the new pyrazole compound and the benchmark drug to separate groups of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Include a vehicle control group.
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
-
Bioanalysis:
-
Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the plasma concentration versus time data.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Compare the PK profiles of the new compound and the benchmark.
-
Efficacy Studies in Disease-Relevant Models
The ultimate test of a new compound is its ability to produce the desired therapeutic effect in a relevant disease model.
Example: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Compounds
This is a widely used model to evaluate the in vivo efficacy of anti-inflammatory agents.[34]
-
Animal Dosing:
-
Administer the new pyrazole compound, the benchmark drug (e.g., celecoxib), and a vehicle control to different groups of rats orally.
-
-
Induction of Inflammation:
-
One hour after dosing, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
-
Measurement of Edema:
-
Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Compare the efficacy and duration of action of the new compound to the benchmark.
-
Part 4: Data Integration and Decision Making
The final step in the benchmarking process is to integrate all the data from the in vitro and in vivo studies to make an informed decision about the future of the new pyrazole compound. This involves a multi-parameter analysis, often visualized using a radar plot, to compare the overall profile of the new compound against the benchmark.
Decision Matrix for Lead Optimization:
Caption: A decision-making framework for advancing, optimizing, or terminating a new compound.
Conclusion
A systematic and rigorous benchmarking process is indispensable in modern drug discovery.[35][36][37][38] By employing the multi-faceted approach outlined in this guide—from judicious benchmark selection to integrated data analysis—researchers can confidently identify new pyrazole compounds with the highest potential for clinical success. This disciplined methodology not only enhances the probability of developing safer and more effective medicines but also optimizes the allocation of valuable resources in the long and arduous journey of drug development.
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Bridging the Gap: A Technical Guide to In Vitro to In Vivo Correlation of Pyrazole Compound Activity
Introduction: The Pyrazole Scaffold and the Quest for Predictive Drug Development
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and antidiabetic properties.[1][4][5][6][7][8] This versatility has led to the development of several successful drugs, such as the anti-inflammatory agent celecoxib and the anti-cancer drug ruxolitinib.[9][10][11] However, the journey from a promising in vitro "hit" to a clinically effective in vivo drug is fraught with challenges, primarily the frequent disconnect between laboratory assays and real-world biological systems. This guide provides an in-depth exploration of establishing a robust in vitro to in vivo correlation (IVIVC) for pyrazole compounds, a critical step in de-risking drug development and accelerating the delivery of novel therapeutics to patients.
The core principle of IVIVC is to create a predictive mathematical model that relates an in vitro property of a drug to its in vivo response.[12][13] For pyrazole compounds, this typically involves correlating in vitro potency (e.g., IC50 in an enzyme assay or GI50 in a cell-based assay) with in vivo efficacy (e.g., tumor growth inhibition or reduction in inflammation). A successful IVIVC framework allows researchers to make informed decisions about candidate selection, dose prediction, and formulation development, ultimately saving time and resources.[13][14]
This guide will navigate the critical aspects of building a reliable IVIVC for pyrazole compounds, from the foundational in vitro characterization to the complexities of in vivo studies and the indispensable role of pharmacokinetic and pharmacodynamic (PK/PD) modeling.
Part 1: Foundational In Vitro Characterization: Beyond Simple Potency
The initial step in the IVIVC journey is a comprehensive in vitro characterization of the pyrazole compound. This goes beyond a single potency value and aims to build a detailed profile of the molecule's biological activity and physicochemical properties.
Target Engagement and Mechanistic Assays
Understanding how a pyrazole compound exerts its effect is paramount. The choice of assay depends on the intended therapeutic area.
-
Enzyme Inhibition Assays: For pyrazoles targeting specific enzymes (e.g., cyclooxygenase for anti-inflammatory agents, kinases for anticancer drugs), determining the IC50 value is a primary endpoint.[15] It is crucial to perform these assays under physiologically relevant conditions (e.g., ATP concentration for kinase assays) to ensure the data is translatable.
-
Cell-Based Assays: These assays provide a more integrated view of a compound's activity within a cellular context.[16][17]
-
Proliferation/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®): Used to determine the concentration at which the compound inhibits cell growth (GI50) or kills the cells (LC50). These are fundamental for anticancer pyrazoles.[6][9]
-
Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays): To confirm that the compound is modulating the intended pathway downstream of the target.
-
Functional Assays: Measuring a physiological response in cells, such as inhibition of cytokine release for anti-inflammatory compounds.
-
Step-by-Step Protocol: MTT Assay for Antiproliferative Activity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.[9][16]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9] Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Physicochemical Profiling: The ADME-Tox Funnel
A pyrazole's in vivo fate is heavily influenced by its physicochemical properties. Early assessment of these parameters is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Importance for IVIVC | Common Assays |
| Solubility | Poor solubility is a major hurdle for oral bioavailability and can lead to poor IVIVC.[18] | Kinetic and thermodynamic solubility assays in various biorelevant media (e.g., FaSSIF, FeSSIF).[18] |
| Permeability | High permeability is essential for oral absorption. | Caco-2 or PAMPA assays. |
| LogP/LogD | Influences solubility, permeability, and protein binding. | Shake-flask method, computational prediction. |
| Metabolic Stability | High metabolic clearance can lead to low in vivo exposure, complicating IVIVC. | Incubation with liver microsomes or hepatocytes.[19] |
| Plasma Protein Binding | Only the unbound fraction of the drug is pharmacologically active. | Equilibrium dialysis, ultracentrifugation. |
Part 2: In Vivo Efficacy Models: The First Glimpse of Clinical Potential
In vivo studies in relevant animal models provide the first indication of a pyrazole compound's potential efficacy and are a critical data point for building the IVIVC.
Selection of Animal Models
The choice of animal model should be guided by the therapeutic indication and the mechanism of action of the pyrazole compound.
-
Xenograft Models: For anticancer pyrazoles, human tumor cells are implanted into immunocompromised mice.[20] The efficacy of the compound is assessed by measuring tumor growth inhibition.
-
Inflammation Models: For anti-inflammatory pyrazoles, models like carrageenan-induced paw edema in rats are commonly used to assess the compound's ability to reduce inflammation.[6]
-
Disease-Specific Models: For other indications, genetically engineered mouse models or models that mimic the human disease pathophysiology should be employed.
Step-by-Step Workflow: Xenograft Tumor Model
Caption: Workflow for a typical xenograft efficacy study.
Pharmacokinetic (PK) Studies: Understanding Exposure
Concurrent with efficacy studies, it is essential to conduct PK studies to understand the drug's concentration-time profile in the plasma and, if possible, in the target tissue. Key PK parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.[5][21]
Part 3: The Core of IVIVC: PK/PD Modeling and Correlation
The heart of establishing an IVIVC lies in integrating the in vitro, in vivo efficacy, and PK data through mathematical modeling.
The PK/PD Relationship
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling aims to establish a relationship between drug exposure (PK) and the pharmacological effect (PD). This is a crucial step in translating in vitro potency to in vivo efficacy.
Caption: The relationship between dose, PK, PD, and efficacy.
Building the IVIVC Model
A common approach to IVIVC for efficacy is to correlate the in vitro IC50 or GI50 with the in vivo exposure required to achieve a certain level of efficacy (e.g., 50% tumor growth inhibition).
Example Correlation Plot:
A scatter plot can be generated with the log of the in vitro potency on the x-axis and the log of the required in vivo AUC for a specific effect on the y-axis. A strong linear correlation suggests a good IVIVC.
Challenges and Considerations in IVIVC for Pyrazoles
-
Poor Solubility and Bioavailability: Many pyrazole compounds suffer from poor aqueous solubility, which can lead to low and variable oral bioavailability.[18][22] This can significantly weaken the IVIVC. Formulation strategies such as nanosuspensions, solid dispersions, or lipid-based delivery systems can be employed to improve bioavailability.[22][23][24]
-
Metabolism: Pyrazoles can undergo significant metabolism in vivo, leading to the formation of active or inactive metabolites.[25] It is important to characterize the metabolic profile and determine if metabolites contribute to the observed efficacy.
-
Species Differences: Metabolic pathways and target biology can differ between preclinical species and humans. This needs to be considered when extrapolating the IVIVC to predict human efficacy.
-
Complex Biology: For diseases with complex pathophysiology, a simple IVIVC based on a single in vitro assay may not be sufficient. A more integrated approach using systems biology models may be necessary.
Conclusion: Towards Predictive and Efficient Drug Development
Establishing a robust in vitro to in vivo correlation for pyrazole compounds is a multifaceted endeavor that requires a deep understanding of the compound's biology, chemistry, and pharmacology. By moving beyond simple in vitro potency and embracing a holistic approach that integrates physicochemical properties, detailed mechanistic studies, relevant in vivo models, and sophisticated PK/PD modeling, researchers can significantly enhance the predictive power of their preclinical data. A well-established IVIVC not only de-risks the drug development process but also provides a framework for rational dose selection and formulation optimization, ultimately accelerating the translation of promising pyrazole compounds from the laboratory to the clinic.
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The Alchemist's Guide to Pyrazoles: A Comparative Study of Synthetic Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its remarkable versatility and privileged structural attributes have led to its incorporation into a multitude of blockbuster pharmaceuticals, agrochemicals, and advanced materials.[2][3] From the anti-inflammatory action of Celecoxib to the tranquilizing effects of certain derivatives, the pharmacological potential of pyrazoles is vast and continually expanding.[3][4] This guide, intended for the discerning researcher, aims to provide a comprehensive and comparative analysis of the core synthetic strategies for accessing this vital heterocyclic system. We will delve beyond mere procedural descriptions, offering insights into the mechanistic underpinnings, strategic considerations for regioselectivity, and the practical nuances that govern the successful synthesis of substituted pyrazoles.
I. The Classic Approach: Condensation of 1,3-Dicarbonyl Compounds with Hydrazines
The most traditional and widely employed route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] This method, pioneered by Ludwig Knorr in 1883, remains a robust and straightforward approach for accessing a wide array of polysubstituted pyrazoles.[7][8]
The Knorr Pyrazole Synthesis: A Foundation Stone
The Knorr synthesis fundamentally involves the reaction of a β-diketone with a hydrazine, typically in the presence of an acid catalyst.[8][9] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring.[10][11]
A significant challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-diketones and substituted hydrazines, is the formation of regioisomeric mixtures.[7][12] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two possible pyrazole products.
Causality Behind Experimental Choices: The choice of solvent and catalyst can significantly influence the regioselectivity of the Knorr synthesis. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in favor of one isomer.[13][14] This is attributed to the ability of these solvents to modulate the relative reactivity of the two carbonyl groups.
Visualizing the Knorr Synthesis Mechanism:
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole (A Knorr Condensation)
This protocol is a self-validating system. The use of acetic acid as a catalyst ensures the reaction proceeds at a reasonable rate. The precipitation of the product upon addition of water provides a simple and effective initial purification. The final recrystallization step ensures the removal of any remaining impurities, yielding a pure product.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,3-pentanedione (1.0 eq), phenylhydrazine (1.0 eq), and ethanol (5-10 volumes).
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add water to the reaction mixture until a precipitate forms.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-phenyl-3,5-dimethylpyrazole.
The Paal-Knorr Synthesis: A Variation on a Theme
Closely related to the Knorr synthesis, the Paal-Knorr synthesis is a method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[15][16] While the primary application of the Paal-Knorr reaction is for pyrrole synthesis, a similar condensation strategy using hydrazines with 1,4-dicarbonyls can also lead to dihydropyridazine derivatives, which can be subsequently oxidized to pyridazines. For the synthesis of pyrazoles, the Knorr synthesis using 1,3-dicarbonyls is the more direct and common approach.
II. Building Blocks and Cycloadditions: Modern Approaches to Pyrazole Synthesis
While classical condensation methods are reliable, modern organic synthesis has ushered in a new era of pyrazole construction, often offering milder reaction conditions, greater functional group tolerance, and novel pathways to highly substituted derivatives.
[3+2] Dipolar Cycloaddition Reactions
A powerful and versatile strategy for constructing the pyrazole ring is the [3+2] dipolar cycloaddition of a 1,3-dipole with a dipolarophile.[5][17] In this context, diazo compounds or their synthetic equivalents serve as the three-atom component, reacting with alkynes or alkenes to form the five-membered ring.
Key Advantages:
-
High Regioselectivity: The regioselectivity of the cycloaddition can often be controlled by the electronic nature of the substituents on both the dipole and the dipolarophile.
-
Stereospecificity: In many cases, the stereochemistry of the alkene is retained in the resulting pyrazoline product.
-
Functional Group Tolerance: These reactions can often be carried out under neutral conditions, making them compatible with a wide range of functional groups.
Visualizing the [3+2] Cycloaddition Workflow:
Caption: A simplified representation of a [3+2] dipolar cycloaddition.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyrazole via [3+2] Cycloaddition
This protocol is designed to be self-validating. The in-situ generation of the diazo compound from a tosylhydrazone minimizes the handling of potentially explosive diazo compounds. The use of a base like sodium methoxide is crucial for the deprotonation and subsequent elimination to form the dipole.
-
Preparation of the Tosylhydrazone: Condense the desired aldehyde or ketone with tosylhydrazine in a suitable solvent like ethanol to form the corresponding tosylhydrazone. Isolate and purify the tosylhydrazone.
-
Cycloaddition Reaction: In a dry, inert atmosphere, dissolve the tosylhydrazone (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DME).
-
Base Addition: Slowly add a strong base, such as sodium methoxide or potassium tert-butoxide (1.1 eq), to the solution at room temperature or elevated temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction involves the in-situ generation of the diazo compound followed by its cycloaddition with the alkyne.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, have emerged as a highly efficient strategy for generating molecular diversity.[1][6] Several MCRs have been developed for the synthesis of highly substituted pyrazoles, offering significant advantages in terms of atom economy, step economy, and operational simplicity.
Example of a Three-Component Pyrazole Synthesis:
A common MCR for pyrazoles involves the reaction of an aldehyde, a β-ketoester, and a hydrazine in a one-pot procedure.[6] This approach avoids the need for the pre-synthesis and isolation of the 1,3-dicarbonyl precursor.
Visualizing a Multicomponent Reaction Logic:
Caption: The convergent nature of a multicomponent reaction.
III. Industrial Scale and Green Chemistry Considerations
For drug development and other commercial applications, the scalability and environmental impact of a synthetic route are of paramount importance. While many of the discussed methods can be adapted for large-scale synthesis, certain considerations come to the forefront.
Process Safety and Scalability:
-
Reagent Selection: The use of hazardous reagents like hydrazine requires careful handling and engineering controls, especially on a large scale.[11] Alternative, less hazardous hydrazine sources or synthetic equivalents are actively being explored.
-
Thermal Management: Many pyrazole syntheses are exothermic. Robust thermal management systems are crucial to prevent runaway reactions.
-
Solvent Minimization and Greener Alternatives: The development of solvent-free or aqueous-based synthetic protocols is a key area of green chemistry research. Microwave-assisted synthesis has also been shown to accelerate reaction times and reduce solvent usage.[7]
A recent greener approach for the large-scale synthesis of a trisubstituted pyrazole, AZD8329, demonstrates a two-step telescopic process with an excellent overall yield of 75%, highlighting the potential for efficient and economical manufacturing.[18]
Data Summary: Comparison of Pyrazole Synthesis Methods
| Method | Key Reactants | Advantages | Disadvantages |
| Knorr Synthesis | 1,3-Diketone, Hydrazine | Well-established, readily available starting materials.[8] | Potential for regioisomeric mixtures, sometimes harsh conditions.[7] |
| [3+2] Cycloaddition | Diazo Compound, Alkyne/Alkene | High regioselectivity, functional group tolerance, mild conditions.[17] | Handling of potentially hazardous diazo compounds. |
| Multicomponent Reactions | e.g., Aldehyde, β-Ketoester, Hydrazine | High efficiency, atom and step economy, rapid access to diversity.[6] | Optimization can be complex. |
IV. Conclusion: A Synthesis Strategy for Every Need
The synthesis of the pyrazole core is a mature field of organic chemistry, yet it continues to evolve with the advent of new synthetic methodologies. The choice of the most appropriate synthetic route depends on a multitude of factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the desired level of "greenness." The classical Knorr synthesis remains a workhorse for many applications, while modern methods like [3+2] cycloadditions and multicomponent reactions offer elegant solutions for accessing complex and highly functionalized pyrazole derivatives. As the demand for novel pyrazole-containing molecules in medicine and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic strategies will undoubtedly remain a vibrant area of research.
V. References
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]
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Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
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Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. [Link]
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Process for the preparation of pyrazoles. Google Patents.
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
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Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
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Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters. [Link]
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Knorr pyrazole synthesis. Name-Reaction.com. [Link]
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A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. CiteDrive. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
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Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]
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Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. RSC Publishing. [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
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Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
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Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
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From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. ACS Publications. [Link]
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Modern Approaches to the Synthesis of Pyrazoles (A Review). Consensus. [Link]
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A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. R Discovery. [Link]
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Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
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Large-scale synthesis of 1H-pyrazole. ResearchGate. [Link]
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A Greener Approach for the Large-Scale Synthesis of 1,4,5-Trisubstituted Pyrazole, AZD8329. ACS Publications. [Link]
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Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH. [Link]
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knorr pyrazole synthesis. Slideshare. [Link]
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Paal–Knorr synthesis. Wikipedia. [Link]
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Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
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A Technical Guide to Assessing the Therapeutic Index of Novel Pyrazole Derivatives
Introduction: The Quest for Selective and Safe Therapeutics
The development of novel therapeutics is a journey fraught with challenges, chief among them being the simultaneous optimization of efficacy and safety. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives are the foundation for a multitude of approved drugs, including the anti-inflammatory agent celecoxib, various kinase inhibitors for oncology, and agents targeting the central nervous system.[1][2][3] The therapeutic success of these compounds hinges on their ability to selectively interact with their intended biological targets while minimizing off-target effects that can lead to toxicity.[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the therapeutic index of novel pyrazole derivatives. The therapeutic index (TI) is a quantitative measure of a drug's safety margin, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity.[5][6] A high therapeutic index is desirable, indicating a wide separation between the effective and toxic doses.[5] Herein, we will delve into the essential in vitro and in vivo studies, data integration strategies, and regulatory considerations necessary to build a robust safety and efficacy profile for these promising compounds.
Part 1: Foundational In Vitro Assessment: Establishing a Baseline for Efficacy and Toxicity
The initial stages of evaluating a novel pyrazole derivative involve a battery of in vitro assays to determine its biological activity and potential for cytotoxicity. These cell-based assays are crucial for early-stage decision-making and for guiding the design of more complex in vivo studies.
On-Target Potency: The Cornerstone of Efficacy
For many pyrazole derivatives, particularly those designed as enzyme inhibitors (e.g., targeting cyclooxygenase-2 [COX-2] or various kinases), the primary measure of efficacy is the half-maximal inhibitory concentration (IC50). This value quantifies the concentration of the compound required to inhibit the activity of its target enzyme by 50%.
This protocol is adapted for the screening of compounds for their ability to inhibit the peroxidase activity of COX-2.[7][8]
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test pyrazole derivative and a positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and celecoxib in DMSO. Prepare working solutions by diluting the stocks in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of human recombinant COX-2 to each well.[9]
-
Inhibitor Addition: Add 10 µL of the diluted test compound or positive control to the respective wells. For the 100% activity control, add 10 µL of the vehicle (e.g., DMSO diluted in buffer).
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid and 10 µL of TMPD to each well.
-
Absorbance Measurement: Immediately begin reading the absorbance at 590 nm every minute for 10-20 minutes to determine the initial reaction velocity.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.
-
| Compound | Target | IC50 (nM) |
| Novel Pyrazole A | COX-2 | 50 |
| Novel Pyrazole B | COX-2 | 150 |
| Celecoxib (Reference) | COX-2 | 45 |
| Hypothetical data for illustrative purposes. |
In Vitro Cytotoxicity: A First Look at the Safety Profile
Cytotoxicity assays are fundamental for identifying the concentration at which a compound induces cell death. These assays provide an initial estimate of the toxic potential of a novel pyrazole derivative.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Materials:
-
Selected cell lines (e.g., a cancer cell line for oncology candidates, a normal cell line for baseline toxicity)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the novel pyrazole derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that reduces cell viability by 50%).
The LDH assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of compromised cell membrane integrity.[11]
Materials:
-
LDH cytotoxicity assay kit
-
Cell lines and culture reagents as in the MTT assay
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.[11][12]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Caption: Early in vitro assessment workflow.
Part 2: In Vivo Studies: Bridging the Gap to Clinical Relevance
While in vitro assays provide valuable initial data, they cannot fully recapitulate the complex biological environment of a living organism. In vivo studies in animal models are therefore essential for evaluating the pharmacokinetics, pharmacodynamics, and overall safety profile of a novel pyrazole derivative.
Pharmacokinetics (PK): What the Body Does to the Drug
Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.[13] This information is critical for understanding drug exposure and for designing appropriate dosing regimens for subsequent efficacy and toxicology studies.
This protocol outlines a basic procedure for assessing the PK profile of a novel pyrazole derivative in mice.[14]
Procedure:
-
Animal Acclimatization: Acclimate male or female mice (e.g., C57BL/6) for at least one week before the study.
-
Dosing: Administer the pyrazole derivative via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours) via a method such as submandibular or saphenous vein bleeding.[14]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug (and potentially key metabolites) in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC (Area Under the Curve) | Total drug exposure over time |
| t½ (Half-life) | Time for plasma concentration to decrease by half |
| CL (Clearance) | Rate of drug elimination from the body |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes |
Pharmacodynamics (PD): What the Drug Does to the Body
Pharmacodynamic studies measure the biological effect of the drug in vivo. This often involves quantifying a biomarker that is modulated by the drug's mechanism of action. For an anti-inflammatory pyrazole derivative targeting COX-2, a relevant PD biomarker is prostaglandin E2 (PGE2).[15][16]
-
Study Design: Treat animals with the pyrazole derivative at various doses.
-
Sample Collection: At specific time points after dosing, collect relevant biological samples (e.g., blood, inflamed tissue).
-
PGE2 Quantification: Measure the concentration of PGE2 in the samples using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) kit.[17]
-
Data Analysis: Correlate the drug dose and/or plasma concentration with the extent of PGE2 reduction to establish a dose-response or exposure-response relationship.
In Vivo Toxicology: Defining the Safety Limits
In vivo toxicology studies are designed to identify potential adverse effects and to determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL).
The Fixed Dose Procedure is a method for assessing acute oral toxicity that aims to reduce the number of animals used.[18]
Procedure:
-
Animal Selection: Use a single sex of rodent, typically female rats.[18]
-
Sighting Study: A preliminary study is conducted to identify the appropriate starting dose from fixed levels (5, 50, 300, 2000 mg/kg).[18]
-
Main Study:
-
Observations: Record clinical signs, body weight changes, and any instances of mortality.
-
Pathology: Conduct a gross necropsy on all animals at the end of the study.
-
Data Interpretation: The results are used to classify the substance for acute toxicity and to identify the dose that causes evident toxicity and the dose that causes no significant toxic effects.
Part 3: Data Integration and Therapeutic Index Calculation
The ultimate goal of the preclinical assessment is to integrate the efficacy and toxicity data to calculate the therapeutic index.
From In Vitro to In Vivo: The Path to ED50 and TD50
-
Effective Dose 50 (ED50): This is the dose that produces the desired therapeutic effect in 50% of the population. In preclinical studies, this is determined from in vivo efficacy models (e.g., the dose required to achieve 50% inhibition of PGE2 in a pharmacodynamic study).
-
Toxic Dose 50 (TD50): This is the dose that produces a toxic effect in 50% of the population. This is derived from the in vivo toxicology studies. In early development, the lethal dose 50 (LD50) from animal studies is often used as a surrogate.[5][6]
Therapeutic Index (TI) = TD50 / ED50 (or LD50 / ED50) [20][21]
A higher TI value indicates a wider margin of safety.[22]
Caption: Workflow for Therapeutic Index determination.
Human Equivalent Dose (HED) Conversion
To translate animal doses to a safe starting dose for human clinical trials, allometric scaling based on body surface area is commonly used.[23][24] The FDA provides guidance and conversion factors for this process.[25]
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^0.33
Alternatively, a simplified approach using Km factors (body weight/body surface area) is often employed:[24]
HED (mg/kg) = Animal Dose (mg/kg) / Km ratio
Part 4: Addressing Off-Target Effects and Selectivity
For many pyrazole derivatives, particularly kinase inhibitors, achieving high selectivity is paramount. Off-target activity can lead to unexpected toxicities.[4]
Kinome Profiling: This involves screening the compound against a large panel of kinases to identify unintended interactions.[26] Several commercial services offer kinome-wide profiling, providing a selectivity profile that can help to predict potential off-target liabilities.[26]
Conclusion: A Pathway to Safer and More Effective Pyrazole Derivatives
The assessment of the therapeutic index is a multifaceted process that requires the careful integration of in vitro and in vivo data. For novel pyrazole derivatives, a thorough understanding of on-target potency, cytotoxicity, pharmacokinetics, pharmacodynamics, and in vivo toxicity is essential for making informed decisions in the drug development process. By following the principles and protocols outlined in this guide, researchers can build a comprehensive safety and efficacy profile, ultimately advancing those candidates with the highest probability of becoming safe and effective medicines.
References
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- National Institutes of Health. (n.d.). Turning liabilities into opportunities: Off-target based drug repurposing in cancer.
- Slideshare. (n.d.). DRUG RESPONSE LD50, ED50 AND THERAPEUTIC INDEX-.
- PerkinElmer. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
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- OECD. (n.d.). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.
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Topic: Efficacy of Pyrazole Compounds in Drug-Resistant Cancer Models
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The emergence of multidrug resistance (MDR) remains a primary obstacle to effective cancer chemotherapy. Tumor cells develop sophisticated mechanisms to evade the cytotoxic effects of anticancer agents, including increased drug efflux, genetic mutations in drug targets, and the activation of pro-survival signaling pathways. Consequently, there is an urgent and unmet need for novel therapeutic agents that can overcome these resistance mechanisms. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with potent and diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the efficacy of pyrazole-based compounds in drug-resistant cancer models. We will explore the key mechanisms by which these agents circumvent resistance, focusing on their ability to inhibit critical oncogenic kinases, modulate cell cycle progression, and induce apoptosis. This guide synthesizes field-proven insights with detailed experimental protocols to provide a self-validating framework for researchers aiming to develop the next generation of resilient anticancer therapeutics.
The Challenge: A New Therapeutic Paradigm for Drug-Resistant Malignancies
Acquired resistance to chemotherapy is a complex phenomenon responsible for treatment failure in over 90% of patients with metastatic cancer. The underlying mechanisms are multifaceted, often involving the overexpression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein), which actively pump drugs out of the cell, or mutations in the target protein that prevent drug binding.[3][4] Furthermore, cancer cells can rewire their signaling networks, activating alternative survival pathways to bypass the effects of a given inhibitor.
This reality necessitates a shift away from single-target therapies towards strategies that can either inhibit multiple nodes in a cancer signaling network or directly target the machinery of resistance. Heterocyclic compounds, and the pyrazole nucleus in particular, have proven to be exceptionally versatile scaffolds for designing such agents.[1][5] Their unique chemical architecture allows for precise structural modifications, enabling the development of highly potent and selective inhibitors against a range of targets implicated in both tumorigenesis and drug resistance.[5]
Core Mechanisms of Pyrazole Compounds in Overcoming Resistance
Pyrazole derivatives exhibit a remarkable ability to counteract drug resistance through diverse and often overlapping mechanisms. Their strength lies in targeting key cellular processes that are frequently dysregulated in resistant tumors.
Inhibition of Proliferation and Survival Kinases
Kinases are fundamental regulators of cell signaling, and their aberrant activation is a hallmark of cancer. Many drug-resistant tumors exhibit a dependency on specific kinase signaling pathways for their survival and proliferation. Pyrazole-based compounds have been successfully developed as potent inhibitors of several key kinase families.
The cell cycle is tightly regulated by CDKs, and its deregulation is a fundamental aspect of cancer.[6] Pyrazole derivatives have been identified as potent inhibitors of several CDKs, including CDK2, CDK4/6, and CDK8.[7][8][9] By inhibiting these kinases, pyrazole compounds can induce cell cycle arrest, typically at the G1/S or G2/M transition, preventing cancer cell replication.[7] This mechanism is particularly effective in resistant cancers that may have bypassed upstream signaling blockades. For instance, pyrazole-based CDK2 inhibitors have shown significant antiproliferative activity and the ability to induce apoptosis in breast and colon cancer cell lines.[7][10]
Caption: Pyrazole inhibitors block CDK4/6 and CDK2, preventing Rb phosphorylation and inducing G1 arrest.
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokines to the nucleus, regulating genes involved in immunity, proliferation, and survival.[11] Constitutive activation of the JAK/STAT pathway is a known driver of oncogenesis and resistance in many hematologic and solid tumors.[11][12] Several 4-amino-(1H)-pyrazole and pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent JAK inhibitors.[11][13] These compounds compete with ATP for the kinase binding site, effectively shutting down this pro-survival signaling and inducing apoptosis in cancer cells.[11] Notably, certain pyrazole-based JAK inhibitors have demonstrated greater antiproliferative activity than the approved drug Ruxolitinib in cellular assays.[11][12]
Caption: Pyrazole inhibitors block JAK phosphorylation of STAT, preventing gene transcription and promoting apoptosis.
The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" chemical architecture that has yielded numerous multi-targeted kinase inhibitors.[14][15] This is strategically advantageous for overcoming resistance, as simultaneously blocking multiple signaling pathways can prevent the cancer cell from rerouting its survival signals.[14][16] Derivatives of this scaffold have shown potent dual inhibitory activity against targets such as:
-
Src/Bcr-Abl: Critical for chronic myeloid leukemia (CML) and other malignancies.[14][17]
-
EGFR/VEGFR-2: Key drivers of tumor growth and angiogenesis, respectively.[1][18]
-
BRAF/VEGFR2: A combination relevant for melanoma and other BRAF-mutated cancers.[14]
This multi-targeted approach not only enhances pharmacological efficacy through synergistic pathway suppression but also reduces the likelihood of resistance developing.[14][16]
COX-2 Independent Mechanisms of Celecoxib Analogues
Celecoxib, a pyrazole-containing selective COX-2 inhibitor, has demonstrated potent anti-tumor activity.[19][20] Intriguingly, much of this anticancer effect is independent of COX-2 inhibition.[19] This has led to the development of celecoxib analogues, such as OSU-03012, which are devoid of COX-2 inhibitory activity (and its associated cardiovascular side effects) but retain or even enhance the anti-tumor properties.[4][19] These compounds have been shown to:
-
Induce Apoptosis: By modulating the expression of Bcl-2 family proteins.[21]
-
Inhibit STAT3 Signaling: Blocking a key pro-survival pathway often active in resistant tumors.[22]
-
Reverse MDR: By inhibiting the function of MDR1 (P-glycoprotein) efflux pumps.[4]
Preclinical Evaluation: A Framework for Validation
Assessing the efficacy of novel pyrazole compounds in drug-resistant models requires a systematic and robust preclinical evaluation workflow.
In Vitro Efficacy and Mechanistic Validation Workflow
The initial assessment involves determining the compound's cytotoxic potential and confirming its mechanism of action at the cellular level.
Caption: A typical workflow for the in vitro evaluation of pyrazole compounds against cancer cells.
Experimental Protocol 1: Determination of IC₅₀ by MTT Assay
Objective: To quantify the concentration of a pyrazole compound required to inhibit the growth of a cancer cell population by 50%.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified by spectrophotometry.
Methodology:
-
Cell Seeding: Plate drug-resistant and their corresponding parental (sensitive) cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2x serial dilution of the pyrazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (in triplicate) to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
Experimental Protocol 2: Western Blot for Target Phosphorylation
Objective: To confirm that the pyrazole compound inhibits the intended kinase target within the cell.
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the pyrazole compound at 1x and 5x its IC₅₀ concentration for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Protein Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-STAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total form of the target kinase and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Efficacy Data Summary
The following table summarizes the reported in vitro efficacy of representative pyrazole-based compounds against various cancer cell lines, demonstrating their potency across different mechanistic classes.
| Compound/Class | Target(s) | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Compound 4 (Pyrazole Deriv.) | CDK2 | HCT-116 (Colon) | GI₅₀: 3.81 | [7] |
| Compound 5b (Pyrazole Deriv.) | Tubulin | K562 (Leukemia) | GI₅₀: 0.021 | [23] |
| Compound 7f (Pyrazolo[3,4-d]pyrimidine) | DHFR | MCF-7 (Breast) | IC₅₀: 1.83 (vs DHFR) | [24] |
| Compound 10k (Pyrazolo[3,4-d]pyrimidine) | VEGFR-2, Tubulin | HT-29 (Colon) | IC₅₀: 0.03 | [25] |
| Compound 3f (4-Amino-pyrazole) | JAK1/2/3 | K562 (Leukemia) | IC₅₀: <1.0 | [11] |
| SI-388 (Pyrazolo[3,4-d]pyrimidine) | Src Kinase | Glioblastoma | Not specified | |
| OSU-03012 (Celecoxib Deriv.) | PDK1/Akt | Prostate Cancer | Not specified | [4] |
Conclusion and Future Perspectives
The pyrazole scaffold is a validated and highly versatile platform for the development of novel anticancer agents capable of overcoming the significant challenges posed by drug resistance. Through mechanisms including the potent inhibition of key survival kinases like CDKs and JAKs, the induction of apoptosis via COX-2 independent pathways, and the simultaneous blockade of multiple oncogenic drivers, pyrazole-based compounds have demonstrated remarkable efficacy in resistant preclinical models.[7][11][17]
The future of pyrazole-based drug development is promising. The core structure is amenable to the creation of hybrid molecules that combine kinase inhibition with other anticancer modalities.[5][26] Furthermore, their application in combination therapies, designed to enhance the efficacy of existing treatments or to overcome acquired resistance, represents a critical area for future investigation.[20] As our understanding of the molecular underpinnings of resistance continues to evolve, the chemical tractability and mechanistic diversity of pyrazole compounds will ensure they remain at the forefront of innovative oncology drug discovery.
References
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- Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the tre
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- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
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- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
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- SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma tre
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- Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine
Introduction: Beyond the Bench - A Commitment to Safety and Environmental Stewardship
As researchers dedicated to advancing drug discovery and development, our responsibilities extend beyond the synthesis and analysis of novel compounds. The safe handling and environmentally sound disposal of every chemical we use are paramount to ensuring the safety of our colleagues, our communities, and the planet. 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound featuring amine, pyrazole, and pyrimidine moieties—functional groups known for their diverse biological activities and, consequently, their potential for toxicity and environmental impact.[1][2][3]
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. The procedures outlined herein are rooted in established principles of chemical safety and hazardous waste management, designed to provide clear, actionable intelligence that protects both laboratory personnel and the environment. Adherence to these protocols is not merely a matter of regulatory compliance; it is a cornerstone of responsible scientific practice.
Part 1: Hazard Assessment - A Proactive Approach to Safety
A specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found. In such cases, a conservative approach is mandated. We must infer the potential hazards by analyzing its structural components and data from analogous compounds. This proactive assessment ensures we apply the highest safety margin.
The molecule's key functional groups suggest the following potential hazards:
-
Amine Group: Organic amines can be corrosive, irritants, and pose a significant threat to aquatic ecosystems if not disposed of properly.[4][5]
-
Pyrazole and Pyrimidine Derivatives: These heterocyclic systems are pharmacologically active and can exhibit various toxicities, including potential organ damage, irritation, and long-term environmental effects.[6][7][8][9][10] Safety data for similar structures, such as 4-Amino-1H-pyrazole, classify them as skin and eye irritants.[11]
Table 1: Inferred Hazard Profile
| Hazard Category | Potential Risk | Rationale & Supporting Evidence |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin. | Classification for similar pyrazole and amine compounds.[13] |
| Skin & Eye Irritation | Causes skin and serious eye irritation. | A common characteristic of amine compounds and confirmed in the SDS for 4-Amino-1H-pyrazole.[11][14] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust. | A standard precaution for powdered chemical reagents.[11] |
| Environmental Hazards | Potentially very toxic to aquatic life with long-lasting effects. | Amines and heterocyclic compounds can harm aquatic ecosystems.[4][6] |
| Carcinogenicity/Mutagenicity | Suspected of causing genetic defects or cancer. | Certain complex heterocyclic amines and pyrazoles are under investigation for these effects.[10][15] |
Part 2: The Disposal Protocol - A Step-by-Step Methodology
The proper disposal of this compound is governed by regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[16][17][18] The following protocol ensures compliance and safety.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing appropriate PPE.
-
Eye Protection: Chemical safety goggles or a face shield.[11][19]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[20]
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous reactions.[4][21]
-
Identify the Waste Stream: This compound is a non-halogenated organic solid.
-
Segregate: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[19][22] Collect it in a dedicated waste container.
Step 3: Waste Collection and Container Management
For Solid Waste (Unused Reagent, Contaminated Weighing Papers, etc.):
-
Container: Use a sealable, chemically compatible container (e.g., a wide-mouth HDPE bottle) that is in good condition.[12]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The date accumulation started.
-
The name of the Principal Investigator and laboratory location.
-
-
Collection: Place the solid waste directly into the labeled container.
-
Closure: Keep the container securely closed at all times, except when adding waste. This is a common regulatory violation.[16]
For Liquid Waste (Solutions of the Compound):
-
Container: Use a leak-proof, screw-cap bottle compatible with the solvent used.
-
Labeling: The hazardous waste label must list all constituents with their approximate percentages (e.g., "this compound (~1%), Methanol (99%)").
-
Containment: Always store liquid waste containers within a secondary containment bin to prevent spills.[12]
Step 4: Decontamination of Empty Containers
Empty reagent bottles are also considered hazardous waste until properly decontaminated.
-
First Rinse: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[12] Add the rinseate to your designated liquid hazardous waste container.
-
Subsequent Rinses: For standard chemicals, subsequent rinses can typically be disposed of down the drain, but always check your institution's specific policies. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[12]
Step 5: Storage and Professional Disposal
-
Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory. This area should be well-ventilated and away from general work areas.
-
Request Pickup: Follow your institution's Environmental Health & Safety (EHS) department procedures to request a waste pickup.
-
Final Disposal: The ultimate disposal will be handled by a licensed hazardous waste management company. The most appropriate method for this type of organic compound is high-temperature incineration , which ensures complete destruction.[23][24]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Isolate: Prevent the spill from spreading or entering drains.
-
Consult SDS/EHS: If available, consult the SDS for spill cleanup procedures. Contact your institution's EHS department for guidance.
-
Cleanup (for minor spills): If you are trained and it is safe to do so, use an appropriate absorbent spill kit. Wear full PPE. Collect all contaminated materials in a sealed container and label it as hazardous waste for disposal.
By adhering to these rigorous standards, we uphold our commitment to safety, regulatory compliance, and environmental responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of our collective well-being.
References
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Mastering Laboratory Safety: A Guide to Personal Protective Equipment for Handling 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine
In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel small molecules are daily realities. Among these, heterocyclic amines like 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine represent a class of compounds with significant potential in medicinal chemistry. However, their potential therapeutic benefits are counterbalanced by potential bioactivity that necessitates a robust and well-informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to not just follow procedures, but to understand the rationale behind them, ensuring a culture of safety that protects both the individual and the integrity of the research.
The Core of Protection: Understanding PPE Levels
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the specific task and the associated risks of exposure. For handling this compound, we can categorize laboratory operations into three main risk tiers, each requiring a corresponding level of PPE.
Level D: Minimum Protection for Low-Risk Activities
This is the baseline for any work in a laboratory where hazardous chemicals are present.[4] It is suitable for tasks with a low probability of direct contact, such as data analysis in the lab or working with sealed containers.
Level C: Enhanced Protection for Standard Handling
This level of protection is required when the potential for skin or eye contact with the chemical is present, but the risk of inhaling dust or aerosols is low due to adequate engineering controls (e.g., a chemical fume hood).[4][5] This is the most common level of PPE for routine handling of solid compounds.
Level B: Maximum Protection for High-Risk Scenarios
Level B protection is necessary when there is a significant risk of inhaling airborne particles of the compound, in addition to the risk of skin and eye contact.[4][5][6] This is typically required when handling large quantities of the solid outside of a fume hood or during spill cleanup.
Task-Specific PPE Recommendations
To provide clear, actionable guidance, the following table outlines the recommended PPE for different laboratory tasks involving this compound.
| Laboratory Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (in a fume hood) | Chemical safety goggles | Nitrile gloves | Flame-resistant lab coat | Not typically required |
| Dissolution and Solution Handling | Chemical safety goggles and face shield | Nitrile gloves | Flame-resistant lab coat | Not typically required |
| Running Reactions and Work-up | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Flame-resistant lab coat | Not typically required |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with P100 filter |
The "Why" Behind the "What": A Deeper Dive into PPE Selection
-
Eye and Face Protection : Chemical safety goggles that meet the ANSI Z87.1 standard are mandatory to protect against splashes and dust.[7][8][9] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when handling larger volumes of solutions or during reaction work-ups.[4][9]
-
Hand Protection : Disposable nitrile gloves provide good short-term protection against a wide range of chemicals and are suitable for most routine handling.[10] For prolonged contact or when handling more concentrated solutions, more robust gloves like neoprene or butyl rubber should be considered. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after contact with the chemical.[11][12]
-
Body Protection : A flame-resistant lab coat, fully buttoned, is the minimum requirement to protect the skin from accidental spills.[9][10] For tasks with a higher risk of significant splashes, a chemical-resistant apron should be worn over the lab coat. Long pants and closed-toe shoes are essential to ensure full skin coverage.[9]
-
Respiratory Protection : In most cases, handling this compound in a certified chemical fume hood will provide adequate respiratory protection.[7] However, if there is a risk of generating dust or aerosols outside of a fume hood, such as during a large spill, a NIOSH-approved air-purifying respirator with a P100 particulate filter is required.[10] The use of a respirator necessitates a formal respiratory protection program, including fit testing and medical evaluation.[10]
Operational Plan: Step-by-Step PPE Protocols
1. Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is crucial to ensure a proper seal and minimize the risk of contamination.
2. Doffing PPE: Avoiding Cross-Contamination
The process of removing PPE is just as important as putting it on. The goal is to remove the most contaminated items first, without touching the clean, inner layers.
Disposal Plan: Managing Contaminated PPE and Chemical Waste
Proper disposal is a critical final step in the safe handling of this compound.
-
Contaminated PPE : All disposable PPE, including gloves, should be considered contaminated waste and disposed of in a designated hazardous waste container.[13] Reusable items like lab coats should be decontaminated according to your institution's guidelines.
-
Chemical Waste : Under no circumstances should this compound or its solutions be disposed of down the drain.[14]
-
Solid Waste : Unused solid this compound and any materials contaminated with the solid (e.g., weighing paper, pipette tips) should be collected in a clearly labeled, sealed container for solid chemical waste.[13]
-
Liquid Waste : Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[13] It is crucial to segregate halogenated and non-halogenated waste streams where possible.[14]
-
All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal service.[13][15] Ensure all waste containers are properly labeled with the chemical name, concentration, and hazard information.[14]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
